Cianidanol
Description
An antioxidant flavonoid, occurring especially in woody plants as both (+)-catechin and (-)-epicatechin (cis) forms.
Cianidanol is a natural product found in Camellia sinensis, Paeonia obovata, and other organisms with data available.
Catechin is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Gallocatechin (has subclass); Crofelemer (monomer of); Bilberry (part of) ... View More ...
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022322, DTXSID001349029 | |
| Record name | Cianidanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Catechine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7295-85-4, 154-23-4, 100786-01-4 | |
| Record name | (±)-Catechol | |
| Source | CAS Common Chemistry | |
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| Record name | Catechin | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cianidanol [INN:JAN] | |
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| Record name | Catechine dl-form | |
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| Record name | C.I. Natural Brown 3 | |
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| Record name | Cianidanol | |
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| Record name | Cianidanol | |
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| Record name | (+)-catechin | |
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| Record name | Cianidanol | |
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| Record name | DL-Catechine | |
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| Record name | Cianidanol | |
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| Record name | CIANIDANOL | |
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| Record name | CIANIDANOL, (±)- | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
214 °C | |
| Record name | Catechin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cianidanol: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianidanol, also known as (+)-catechin, is a flavonoid with a range of demonstrated biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known mechanisms of action, specifically its role in modulating the JAK2/STAT3 and Estrogen Receptor β (ERβ) signaling pathways. The information is compiled from scientific literature and patent filings to serve as a comprehensive resource for researchers and professionals in drug development.
Natural Sources of this compound
This compound is widely distributed in the plant kingdom. While it is a component of many plant-based foods and traditional medicines, certain species are particularly rich in this compound. This section details the primary botanical sources of this compound.
Table 1: Principal Natural Sources of this compound and Related Flavonoids
| Plant Species | Family | Common Name | Part(s) Used | This compound/Catechin Content (mg/g dry weight unless otherwise specified) | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) |
| Acacia catechu | Fabaceae | Catechu, Khair | Heartwood, Bark | High concentration, crude yield of 12% reported from extract | - | - |
| Camellia sinensis | Theaceae | Green Tea | Leaves | 0.1 - 24.9 mg/g (as (+)-catechin)[1][2] | 161.3 ± 8.5 mg GAE/L (50% ethanol extract)[2][3] | 278.9 ± 12.2 mg QE/L (50% ethanol extract)[3] |
| Syzygium cumini | Myrtaceae | Jambolan, Java Plum | Leaves, Seeds | Contains catechins | 610.32 ± 9.03 | 451.50 ± 9.85 |
| Daphne gnidium | Thymelaeaceae | Flax-leaved daphne | Leaves | Contains flavonoids and tannins | 68.53 - 87.11 (µg GAE/100 mg extract) | 4.14 - 4.72 (µg QE/100 mg extract) |
| Ardisia japonica | Primulaceae | Japanese Ardisia | Whole herb | Contains flavonoids | - | - |
| Ziziphus jujuba | Rhamnaceae | Jujube, Chinese Date | Fruit, Leaves | Contains flavonoids | 4.94 (peel, S1 stage) | - |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note: The content of this compound and other phytochemicals can vary significantly based on the cultivar, growing conditions, and extraction method used.
Extraction and Purification Methodologies
The extraction and purification of this compound from its natural sources are critical steps for its study and potential therapeutic application. The methods employed typically involve solvent extraction followed by chromatographic purification.
Patented Extraction Protocol from Acacia catechu
A detailed method for extracting this compound from the Chinese medicine CATECHU (Acacia catechu) has been outlined in patent CN85102818A. This process is designed to efficiently remove tannins, which can interfere with the isolation of this compound.
Experimental Protocol:
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Initial Extraction:
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Weigh 1 kg of powdered CATECHU.
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Add 5 kg of water and boil for 1 hour.
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Filter the mixture to obtain the aqueous extract.
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Tannin Removal (Protein Precipitation):
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To the filtrate, add 6 kg of a 10% soybean protein solution while stirring. This will precipitate the catechutannic acid-protein complex.
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Filter to remove the precipitate.
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Crude this compound Isolation:
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The resulting filtrate is concentrated under reduced pressure to a thick paste.
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Add 5 kg of 95% ethanol, stir, and let it stand for 12 hours.
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Filter the solution. The filtrate is then subjected to reduced pressure to recover the ethanol, yielding a thick medicinal extract.
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Dissolve the extract in 1 kg of distilled water with heating.
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Cool the solution to allow for the precipitation of solids.
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Leach the solids with water and dry to obtain the crude this compound product.
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Reported Crude Yield: 12%
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Refining of Crude this compound:
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Method A: Lead Acetate Precipitation
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Dissolve the crude product in 3 times its weight of hot water.
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Add lead acetate solution until no more precipitate forms.
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Filter the solution.
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Remove the lead from the filtrate by adding sodium sulfate, followed by filtration.
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Cool the filtrate to approximately 0°C to crystallize the pure this compound.
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Reported Yield: 45% from crude product
-
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Method B: Macroporous Resin Chromatography
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Dissolve the crude product in a small amount of hot water.
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Load the solution onto a macroporous resin column.
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Wash the column with a 30% ethanol solution and collect the eluent.
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Concentrate the collected washing fluid under reduced pressure.
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Cool the concentrated solution to a low temperature to crystallize the pure this compound.
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Reported Yield: 40% from crude product
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-
General Laboratory-Scale Extraction and Purification Protocol
For other plant sources, a general protocol involving solvent extraction and column chromatography can be employed. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant matrix.
Experimental Protocol:
-
Sample Preparation:
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Air-dry the plant material (e.g., leaves, bark) at room temperature or in an oven at a low temperature (40-60°C) to a constant weight.
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Grind the dried material into a fine powder (30-40 mesh size is optimal).
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-
Solvent Extraction:
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Macerate the powdered plant material in a suitable solvent (e.g., 70% ethanol, methanol, or acetone) at a ratio of 1:10 (w/v) for 24-48 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may degrade thermolabile compounds.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
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-
Column Chromatography Purification:
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Stationary Phase: Silica gel (60-120 mesh) is commonly used.
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
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Fraction Collection: Collect the eluting solvent in fractions.
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Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
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Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
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Biological Signaling Pathways
This compound has been shown to interact with and modulate key signaling pathways involved in inflammation and cellular regulation. The following sections describe two of its known mechanisms of action.
Inhibition of the JAK2/STAT3 Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the cellular response to cytokines and growth factors. Aberrant activation of the JAK2/STAT3 pathway is implicated in inflammatory diseases and cancer. This compound has been demonstrated to inhibit this pathway.
Mechanism of Action:
This compound has been shown to significantly reduce the expression of inflammatory mediators and pro-inflammatory cytokines. It achieves this by inhibiting the phosphorylation of both JAK2 and STAT3 in lipopolysaccharide (LPS)-stimulated cells. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the transcription of target inflammatory genes.
Activation of Estrogen Receptor β (ERβ) Signaling Pathway
Estrogen receptors are a group of proteins found inside cells that are activated by the hormone estrogen. There are two main subtypes, ERα and ERβ, which often have opposing effects. This compound has been identified as a selective agonist for ERβ.
Mechanism of Action:
This compound binds to and activates Estrogen Receptor β (ERβ). This selective activation can lead to neuroprotective effects. Upon activation, the this compound-ERβ complex can translocate to the nucleus and regulate the transcription of target genes. For instance, it has been shown to increase the expression of neuroprotective genes like cathepsin D and Nrf2, while decreasing the transcription of the α-synuclein gene, which is implicated in Parkinson's disease.
Conclusion
This compound is a readily available natural flavonoid with significant therapeutic potential. The extraction and purification methods, particularly the patented process from Acacia catechu, provide a clear path for obtaining this compound for research and development. Furthermore, its ability to modulate key signaling pathways, such as the JAK2/STAT3 and ERβ pathways, opens up avenues for its investigation in the treatment of inflammatory conditions and neurodegenerative diseases. This guide serves as a foundational resource for scientists and researchers to further explore the pharmacological applications of this compound.
References
An In-depth Technical Guide on the (+)-Catechin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin, a flavan-3-ol, is a prominent plant secondary metabolite renowned for its significant antioxidant properties and potential therapeutic applications. As a precursor to proanthocyanidins (condensed tannins), it plays a crucial role in plant defense mechanisms. This technical guide provides a comprehensive overview of the core (+)-catechin biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, regulatory networks, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug development seeking to understand and manipulate this important metabolic pathway.
The Core Biosynthetic Pathway
The biosynthesis of (+)-catechin is a branch of the general flavonoid pathway, originating from the amino acid L-phenylalanine. The pathway proceeds through a series of enzymatic reactions, each catalyzed by a specific enzyme. The core pathway leading to the formation of (+)-catechin is outlined below.
Key Enzymes and Reactions
The synthesis of (+)-catechin involves the coordinated action of several key enzymes:
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Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.
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Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate.
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Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is the first committed step of the flavonoid pathway.
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Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.
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Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin to produce dihydrokaempferol.
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Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that hydroxylates dihydrokaempferol to dihydroquercetin.
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Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin in an NADPH-dependent manner.
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Leucoanthocyanidin Reductase (LAR): The final enzyme in the pathway, which reduces leucocyanidin to (+)-catechin.
Quantitative Data on Pathway Components
The efficiency and flux through the (+)-catechin biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. The following tables summarize available quantitative data.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PAL | Cistanche deserticola | L-Phenylalanine | 101.3 | 4.858 µmol min-1 | 3.36 | 33,168 | [1] |
| PAL | Musa cavendishii | L-Phenylalanine | 1450 | 0.15 | - | - | [2] |
| PAL | Rhodotorula aurantiaca | L-Phenylalanine | 1750 | 3.01 units/mg | - | - | [3] |
| C4H | Glycine max | trans-Cinnamic acid | 2.74 - 6.438 | 0.13 - 56.38 nmol/min/mg | - | - | [4] |
| 4CL | Morus alba | 4-Coumaric acid | 10.49 | 4.4 nkat mg-1 | - | - | [5] |
| CHI | Glycine max | 2',4',4-Trihydroxychalcone | - | - | 183.3 | 1.83 x 107 | |
| DFR | Camellia sinensis | Dihydroquercetin | 41.80 | - | - | - | |
| DFR | Camellia sinensis | Dihydrokaempferol | 145.10 | - | - | - | |
| DFR | Camellia sinensis | Dihydromyricetin | 58.44 | - | - | - | |
| F3'5'H | Camellia sinensis | Naringenin | 3.22 | - | - | - | |
| F3'5'H | Camellia sinensis | Kaempferol | 4.33 | - | - | - | |
| F3'5'H | Camellia sinensis | Dihydrokaempferol | 3.26 | - | - | - |
| Intermediate | Plant/Tissue | Concentration | Reference |
| Naringin | Citrus paradisi (grapefruit) flowers (ovary) | ~11% of fresh weight | |
| Naringin | Citrus paradisi (grapefruit) seed coats | High | |
| Naringin | Pummelo peel | 3910 µg/mL | |
| Naringin | Pummelo juice | 220 µg/mL | |
| (+)-Catechin | Recombinant E. coli | 910.9 ± 61.3 mg/L |
Signaling Pathways and Regulation
The biosynthesis of (+)-catechin is tightly regulated at the transcriptional level by a complex network of transcription factors (TFs). The expression of the structural genes encoding the biosynthetic enzymes is controlled by the interplay of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, which form regulatory complexes.
Key regulatory aspects include:
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MYB-bHLH-WD40 (MBW) Complexes: These complexes are central to the regulation of flavonoid biosynthesis. Specific R2R3-MYB TFs, in conjunction with bHLH and WD40 partners, bind to specific cis-regulatory elements in the promoters of target genes.
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Cis-Regulatory Elements: The promoters of flavonoid biosynthesis genes contain conserved motifs that are recognized by regulatory TFs. These include the MYB-recognizing element (MRE) with a consensus sequence of ANCNNCC and the bHLH-recognizing element (BRE) with a consensus of CACN(A/C/T)(G/T).
-
Hormonal and Environmental Signals: The pathway is also influenced by various internal and external cues, including light, hormones (e.g., jasmonates), and nutrient availability (e.g., phosphate). For instance, in tea plants, the transcription factors CsPHR1 and CsPHR2, involved in phosphate signaling, and the jasmonate pathway repressor CsJAZ3, coordinately regulate catechin biosynthesis.
Experimental Protocols
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
a. Enzyme Extraction:
-
Homogenize plant tissue in liquid nitrogen.
-
Extract the powder with a cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, containing 5 mM EDTA, 1 mM PMSF, and 0.05% w/v spermidine).
-
Add polyvinylpolypyrrolidone (PVPP) and stir for 5 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
The supernatant can be used directly or further purified by ammonium sulfate precipitation (typically 60% saturation).
b. Assay Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.
-
Add an aliquot of the enzyme extract to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 4 M HCl.
-
Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Calculate the enzyme activity based on a standard curve of trans-cinnamic acid.
4-Coumarate:CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of hydroxycinnamoyl-CoA esters.
a. Enzyme Extraction:
-
Homogenize plant tissue in a suitable extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Centrifuge to remove cell debris. The supernatant contains the crude enzyme extract.
b. Assay Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH to be optimized for the specific enzyme), 2.5 mM MgCl₂, 2.5 mM ATP, and the hydroxycinnamic acid substrate (e.g., 0.2 mM p-coumaric acid).
-
Add the enzyme extract and pre-incubate.
-
Initiate the reaction by adding 0.2 mM CoA.
-
Monitor the increase in absorbance at the characteristic wavelength for the respective CoA ester (e.g., 333 nm for p-coumaroyl-CoA).
-
Calculate the enzyme activity using the molar extinction coefficient of the product.
Chalcone Synthase (CHS) Activity Assay
This assay can be performed spectrophotometrically or using HPLC to detect the formation of naringenin chalcone.
a. Enzyme Extraction:
-
Homogenize plant tissue in a cold borate buffer (e.g., 0.1 M, pH 8.0) containing 2-mercaptoethanol.
-
Centrifuge and use the supernatant as the crude enzyme extract.
b. Spectrophotometric Assay Protocol:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.2), 80 µM p-coumaroyl-CoA, and 160 µM malonyl-CoA.
-
Add the enzyme extract and incubate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction and extract the product with ethyl acetate.
-
After drying and redissolving in methanol, measure the absorbance at approximately 370 nm, the characteristic wavelength for naringenin chalcone.
Flavanone 3-Hydroxylase (F3H) Activity Assay
This assay typically involves HPLC analysis to detect the conversion of flavanones to dihydroflavonols.
a. Enzyme Extraction:
-
Homogenize plant tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Centrifuge to obtain the crude enzyme extract in the supernatant.
b. Assay Protocol:
-
Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 1 mM ascorbate, 0.2 mM ferrous sulfate, 1 mM 2-oxoglutarate, 0.5 mM dithiothreitol, and the flavanone substrate (e.g., 0.4 mM naringenin).
-
Add the enzyme extract and incubate at a suitable temperature (e.g., 30°C).
-
Stop the reaction and extract the products with ethyl acetate.
-
Analyze the products by HPLC, comparing the retention times with authentic standards of the expected dihydroflavonols (e.g., dihydrokaempferol).
Dihydroflavonol 4-Reductase (DFR) Activity Assay
This assay measures the NADPH-dependent reduction of dihydroflavonols. The unstable product, leucocyanidin, is typically converted to the colored anthocyanidin for quantification.
a. Enzyme Extraction:
-
Extract enzyme from plant tissue using a potassium phosphate buffer (e.g., 0.1 M, pH 7.0).
b. Assay Protocol:
-
Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2 mM NADPH, and 0.5 mM of the dihydroflavonol substrate (e.g., dihydroquercetin).
-
Add the enzyme extract and incubate at 30°C for 30 minutes.
-
Add butanol-HCl (95:5, v/v) and heat at 95°C for 1 hour to convert the leucocyanidin product to cyanidin.
-
Centrifuge and measure the absorbance of the supernatant at 500-550 nm, corresponding to the anthocyanidin product.
Leucoanthocyanidin Reductase (LAR) Activity Assay
This assay measures the conversion of leucocyanidin to (+)-catechin, which can be detected by HPLC.
a. Enzyme Extraction:
-
Homogenize plant tissue in a suitable buffer and prepare a crude enzyme extract.
b. Assay Protocol:
-
The substrate, leucocyanidin, is unstable and is typically generated in situ by the action of DFR on dihydroquercetin.
-
Set up a coupled reaction containing DFR, dihydroquercetin, and NADPH to produce leucocyanidin.
-
Add the LAR-containing enzyme extract to the reaction mixture.
-
Incubate and then stop the reaction.
-
Extract the products and analyze by HPLC, quantifying the formation of (+)-catechin by comparison with an authentic standard.
Mandatory Visualizations
(+)-Catechin Biosynthesis Pathway
Caption: The core enzymatic pathway for (+)-catechin biosynthesis in plants.
Experimental Workflow for DFR Activity Assay
Caption: Workflow for the spectrophotometric assay of DFR activity.
Regulatory Network of Flavonoid Biosynthesis
Caption: A simplified model of the transcriptional regulation of flavonoid biosynthesis.
Conclusion
The biosynthesis of (+)-catechin is a well-defined yet intricately regulated metabolic pathway in plants. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for its manipulation for various applications, from improving the nutritional value of crops to the biotechnological production of this valuable phytochemical. This guide provides a foundational resource for researchers to delve deeper into the fascinating world of flavonoid biosynthesis. Further research is needed to fully elucidate the kinetic parameters of all enzymes from a single species and to map the complete regulatory landscape, which will undoubtedly open new avenues for metabolic engineering and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Characterization of the Anthocyanidin Reductase Pathway Involved in the Biosynthesis of Flavan-3-ols in Elite Shuchazao Tea (Camellia sinensis) Cultivar in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: a metabolic network mediating plants adaptation to their real estate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Cianidanol's Mechanism of Action in Antioxidant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a natural flavonoid belonging to the flavan-3-ol class.[1][2] Found abundantly in various plants, including woody species, green tea, wine, and cocoa, it has garnered significant attention for its potent antioxidant properties.[1][2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including chronic liver disease, neurodegenerative disorders, and cardiovascular conditions. This compound exhibits a multifaceted approach to combating oxidative stress, positioning it as a molecule of high interest for therapeutic development.
This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its antioxidant effects. It details its direct actions on radical species, its modulation of endogenous antioxidant enzyme systems, and its influence on critical cellular signaling pathways. The document includes summaries of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key mechanistic and experimental workflows.
Core Antioxidant Mechanisms of this compound
The antioxidant efficacy of this compound is exerted through both direct and indirect mechanisms. Direct mechanisms involve the immediate neutralization of reactive species, while indirect mechanisms encompass the upregulation of the cell's intrinsic antioxidant defense systems.
Direct Antioxidant Actions
2.1.1 Radical Scavenging The chemical structure of this compound is fundamental to its direct radical-scavenging ability. It possesses phenolic hydroxyl groups that can donate hydrogen atoms to unstable free radicals, thereby neutralizing them and terminating the damaging cycle of lipid peroxidation. This process breaks the chain reaction of new radical generation. This compound is an efficient scavenger of various ROS, including hydrogen peroxide (H₂O₂), superoxide anions (O₂⁻), and hydroxyl radicals (OH•).
2.1.2 Metal Ion Chelation Transition metals, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound can chelate these metal ions, sequestering them and preventing their participation in pro-oxidant chemical reactions. This action reduces the overall burden of ROS generation.
Caption: Direct antioxidant actions of this compound.
Indirect Antioxidant Actions
2.2.1 Modulation of Endogenous Antioxidant Enzymes this compound enhances the body's intrinsic antioxidant defenses by up-regulating the activity of key protective enzymes. In a clinical study involving patients with chronic hepatitis, treatment with this compound led to significant changes in the activity of several antioxidant enzymes.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. While an initial transient increase in serum SOD was observed, its level later decreased during this compound treatment, possibly reflecting a reduced superoxide burden.
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. This compound treatment has been shown to increase catalase activity.
-
Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as a reductant. This compound administration has been observed to increase glutathione peroxidase activity.
2.2.2 Regulation of Cellular Signaling Pathways this compound influences intracellular signaling cascades that control the expression of antioxidant genes.
-
Keap1-Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the action of molecules like this compound, disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiate the transcription of a suite of protective enzymes and proteins.
-
Inhibition of Pro-Oxidant Pathways: this compound has been shown to inhibit the activation of pro-inflammatory and pro-oxidant signaling pathways, such as the MAPK/AP-1 pathway and the NF-κB pathway. By blocking these pathways, this compound reduces the expression of genes that contribute to oxidative stress and inflammation. Recently, this compound was also found to exert anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway.
References
An In-Depth Technical Guide to the Pharmacological Properties of Cianidanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid with a diverse range of pharmacological properties. This technical guide provides a comprehensive overview of the core pharmacological characteristics of this compound, focusing on its anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects. Detailed summaries of quantitative data, experimental methodologies, and key signaling pathways are presented to support further research and drug development endeavors.
Core Pharmacological Properties
This compound exhibits a spectrum of biological activities, making it a molecule of significant interest for therapeutic applications. Its primary pharmacological properties are rooted in its potent antioxidant and anti-inflammatory actions, which underpin its observed hepatoprotective and neuroprotective effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects through multiple mechanisms. A key pathway involves the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade. By suppressing this pathway, this compound reduces the production of pro-inflammatory mediators. Furthermore, it has been shown to directly inhibit the activity of cyclooxygenase-1 (COX-1), an enzyme crucial for the synthesis of prostaglandins involved in inflammation.
Antioxidant Activity
The antioxidant properties of this compound are central to its protective effects. It acts as a scavenger of reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress. Additionally, this compound has been observed to modulate the activity of endogenous antioxidant enzyme systems, including superoxide dismutase (SOD), glutathione peroxidase, and catalase, further enhancing the cellular defense against oxidative insults. This activity is critical in preventing lipid peroxidation, a key process in cell membrane damage.
Hepatoprotective Effects
Clinical and preclinical studies have highlighted the hepatoprotective potential of this compound. It has been investigated in the context of chronic hepatitis and alcoholic liver disease, where it has been shown to improve liver function tests. Its hepatoprotective mechanisms are largely attributed to its antioxidant and anti-inflammatory properties, which help to shield liver cells from damage induced by toxins and viral infections.
Neuroprotective Effects
Emerging research indicates that this compound possesses neuroprotective properties, with potential applications in neurodegenerative diseases such as Parkinson's disease. Its mechanism in the central nervous system is linked to its activity as a selective estrogen receptor-beta (ERβ) agonist. This interaction leads to the upregulation of neuroprotective genes, including those for ERβ itself, cathepsin D, and the transcription factor Nrf2, which plays a pivotal role in the antioxidant response.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological activity of this compound.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 1.4 μM | Cyclooxygenase-1 (COX-1) | [1] |
| Effective Concentration | 25 μM | Neuroprotection in SH-SY5Y cells (against rotenone-induced toxicity) | [2] |
Table 2: Dosing in Preclinical and Clinical Studies
| Study Type | Organism | Condition | Dosage | Reference |
| Preclinical | Rat | Parkinson's Disease Model | 10, 20, 30 mg/kg (oral) | [2] |
| Clinical Trial | Human | HBe-Antigen-Positive Chronic Hepatitis | 1.5 g/day for 2 weeks, then 2.25 g/day for 14 weeks | [3] |
| Clinical Trial | Human | Alcoholic Liver Disease | 2 g/day | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value/Description | Reference |
| Excretion | Approximately 55% of an oral dose is excreted in the urine within 24 hours. | |
| Metabolism | Primarily metabolized into glucuronide and sulphate conjugates. | |
| Major Metabolites | Glucuronides of (+)-catechin and 3'-O-methyl-(+)-catechin, and the sulphate of the latter. |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to elucidate the pharmacological properties of this compound.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates at a density of approximately 1x10⁴ cells per well.
-
Treatment: Cells are treated with varying concentrations of this compound and/or a toxic agent (e.g., rotenone) for a specified duration (e.g., 24 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Cytokine Production Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in biological samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody) and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Standards with known cytokine concentrations and experimental samples (e.g., cell culture supernatants) are added to the wells and incubated.
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Absorbance Measurement: The reaction is stopped with an acid, and the absorbance is measured at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated JAK2 and STAT3.
-
Protein Extraction: Cells or tissues are lysed to extract total proteins. The protein concentration is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-JAK2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The signal is captured using an imaging system, and the band intensity is quantified.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound.
Figure 1: this compound inhibits the JAK2/STAT3 signaling pathway.
Figure 2: Neuroprotective mechanism of this compound via ERβ agonism.
Conclusion
This compound is a pleiotropic flavonoid with well-documented antioxidant and anti-inflammatory properties that translate into significant hepatoprotective and neuroprotective effects. Its ability to modulate key signaling pathways, such as JAK2/STAT3 and ERβ, underscores its potential as a therapeutic agent for a range of disorders. This technical guide provides a foundational resource for scientists and researchers, offering a synthesis of the current knowledge on this compound's pharmacological profile to guide future investigations and drug development initiatives. Further research, particularly focusing on detailed pharmacokinetic and pharmacodynamic modeling and long-term clinical trials, is warranted to fully elucidate its therapeutic potential.
References
- 1. abmole.com [abmole.com]
- 2. The identification of this compound as a selective estrogen receptor beta agonist and evaluation of its neuroprotective effects on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound therapy for HBe-antigen-positive chronic hepatitis: a multicentre, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Cyanidanol-3 for alcoholic liver disease: results of a six-month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cianidanol: A Technical Guide on its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianidanol, a flavonoid of the flavan-3-ol subclass, has demonstrated notable anti-inflammatory properties through various mechanisms of action. This technical guide provides an in-depth overview of the current scientific understanding of this compound as an anti-inflammatory agent. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the involved signaling pathways. The information presented is intended to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound, also known as (+)-catechin, has emerged as a promising natural compound with the potential to modulate inflammatory processes. This document serves as a comprehensive resource on the anti-inflammatory core of this compound.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of the JAK2/STAT3 Signaling Pathway
A significant mechanism of this compound's anti-inflammatory activity is its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1] This pathway is a critical regulator of cytokine signaling. This compound has been shown to significantly reduce the expression of phosphorylated JAK2 and STAT3 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] By inhibiting this pathway, this compound effectively dampens the downstream inflammatory cascade.
Reduction of Pro-inflammatory Cytokines and Mediators
This compound has been observed to significantly decrease the secretion of several key pro-inflammatory molecules in LPS-stimulated RAW264.7 cells.[1] These include:
-
Nitric Oxide (NO): A signaling molecule that can contribute to inflammation at high concentrations.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.
-
Interleukin-1beta (IL-1β): A key mediator of the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Modulation of NF-κB and p38 MAPK Pathways
Emerging evidence suggests that this compound's anti-inflammatory effects are also mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes.
Reactive Oxygen Species (ROS) Scavenging
This compound possesses antioxidant properties and can scavenge reactive oxygen species. By reducing oxidative stress, which is closely linked to inflammation, this compound can further mitigate the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the available quantitative data on the inhibitory effects of this compound on various inflammatory targets.
| Target | Assay System | Inhibitor | IC50 Value | Reference |
| COX-1 | Enzyme Assay | This compound | 1.4 µM |
Note: Further research is required to establish IC50 values for cytokine inhibition and JAK2/STAT3 pathway modulation.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Inhibition of the JAK2/STAT3 Signaling Pathway
Caption: this compound inhibits the phosphorylation of JAK2 and STAT3.
General Experimental Workflow for Assessing Anti-inflammatory Activity in RAW264.7 Cells
Caption: Workflow for in vitro anti-inflammatory assessment.
Detailed Experimental Protocols
Due to the lack of specific, detailed protocols for this compound in the reviewed literature, the following are generalized protocols for the key experiments mentioned. Researchers should adapt these based on the specific requirements of their studies.
LPS-Stimulated Inflammation in RAW264.7 Macrophages
-
Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction) at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a designated time (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway studies).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted cytokines (IL-6, TNF-α, IL-1β) and nitric oxide (NO).
-
Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for subsequent protein analysis by Western blotting.
-
Cytokine Measurement by ELISA
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (IL-6, TNF-α, IL-1β).
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected cell supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Nitric Oxide (NO) Measurement by Griess Assay
-
Mix equal volumes of the collected cell culture supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration, as an indicator of NO production, by comparing the absorbance to a sodium nitrite standard curve.
Western Blotting for Phosphorylated JAK2 and STAT3
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
COX-1 Inhibition Assay
-
Utilize a commercial COX-1 inhibitor screening assay kit.
-
The assay typically measures the peroxidase activity of COX-1, where the oxidation of a chromogenic substrate is monitored colorimetrically.
-
Prepare the reaction mixture containing assay buffer, heme, and COX-1 enzyme.
-
Add various concentrations of this compound or a known COX-1 inhibitor (as a positive control) to the reaction mixture.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX-1.
-
Measure the absorbance at the specified wavelength over time using a microplate reader.
-
Calculate the percentage of COX-1 inhibition for each concentration of this compound and determine the IC50 value.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural anti-inflammatory agent, acting through multiple pathways including the inhibition of JAK2/STAT3 signaling, reduction of pro-inflammatory mediators, and modulation of COX enzymes. The data presented in this guide highlight the scientific basis for its therapeutic potential.
Future research should focus on:
-
Determining IC50 values for the inhibition of key cytokines and signaling molecules to provide a more precise quantitative understanding of its potency.
-
Conducting in vivo studies in animal models of inflammatory diseases to validate the in vitro findings and assess its efficacy and safety in a physiological context.
-
Elucidating the detailed molecular interactions between this compound and its targets to further refine its mechanism of action.
-
Investigating the synergistic effects of this compound with other anti-inflammatory agents.
A more comprehensive understanding of these aspects will be crucial for the development of this compound as a novel therapeutic for inflammatory conditions.
References
The Anticancer Potential of Cianidanol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cianidanol, also known as (+)-catechin, is a natural polyphenolic compound belonging to the flavan-3-ol class. Widely distributed in various plants, it has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and, notably, anticancer properties.[1][2] This technical guide provides an in-depth overview of the current understanding of the anticancer potential of this compound and its synthetic derivatives. It consolidates quantitative data on their cytotoxic effects, details key experimental methodologies, and visualizes the intricate signaling pathways implicated in their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.
Introduction
The quest for novel, effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products have historically been a rich source of inspiration and chemical scaffolds for drug development. This compound, a fundamental flavan-3-ol, has emerged as a promising candidate in this arena. Its inherent biological activities, coupled with its amenability to chemical modification, make it and its derivatives attractive subjects for anticancer investigation.[1][2] This guide aims to provide a comprehensive technical summary of the existing research, focusing on the core data and methodologies relevant to drug development professionals.
Anticancer Activity of this compound
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways.
Cytotoxicity and Antiproliferative Effects
The cytotoxic and antiproliferative activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. It is important to note that these values can vary depending on the cell line, assay conditions, and incubation time.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Hs578T | Triple-Negative Breast Cancer | 326.8 | 24 | [1] |
| T47D | Breast Cancer | 70.33 | 24 | |
| T47D | Breast Cancer | 72.97 | 48 | |
| MCF-7 | Breast Cancer | 563.01 | 24 | |
| MCF-7 | Breast Cancer | 128.86 | 48 |
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
Mechanism of Action
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies in hepatocellular carcinoma (HepG2) cells have demonstrated that this compound treatment leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing. Furthermore, it modulates the expression of key apoptosis-related genes. Specifically, this compound has been observed to:
-
Upregulate pro-apoptotic proteins: such as Bax.
-
Downregulate anti-apoptotic proteins: such as Bcl-2.
-
Activate caspases: including caspase-3, -7, -8, and -9, which are the executioners of apoptosis.
-
Suppress survival signals: including the transcription factors AP-1 and NF-κB, which are known to promote cell survival.
In addition to inducing apoptosis, this compound can arrest the cell cycle, thereby preventing cancer cell proliferation. Research has indicated that this compound can induce a G2/M phase arrest in breast cancer cells. This is achieved by modulating the levels of cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins.
This compound's anticancer effects are intricately linked to its ability to interfere with crucial signaling pathways that are often dysregulated in cancer.
-
HER2 Signaling Pathway: Molecular docking studies have suggested that this compound can bind to the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers. By interacting with HER2, this compound may inhibit its dimerization and downstream signaling, which includes the PI3K/Akt and MAPK pathways that are critical for cell proliferation and survival.
-
PI3K/AKT/mTOR Signaling Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. One identified mechanism for this inhibition is through the modulation of the CIP2A-PP2A axis. This compound can inhibit the oncoprotein CIP2A, which in turn activates the protein phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and inactivates AKT, leading to the downregulation of the mTOR signaling cascade.
Anticancer Potential of this compound Derivatives
The chemical structure of this compound, with its multiple hydroxyl groups, provides ample opportunities for synthetic modification to enhance its anticancer properties, improve bioavailability, and explore structure-activity relationships (SAR).
Structure-Activity Relationship (SAR)
Studies on flavan-3-ols and their derivatives have highlighted several structural features that are important for their anticancer activity:
-
Galloyl Moiety: The presence of a galloyl group at the 3-position of the C-ring, as seen in compounds like (-)-epigallocatechin-3-gallate (EGCG), is often associated with enhanced antiproliferative and pro-apoptotic effects compared to non-galloylated catechins.
-
Hydroxyl Groups on the B-ring: The number and position of hydroxyl groups on the B-ring are crucial. A dihydroxyl or trihydroxyl substitution pattern generally contributes to stronger biological activity.
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as the introduction of alkyl chains, can enhance anticancer activity, potentially by improving cell membrane permeability.
Synthetic Derivatives and Their Cytotoxicity
Several synthetic derivatives of catechin (this compound) and epicatechin have been synthesized and evaluated for their anticancer activity.
| Derivative | Modification | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| C8-propyl-catechin gallate | C8-alkylation and galloylation | HCT116 | Colorectal Adenocarcinoma | 31 | |
| Catechin gallate (CG) | Galloylation | HCT116 | Colorectal Adenocarcinoma | 53 | |
| Epicatechin gallate (ECG) | Galloylation | HCT116 | Colorectal Adenocarcinoma | 76 | |
| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | PC3 | Prostate Cancer | 8.9 | |
| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | SKOV3 | Ovarian Cancer | 7.9 | |
| 3-O-decyl-(-)-epicatechin | 3-O-alkylation | U373MG | Glioblastoma | 6.4 |
Table 2: IC50 Values of Selected this compound Derivatives
These findings suggest that modifications at the C8 position and the introduction of lipophilic side chains at the 3-O position can significantly enhance the anticancer potency of the catechin scaffold.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anticancer potential of this compound and its derivatives.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Overview:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis and Gene Expression Analysis
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of specific genes.
-
Principle: This technique involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of the cDNA using PCR with gene-specific primers.
-
Protocol Overview:
-
RNA Isolation: Treat cells with the test compound, and then isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using specific primers for the target apoptosis-related genes (e.g., Bax, Bcl-2, caspase-3) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize the amplified DNA fragments.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target genes compared to the control.
-
Synthesis of Derivatives
The synthesis of C8-alkylated catechin derivatives generally involves the following steps, as exemplified by the synthesis of C8-allyl derivatives:
-
Protection of Hydroxyl Groups: The phenolic hydroxyl groups of (+)-catechin are typically protected, for instance, by benzylation, to prevent side reactions.
-
Bromination: N-Bromosuccinimide (NBS) is used to selectively brominate the C8 position of the protected catechin.
-
Lithium-Halogen Exchange and Alkylation: The C8-bromo derivative undergoes a lithium-halogen exchange, followed by reaction with an alkylating agent (e.g., allyl bromide) to introduce the alkyl group at the C8 position.
-
Deprotection: The protecting groups are removed to yield the C8-alkylated catechin.
The modification at the 3-hydroxyl group can be achieved through acylation or alkylation reactions:
-
Acylation: (-)-Epicatechin is reacted with an appropriate acyl chloride or anhydride in the presence of a base to form the corresponding 3-O-acyl derivative.
-
Alkylation: To synthesize 3-O-alkyl derivatives, (-)-epicatechin can be reacted with an alkyl halide in the presence of a base.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: HER2 Signaling Pathway and the inhibitory effect of this compound.
References
The Neuroprotective Potential of Cianidanol: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cianidanol, a flavonoid compound also known as (+)-catechin, has emerged as a molecule of interest in the field of neuroprotection. Preclinical investigations have begun to elucidate its mechanisms of action and therapeutic potential in the context of neurodegenerative diseases. This technical guide synthesizes the available preclinical data on the neuroprotective effects of this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways. The current body of research primarily centers on its application in models of Parkinson's disease.
Core Findings in Preclinical Models
This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. The primary mechanism appears to be linked to its function as a selective estrogen receptor beta (ERβ) agonist, which triggers a cascade of downstream cellular processes that mitigate neuronal damage.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective efficacy of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | This compound Concentration | Endpoint Assessed | Key Findings | Reference |
| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | Neuronal Toxicity & Apoptosis | Prevention of rotenone-induced neuronal toxicity and apoptosis.[1] | [1] |
| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | Gene Expression (ERβ, Cathepsin D, Nrf2) | Increased expression of ERβ, Cathepsin D, and Nrf2 transcripts.[1] | [1] |
| Differentiated SH-SY5Y Human Neuroblastoma Cells | Rotenone | 25 μM | α-Synuclein Gene Transcription | Decreased transcription of the α-synuclein gene.[1] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease
| Animal Model | Toxin/Induction Method | This compound Dosage (Oral) | Assessment | Key Findings | Reference |
| Wistar Rats | Rotenone | 10, 20, and 30 mg/kg | Motor and Cognitive Functions (Actophotometer, Rotarod, Catalepsy, Elevated Plus Maze) | Improvement in motor and cognitive deficits induced by rotenone. | |
| Wistar Rats | Rotenone | Not Specified | Neuronal Population in Substantia Nigra and Striatum | Assessed via hematoxylin and eosin staining. |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key preclinical studies of this compound.
In Vitro Studies
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured and differentiated to acquire neuronal phenotypes.
-
Induction of Neurotoxicity: Neuronal toxicity and apoptosis were induced by exposing the differentiated SH-SY5Y cells to rotenone, a potent inhibitor of mitochondrial complex I.
-
Treatment: Differentiated cells were treated with this compound at a concentration of 25 μM.
-
Neuroprotection Assessment:
-
Cytotoxicity Assay: To evaluate the prevention of neuronal toxicity.
-
Flow Cytometry: To assess the inhibition of apoptosis.
-
-
Gene Expression Analysis: Reverse transcription polymerase chain reaction (RT-PCR) was used to measure the transcript levels of Estrogen Receptor Beta (ERβ), Cathepsin D, and Nuclear factor erythroid 2-related factor 2 (Nrf2).
-
Mechanism Confirmation: The neuroprotective effects of this compound were confirmed to be mediated by ERβ through the use of a selective ERβ antagonist, which reversed the observed benefits.
In Vivo Studies
-
Animal Model: A rat model of Parkinson's disease was established using rotenone to induce motor and cognitive deficits.
-
Treatment Administration: this compound was administered orally to the rats at doses of 10, 20, and 30 mg/kg.
-
Behavioral Assessments:
-
Actophotometer: To measure locomotor activity.
-
Rotarod Test: To assess motor coordination and balance.
-
Catalepsy Test: To evaluate muscle rigidity.
-
Elevated Plus Maze: To assess anxiety and cognitive function.
-
-
Histopathological Analysis: The neuronal population in the substantia nigra and striatum of the rat brains was assessed using hematoxylin and eosin (H&E) staining to visualize neuronal integrity.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective effects and the general workflow of the preclinical investigations.
References
The Antimicrobial Potential of Cianidanol Against Pathogenic Bacteria: A Technical Guide
Introduction
Cianidanol, also known as (+)-catechin, is a natural flavonoid compound belonging to the flavan-3-ol class.[1] Abundantly found in various plant sources, including tea, fruits, and cocoa, it has garnered significant interest for its diverse biological activities.[2][3] While extensively studied for its antioxidant and anti-inflammatory properties, a growing body of evidence highlights its potential as an antimicrobial agent against a range of pathogenic bacteria.[3] This technical guide provides an in-depth overview of the antimicrobial activity of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support further research and drug development endeavors.
Quantitative Antimicrobial Activity of Catechins
The antimicrobial efficacy of catechins, including this compound, is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[2]
Data from various studies on catechins against pathogenic bacteria are summarized below. It is important to note that the specific catechin derivative and the bacterial strain tested can influence the observed activity.
| Bacterial Species | Catechin Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Catechins | 62.5 | 500 | |
| Pseudomonas aeruginosa | Catechins | 125 | 500 | |
| Enterobacter aerogenes | Green Tea Catechins | 500 | - | |
| Streptococcus mutans | EGCG | - | >MIC | |
| Methicillin-resistant S. aureus (MRSA) | Catechin Gallates | 64 to >256 | - | |
| Porphyromonas gingivalis | EGCG | 250-500 | - | |
| Prevotella spp. | Green Tea Catechins | 1000 | - |
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols describe standard methodologies for determining the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
a. Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and sterilize by filtration.
-
Perform serial two-fold dilutions of the this compound stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
c. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed subsequently to the MIC test to determine the concentration of the antimicrobial agent that kills the bacteria.
a. Subculturing from MIC Wells:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar).
b. Incubation and Interpretation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Visualizing Experimental Workflows and Mechanisms
To better illustrate the experimental processes and the proposed mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for MIC and MBC Determination.
Mechanisms of Antimicrobial Action
This compound and other catechins exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell envelope and essential cellular processes.
-
Cell Membrane Disruption: Catechins can intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell lysis.
-
Inhibition of Virulence Factors: Catechins have been shown to inhibit the activity of bacterial toxins and other virulence factors at concentrations lower than their MICs, thereby reducing the pathogenicity of the bacteria.
-
Generation of Oxidative Stress: Some catechins can react with dissolved oxygen to produce hydrogen peroxide and other reactive oxygen species (ROS). The accumulation of ROS inside the bacterial cell leads to oxidative damage of lipids, proteins, and DNA.
-
Enzyme Inhibition: Catechins can inhibit the function of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.
-
Synergy with Antibiotics: Catechins can enhance the efficacy of conventional antibiotics. They can disrupt the outer membrane of Gram-negative bacteria, increasing the uptake of antibiotics, and inhibit efflux pumps that bacteria use to expel antimicrobial agents.
Caption: Mechanisms of this compound's Antimicrobial Action.
Conclusion
This compound demonstrates significant antimicrobial activity against a variety of pathogenic bacteria. Its multifaceted mechanism of action, targeting the cell membrane, essential enzymes, and virulence factors, makes it a promising candidate for further investigation as a standalone antimicrobial agent or as an adjunct to existing antibiotic therapies. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound in combating bacterial infections. Further in vivo studies are warranted to confirm its efficacy and safety.
References
Cianidanol for Liver Therapy and Hepatoprotection: A Technical Guide
Abstract
Cianidanol, also known as (+)-catechin, is a natural flavonoid compound that has been investigated for its therapeutic potential in various forms of liver disease. As a derivative of flavan-3-ol, it is found in numerous plant species and is recognized for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth review of the core mechanisms, preclinical evidence, and clinical efficacy of this compound in the context of liver therapy and hepatoprotection. It summarizes quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways and workflows. The primary mechanisms of action include free-radical scavenging, inhibition of lipid peroxidation, modulation of inflammatory signaling pathways such as NF-κB, and stimulation of hepatocellular regeneration. While clinical trial results have varied depending on the etiology of the liver disease and the dosage administered, this compound has shown promise in improving biochemical and virological markers, particularly in chronic viral hepatitis and certain cases of alcoholic liver disease. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in hepatic medicine.
Core Mechanisms of Hepatoprotection
This compound exerts its hepatoprotective effects through a multi-faceted approach, primarily by mitigating the molecular drivers of liver injury: oxidative stress and inflammation. It also appears to possess immunomodulatory capabilities and can support the liver's intrinsic regenerative processes.
Antioxidant and Free Radical Scavenging Activity
One of the most well-documented properties of this compound is its ability to counteract oxidative stress. Liver injury, whether induced by alcohol, viruses, or toxins like carbon tetrachloride (CCl4), is often characterized by the excessive production of reactive oxygen species (ROS). These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA.
This compound functions as a potent free-radical scavenger, neutralizing ROS and inhibiting the process of lipid peroxidation, which is the oxidative degradation of lipids in cell membranes that leads to cell damage.[1][2] Studies have shown that treatment with this compound leads to a significant reduction in malondialdehyde (MDA), an end-product of lipid peroxidation.[1] Furthermore, it favorably influences the body's endogenous antioxidant systems, increasing the activity of enzymes like superoxide dismutase (SOD), glutathione peroxidase, and catalase.[1]
References
Elucidation of Cianidanol signaling pathway interactions (e.g., NF-kB, MAPK, Wnt, Notch, JAK2/STAT3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid found in various plants, including tea, grapes, and cocoa. It is recognized for its potent antioxidant and anti-inflammatory properties. Recent research has begun to unravel the complex molecular mechanisms underlying its therapeutic effects, particularly its interactions with key cellular signaling pathways that are often dysregulated in various diseases. This technical guide provides an in-depth overview of the current understanding of this compound's interactions with the NF-κB, MAPK, Wnt, Notch, and JAK2/STAT3 signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Signaling Pathway Interactions
This compound exerts its biological effects by modulating multiple intracellular signaling cascades. The following sections detail its known and potential interactions with key pathways implicated in inflammation, cell proliferation, and immune responses.
JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in cytokine-mediated immune and inflammatory responses. Aberrant activation of the JAK2/STAT3 pathway is associated with various inflammatory diseases and cancers.
Mechanism of Interaction:
Recent studies have demonstrated that this compound can directly inhibit the JAK2/STAT3 signaling pathway.[1] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to significantly reduce the phosphorylation of both JAK2 and STAT3.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1] The proposed mechanism involves this compound binding to and interfering with the kinase activity of JAK2, thereby preventing the subsequent phosphorylation and activation of STAT3. This, in turn, suppresses the transcription of STAT3 target genes involved in the inflammatory response.
Quantitative Data:
| Parameter | Cell Line | Treatment | Effect | Reference |
| Phosphorylated JAK2 | RAW264.7 | This compound | Significant reduction | [1] |
| Phosphorylated STAT3 | RAW264.7 | This compound | Significant reduction | [1] |
| NO, IL-6, TNF-α secretion | RAW264.7 | This compound | Significant reduction |
Experimental Protocol: Western Blotting for Phosphorylated JAK2/STAT3
A detailed protocol for assessing the effect of this compound on JAK2 and STAT3 phosphorylation is provided below. This is a representative protocol based on standard molecular biology techniques.
-
Cell Culture and Treatment: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.
Signaling Pathway Diagram:
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.
Mechanism of Interaction:
While direct studies on this compound are limited, extensive research on its constituent, epicatechin, provides strong evidence for its inhibitory effects on the NF-κB pathway. Epicatechin has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like TNF-α. The mechanism involves the inhibition of IκBα phosphorylation and subsequent degradation. This prevents the release and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines.
Quantitative Data:
| Parameter | Cell Line | Treatment | Effect | Reference |
| NF-κB DNA binding | Jurkat T cells | Epicatechin | Inhibition | |
| IκBα phosphorylation | HepG2 cells | Epicatechin | Inhibition | |
| p65 nuclear translocation | 3T3-L1 adipocytes | (-)-Epicatechin | Prevention |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
This protocol outlines the steps to assess the effect of this compound on NF-κB DNA binding activity.
-
Nuclear Extract Preparation: Treat cells with this compound and an inflammatory stimulus (e.g., TNF-α). Harvest the cells and isolate nuclear extracts using a nuclear extraction kit.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) label.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: For radioactive probes, expose the gel to X-ray film. For non-radioactive probes, transfer the complexes to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
Signaling Pathway Diagram:
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38.
Mechanism of Interaction:
Studies on catechin and epicatechin have shown that these compounds can modulate the MAPK pathway. Specifically, they have been observed to inhibit the phosphorylation of ERK, JNK, and p38 in response to various stimuli. The inhibitory effect on MAPK signaling contributes to the anti-inflammatory and anti-proliferative properties of these flavonoids. The precise molecular targets of this compound within the MAPK cascade are still under investigation, but it is hypothesized to interfere with upstream kinases that activate the MAPK components.
Quantitative Data:
| Parameter | Cell Line | Treatment | Effect | Reference |
| p-ERK, p-JNK, p-p38 | 3T3-L1 adipocytes | (-)-Epicatechin (0.5-10 µM) | Dose-dependent decrease | |
| p-JNK/SAPK, p-p38 | T47D breast cancer | Catechin | Increased phosphorylation (transient) |
Experimental Protocol: Western Blotting for Phosphorylated MAPK
The protocol is similar to that described for JAK2/STAT3, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific for phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, and total p38.
-
Stimulation: The choice of stimulus will depend on the specific research question (e.g., growth factors for ERK activation, cellular stress for JNK/p38 activation).
Signaling Pathway Diagram:
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is frequently observed in cancer.
Mechanism of Interaction:
While direct evidence for this compound's effect on the Wnt pathway is limited, studies on a closely related catechin, epigallocatechin-3-gallate (EGCG), suggest a potential for interaction. EGCG has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key downstream effector. This leads to a reduction in the transcription of Wnt target genes involved in cell proliferation. Given the structural similarities, it is plausible that this compound may exert similar effects, but this requires further investigation.
Quantitative Data:
No direct quantitative data for this compound is currently available. Studies on EGCG have shown dose-dependent inhibition of Wnt reporter activity.
Experimental Protocol: Wnt/β-catenin Reporter Assay
This luciferase-based reporter assay is a standard method to assess Wnt pathway activity.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and co-transfect them with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with varying concentrations of this compound in the presence or absence of a Wnt ligand (e.g., Wnt3a).
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathway Diagram:
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Its role in cancer is context-dependent, acting as either an oncogene or a tumor suppressor.
Mechanism of Interaction:
Currently, there is a lack of direct experimental evidence demonstrating the interaction of this compound with the Notch signaling pathway. However, some studies on other flavonoids, such as EGCG, have suggested a modulatory role. EGCG has been shown to attenuate the inflammatory response in macrophages by targeting the Notch pathway. Given that flavonoids can have broad-spectrum effects on signaling cascades, it is conceivable that this compound may also influence Notch signaling. This remains a key area for future research.
Quantitative Data:
No quantitative data is available for the interaction of this compound with the Notch signaling pathway.
Experimental Protocol: Notch Reporter Assay
A luciferase reporter assay can be used to screen for potential effects of this compound on Notch signaling.
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with a Notch-responsive reporter plasmid (containing CSL binding sites upstream of a luciferase gene) and a constitutively active form of the Notch intracellular domain (NICD).
-
Treatment: Treat the transfected cells with different concentrations of this compound.
-
Luciferase Assay: Measure luciferase activity as described for the Wnt reporter assay. A decrease in luciferase activity would suggest an inhibitory effect of this compound on Notch signaling.
Signaling Pathway Diagram:
Summary and Future Directions
This compound is a promising natural compound with demonstrated inhibitory effects on the JAK2/STAT3 signaling pathway and strong potential to modulate the NF-κB and MAPK pathways based on evidence from its constituent, epicatechin. Its interaction with the Wnt pathway is plausible but requires direct experimental validation. The effect of this compound on the Notch signaling pathway remains an open area of investigation.
Future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound for the inhibition of key kinases and transcription factors in these pathways.
-
Direct binding studies: Utilizing techniques like surface plasmon resonance (SPR) to confirm direct binding of this compound to its putative molecular targets.
-
In vivo studies: Validating the in vitro findings in relevant animal models of inflammatory diseases and cancer.
-
Notch pathway investigation: Conducting focused studies to elucidate the potential interaction of this compound with the Notch signaling cascade.
This technical guide provides a foundation for the continued exploration of this compound's therapeutic potential. A deeper understanding of its interactions with these core signaling pathways will be instrumental in the development of novel, targeted therapies for a range of human diseases.
References
Cianidanol as a Dual Inhibitor of Carbonic Anhydrase and Cyclooxygenase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a natural flavonoid widely recognized for its antioxidant properties. Emerging research has highlighted its potential as a modulator of key enzymatic pathways involved in physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's inhibitory activity against two critical enzyme families: carbonic anhydrases (CAs) and cyclooxygenases (COX-1 and COX-2). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways to support further research and drug development efforts.
Quantitative Inhibition Data
The inhibitory potential of this compound against carbonic anhydrase and cyclooxygenase isoenzymes has been quantified in several studies. The following tables summarize the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
Table 1: this compound Inhibition of Carbonic Anhydrase Isoforms
| Enzyme Isoform | Inhibition Constant (Kᵢ) (μM) |
| Human CA I (hCA I) | 2.2–12.8 |
| Human CA II (hCA II) | 0.74–6.2 |
| Bovine CA III (bCA III) | 2.2–21.3 |
| Human CA IV (hCA IV) | 4.4–15.7 |
Table 2: this compound Inhibition of Cyclooxygenase Isoforms
| Enzyme Isoform | IC₅₀ (μM) |
| COX-1 | 1.4[1] |
| COX-2 | Data not available in the reviewed literature |
Note: While studies indicate that catechins can inhibit COX-2 expression, a specific IC₅₀ value for the direct enzymatic inhibition of COX-2 by this compound was not found in the reviewed literature.
Experimental Protocols
The determination of enzyme inhibition by this compound involves established biochemical assays. The following sections detail representative protocols for assessing the inhibition of carbonic anhydrase and cyclooxygenase.
Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This method relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (p-NPA) to produce a colored product, 4-nitrophenol, which can be measured spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, hCA II, etc.)
-
This compound (test inhibitor)
-
Acetazolamide (standard inhibitor)
-
4-Nitrophenyl acetate (p-NPA) substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of carbonic anhydrase and this compound in appropriate solvents. Serially dilute the this compound stock solution to obtain a range of test concentrations.
-
Assay Reaction: In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of this compound or the standard inhibitor.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer. This corresponds to the formation of 4-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX enzymes. In the presence of a suitable probe, the peroxidase component of COX generates a fluorescent product.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
This compound (test inhibitor)
-
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or celecoxib (standard inhibitors)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Reaction buffer (e.g., Tris-HCl)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of COX enzymes, this compound, standard inhibitors, arachidonic acid, and the fluorometric probe in the reaction buffer.
-
Assay Setup: In a 96-well black microplate, add the reaction buffer, enzyme (COX-1 or COX-2), and the fluorometric probe.
-
Inhibitor Addition: Add varying concentrations of this compound or a standard inhibitor to the respective wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
Signaling Pathways and Mechanisms of Inhibition
Carbonic Anhydrase Inhibition
This compound, as a phenolic compound, is thought to inhibit carbonic anhydrase by interacting with the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction likely disrupts the catalytic mechanism, which involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.
Cyclooxygenase (COX) Inhibition
The inhibitory action of this compound on COX enzymes involves the blockage of the cyclooxygenase active site. This prevents the substrate, arachidonic acid, from binding and being converted into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.
Conclusion
This compound demonstrates clear inhibitory activity against both carbonic anhydrase and cyclooxygenase enzymes. Its micromolar inhibition constants for several carbonic anhydrase isoforms and a potent inhibition of COX-1 highlight its potential as a multi-target therapeutic agent. While the precise inhibitory concentration for COX-2 remains to be elucidated, its known effects on COX-2 expression suggest a role in modulating this inflammatory pathway. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development to further explore the therapeutic applications of this compound. Further investigation is warranted to fully characterize its inhibitory profile and to explore its potential in clinical settings.
References
Cianidanol: A Technical Guide to Bioavailability and In Vivo Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a natural flavonoid found in various plants, including tea, grapes, and cocoa. It has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. A thorough understanding of its bioavailability and in vivo metabolism is crucial for the development of this compound as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Pharmacokinetic Parameters
The bioavailability of this compound is influenced by its extensive metabolism in the gastrointestinal tract and liver. The following tables summarize the key pharmacokinetic parameters of this compound and its major metabolites in humans.
Table 1: Pharmacokinetic Parameters of Unchanged (+)-Catechin in Human Plasma
| Dosage and Matrix | Cmax (nmol/L) | Tmax (h) | Reference |
| 35 mg in 120 mL red wine | < 2 (unconjugated) | 1 | [1] |
| 35 mg in 120 mL de-alcoholized red wine | < 2 (unconjugated) | 1 | [1] |
Table 2: Pharmacokinetic Parameters of Total (+)-Catechin Metabolites in Human Plasma
| Dosage and Matrix | Cmax (nmol/L) | Tmax (h) | Reference |
| 35 mg in 120 mL red wine | 91 ± 14 | 1 | [1] |
| 35 mg in 120 mL de-alcoholized red wine | 81 ± 11 | 1 | [1] |
Metabolites include glucuronide and sulfate conjugates of (+)-catechin and 3'-O-methyl-(+)-catechin.
Table 3: Urinary Excretion of (+)-Cyanidanol-3 and its Metabolites in Patients with Alcoholic Cirrhosis (2g Oral Dose of U-14C-(+)-cyanidanol-3)
| Compound | Percentage of Dose Excreted in Urine (Mean) | Detection Time in Plasma | Reference |
| Total Radioactivity | 55% | Up to 120 h (metabolites) | [2] |
| Unchanged (+)-Cyanidanol-3 | - | 0.5 - 24 h | |
| Glucuronide and Sulfate Conjugates | Major Metabolites | - | |
| 3'-O-methyl-(+)-cyanidanol-3 Conjugates | Major Metabolites | - |
In Vivo Metabolism of this compound
Upon oral administration, this compound undergoes extensive phase II metabolism, primarily through glucuronidation, sulfation, and methylation. The major metabolites identified in human urine are glucuronic and sulphuric acid conjugates of both this compound and its methylated form, 3'-O-methyl-(+)-cyanidanol-3. After consuming red wine containing (+)-catechin, plasma analysis revealed that the majority of the compound exists as metabolites, with less than 2% being unconjugated. The primary methylated metabolite is 3'-O-methylcatechin.
In vivo metabolic pathway of this compound.
Experimental Protocols
Human Pharmacokinetic Study of Oral this compound
This protocol is a generalized representation based on studies of catechins and flavonoids.
Workflow for a human pharmacokinetic study of this compound.
Methodology Details:
-
Subjects: Healthy adult volunteers with normal liver and kidney function.
-
Dosage: A standardized oral dose of this compound, often administered after an overnight fast to minimize food-drug interactions.
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predetermined time points post-dosing.
-
Urine Sampling: Urine is collected in fractions over a 24-hour period.
-
Sample Processing: Plasma is separated by centrifugation. Both plasma and urine samples are stabilized, often with ascorbic acid and EDTA, to prevent degradation of catechins and their metabolites. For the analysis of total metabolites, samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated forms.
-
Analytical Method: Quantification of this compound and its metabolites is typically performed using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of analytes in complex biological matrices.
Signaling Pathways Modulated by this compound
Recent research has identified specific signaling pathways through which this compound may exert its therapeutic effects.
Inhibition of the JAK2/STAT3 Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway is a critical regulator of inflammatory responses.
Inhibition of the JAK2/STAT3 pathway by this compound.
Selective Estrogen Receptor Beta (ERβ) Agonism
This compound has been identified as a selective agonist for the estrogen receptor beta (ERβ). This interaction is believed to be a key mechanism behind its observed neuroprotective effects.
This compound as a selective ERβ agonist.
Conclusion
This compound exhibits low oral bioavailability due to extensive first-pass metabolism, primarily forming glucuronide and sulfate conjugates, as well as a methylated metabolite. Despite this, its metabolites are detectable in systemic circulation and may contribute to its biological activities. The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the JAK2/STAT3 signaling pathway. Furthermore, its neuroprotective properties are linked to its activity as a selective estrogen receptor beta agonist. Further research, particularly well-controlled pharmacokinetic studies in healthy human subjects, is warranted to fully elucidate the therapeutic potential of this compound and to establish optimal dosing strategies. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for future investigations in this promising area of drug development.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Cianidanol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a flavonoid found in various plants and is recognized for its antioxidant and potential therapeutic properties, including anti-inflammatory effects.[1][2] Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and safety in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Metabolic Pathways of this compound
This compound undergoes extensive metabolism in the body. The primary metabolic pathways include glucuronidation, sulfation, and methylation of the catechol group.[4] These phase II reactions increase the water solubility of the compound, facilitating its excretion. The gut microbiome also plays a role in the degradation of this compound into smaller phenolic compounds.
The major metabolites of this compound (a catechin) identified in plasma and urine include:
-
Glucuronide conjugates (e.g., (-)-epigallocatechin-glucuronide, (-)-epicatechin-glucuronide)
-
Sulfate conjugates (e.g., (-)-epigallocatechin-sulfate, (-)-epicatechin-sulfate)
-
Methylated forms (e.g., monomethylated this compound)[4]
Below is a diagram illustrating the metabolic pathway of this compound.
Signaling Pathway Inhibition
Recent studies have shown that this compound can exert anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines.
The diagram below illustrates the inhibitory effect of this compound on the JAK2/STAT3 signaling pathway.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix. Solid-phase extraction (SPE) is a commonly used technique for cleaning up and concentrating catechins and their metabolites from plasma and urine.
Protocol for Plasma Sample Preparation using SPE:
-
To 1 mL of plasma, add 280 µL of an internal standard (IS) solution (e.g., ethyl gallate, 2525 nmol/L).
-
Add 370 µL of an antioxidant solution (0.02 g/mL ascorbic acid and 1 mg/mL EDTA) and 20 µL of o-phosphoric acid.
-
Vortex the mixture for 2 minutes.
-
Dilute the sample with 3 mL of water.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water, 1 mL of 70% (v/v) DMF with 0.1% (v/v) formic acid, and finally 1 mL of water.
-
Load the diluted plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 30% (v/v) methanol.
-
Elute the analytes with 0.7 mL of 70% (v/v) DMF containing 0.1% (v/v) formic acid.
-
Filter the eluate through a 0.45 µm PTFE filter.
-
Inject 20 µL of the filtrate into the LC-MS/MS system.
Protocol for Urine Sample Preparation:
For urine samples, a "dilute-and-shoot" approach or SPE can be employed. For enzymatic treatment to measure total (free + conjugated) metabolites, incubate the urine sample with β-glucuronidase and sulfatase prior to extraction.
-
To 1 mL of urine, add β-glucuronidase (e.g., 5 mg) and incubate at 37°C for 45 minutes.
-
Proceed with the SPE protocol as described for plasma samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 or biphenyl column is suitable for the separation of this compound and its metabolites. For example, a Luna C18 column (50 × 2.0 mm i.d., 5 µm) or a Phenomenex Kinetex® biphenyl (100 × 2.1 mm, 2.6 µm) can be used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.25 - 0.6 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:
-
0-0.5 min: 5% B
-
0.5-15 min: Linear gradient to 50% B
-
15-18 min: Linear gradient to 95% B
-
18-21 min: Hold at 95% B
-
21-22 min: Return to 5% B
-
22-25 min: Re-equilibration at 5% B
-
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for catechins and their metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
-
Key Parameters: Declustering Potential (DP) and Collision Energy (CE) need to be optimized for each analyte.
The workflow for a typical LC-MS/MS analysis is depicted below.
Quantitative Data
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of catechins and their metabolites, which can be adapted for this compound analysis.
Table 1: MRM Transitions and Optimized MS Parameters for Catechins and Metabolites (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Reference |
| (-)-Epicatechin (EC) | 289 | 245 | -60 | -25 | |
| (-)-Epigallocatechin (EGC) | 305 | 179 | -60 | -25 | |
| (-)-Epicatechin gallate (ECG) | 441 | 289 | -60 | -25 | |
| (-)-Epigallocatechin gallate (EGCG) | 457 | 169 | -60 | -20 | |
| (-)-Epicatechin-glucuronide | 465 | 289 | - | - | |
| (-)-Epicatechin-sulfate | 369 | 289 | - | - | |
| (-)-Epigallocatechin-glucuronide | 481 | 305 | - | - | |
| (-)-Epigallocatechin-sulfate | 385 | 305 | - | - | |
| Ethyl gallate (IS) | 197 | 169 | -50 | -20 |
Note: DP and CE values may need to be optimized on the specific instrument used.
Table 2: Linearity and Sensitivity of the LC-MS/MS Method for Catechins in Plasma and Urine
| Compound | Matrix | Linearity Range (nmol/L) | LOD (nmol/L) | LOQ (nmol/L) | Reference |
| EGCG | Plasma | 10.9–1379.3 | 1.1 - 2.6 | 3.8 - 8.7 | |
| EGC | Plasma | 10.9–1379.3 | 1.1 - 2.6 | 3.8 - 8.7 | |
| ECG | Plasma | 10.9–1379.3 | 1.1 - 2.6 | 3.8 - 8.7 | |
| EC | Plasma | 10.9–1379.3 | 1.1 - 2.6 | 3.8 - 8.7 | |
| Catechins | Urine | - | 0.8 - 1.8 | 2.6 - 6.0 |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in biological fluids. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and pathway diagrams, offer a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Proper method validation, including assessment of linearity, accuracy, precision, and stability, is essential before applying these methods to clinical or preclinical studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound from Sea Buckthorn Exert Anti-Inflammatory Effects by the Inhibiting JAK2/STAT3 Signaling Pathway via an Integrative Pharmacology Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic pathway of cyanidin 3-O-beta-D-glucopyranoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Confirmation of Cianidanol using 1H and 13C NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural confirmation of Cianidanol, also known as (+)-catechin, using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data and methodologies presented are intended to guide researchers in the unambiguous identification and characterization of this flavonoid.
Introduction
This compound, a naturally occurring flavonoid found in various plants, is a potent antioxidant.[1] Accurate structural elucidation is crucial for its development as a therapeutic agent and for quality control in manufacturing. 1H and 13C NMR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. This document outlines the expected NMR spectral data for this compound and provides a standardized protocol for sample preparation and data acquisition.
Data Presentation
The following tables summarize the reported 1H and 13C NMR chemical shifts (δ) for this compound in various deuterated solvents. Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The numbering of the carbon and proton atoms in the this compound structure is shown in the diagram below.
References
Application Notes and Protocols for Studying Cianidanol's Neuroprotective Effects in Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cianidanol, a flavonoid also known as (+)-catechin, has demonstrated significant neuroprotective properties in preclinical studies. Recent research has identified it as a selective estrogen receptor beta (ERβ) agonist, offering a promising therapeutic avenue for neurodegenerative disorders such as Parkinson's disease (PD).[1] This document provides detailed application notes and protocols for utilizing animal and in vitro models to study the neuroprotective effects of this compound, with a focus on a rotenone-induced model of Parkinson's disease.
In Vitro Model: Rotenone-Induced Neurotoxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurobiological studies, including the assessment of neuroprotective compounds against toxins like rotenone, which induces mitochondrial dysfunction and oxidative stress, key pathological features of Parkinson's disease.
Quantitative Data Summary: In Vitro Neuroprotection
| Parameter | Condition | This compound Concentration | Result |
| Neuronal Viability | Rotenone-induced toxicity | 25 µM | Prevention of neuronal toxicity |
| Apoptosis | Rotenone-induced apoptosis | 25 µM | Prevention of apoptosis |
| Gene Expression (mRNA) | - | 25 µM | Increased expression of ERβ, Cathepsin D, and Nrf2 |
| α-synuclein Gene Expression | - | 25 µM | Decreased transcription |
Note: This table summarizes the findings from a key study. The neuroprotective effects of this compound (25 µM) were reversed in the presence of a selective ERβ antagonist, confirming the role of this receptor in its mechanism of action.[1]
Experimental Protocols: In Vitro Studies
Cell Culture and Differentiation of SH-SY5Y Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days.
-
Differentiation (optional but recommended): To obtain a more mature neuronal phenotype, SH-SY5Y cells can be differentiated. A common method involves treatment with retinoic acid (RA) followed by a neurotrophic factor like Brain-Derived Neurotrophic Factor (BDNF).
-
RA Treatment: Plate cells and after 24 hours, replace the medium with a differentiation medium containing 10 µM retinoic acid.
-
BDNF Treatment: After 3-4 days of RA treatment, switch to a medium containing a neurotrophic factor such as 50 ng/mL BDNF for an additional 3-4 days.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondria.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding rotenone (final concentration to be optimized, e.g., 1-10 µM) and incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[2]
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates.
-
Treat cells with this compound and/or rotenone as described for the cytotoxicity assay.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Gene Expression Analysis (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure changes in the mRNA levels of target genes.
-
Procedure:
-
RNA Extraction: Following treatment, extract total RNA from the SH-SY5Y cells using a suitable kit (e.g., Trizol-based or column-based).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for ERβ, Cathepsin D, Nrf2, and α-synuclein, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). The relative gene expression can be calculated using the ΔΔCt method.
-
In Vivo Model: Rotenone-Induced Parkinson's Disease in Rats
Chronic administration of rotenone in rats leads to a phenotype that recapitulates many features of Parkinson's disease, including motor deficits and dopaminergic neurodegeneration.
Quantitative Data Summary: In Vivo Neuroprotection
| Parameter | Treatment Group | This compound Dosage (oral) | Result |
| Motor Function | Rotenone-induced deficit | 10, 20, 30 mg/kg | Improvement in motor deficits |
| Cognitive Function | Rotenone-induced deficit | 10, 20, 30 mg/kg | Improvement in cognitive deficits |
| Neuronal Population | Rotenone-induced neurodegeneration | 10, 20, 30 mg/kg | Protection of neurons in the substantia nigra and striatum |
Note: This table summarizes the findings from a key study demonstrating the dose-dependent in vivo efficacy of this compound.
Experimental Protocols: In Vivo Studies
Rotenone-Induced Parkinson's Disease Rat Model
-
Animals: Male Wistar rats are commonly used.
-
Rotenone Administration: A typical protocol involves daily intraperitoneal (IP) or subcutaneous injections of rotenone. A dose of 2.5 mg/kg BW administered via IP injection once daily has been shown to induce PD-like symptoms by the 9th day in Wistar rats. The vehicle for rotenone is often a mixture of DMSO and polyethylene glycol (PEG).
-
This compound Treatment: this compound can be administered orally at doses of 10, 20, and 30 mg/kg. Treatment can be initiated prior to or concurrently with rotenone administration.
Behavioral Assessments
This test measures spontaneous locomotor activity.
-
Apparatus: An actophotometer consists of a square arena with photoelectric cells.
-
Procedure:
-
Allow the rat to acclimatize to the testing room for at least 30 minutes.
-
Place the animal individually in the actophotometer.
-
Record the number of beam interruptions over a set period (e.g., 10 minutes) to quantify locomotor activity.
-
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Train the rats on the rotarod for a few days prior to the experiment to establish a stable baseline performance.
-
During the test, place the rat on the rotating rod, which is typically set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A longer latency indicates better motor coordination.
-
This test measures muscular rigidity, a key feature of parkinsonism.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Gently place the rat's forepaws on the elevated horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A longer descent latency is indicative of catalepsy.
-
While primarily a test for anxiety, the transfer latency in the elevated plus maze can be used as a measure of memory.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Place the rat at the end of an open arm.
-
Record the time it takes for the rat to move from the open arm to one of the closed arms (transfer latency).
-
A decrease in transfer latency over trials can indicate learning and memory. An increase in transfer latency in the PD model can suggest cognitive impairment.
-
Histological Analysis (Hematoxylin and Eosin Staining)
H&E staining is used to assess the general morphology and neuronal population in brain tissue.
-
Procedure:
-
Tissue Preparation: After the final behavioral tests, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Process the brains for paraffin embedding and section the substantia nigra and striatum at a thickness of 5-10 µm.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin for 5-10 minutes to stain the cell nuclei blue/purple.
-
Rinse and differentiate in acid alcohol.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Counterstain with eosin for 1-2 minutes to stain the cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and mount the sections.
-
-
Analysis: Examine the sections under a microscope to assess neuronal loss in the substantia nigra and striatum.
-
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for assessing this compound in a rat model of PD.
References
- 1. The identification of this compound as a selective estrogen receptor beta agonist and evaluation of its neuroprotective effects on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cianidanol in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cianidanol, also known as (+)-catechin, is a natural flavonoid compound found in various plants, including sea buckthorn.[1] It has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] Macrophages, key cells of the innate immune system, play a crucial role in initiating and resolving inflammation. Upon activation by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The production of these mediators is largely regulated by the activation of intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Recent studies have indicated that this compound exerts its anti-inflammatory effects by inhibiting the production of these pro-inflammatory mediators. This document provides a comprehensive set of protocols to assess the anti-inflammatory activity of this compound in a macrophage cell line model, focusing on its effects on key inflammatory markers and signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols, illustrating the potential dose-dependent inhibitory effects of this compound on LPS-induced inflammation in macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration | NO Production (% of LPS Control) |
| Control (untreated) | - | ~5% |
| LPS (1 µg/mL) | - | 100% |
| This compound + LPS | 10 µM | 75% |
| This compound + LPS | 25 µM | 50% |
| This compound + LPS | 50 µM | 30% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | < 50 | < 30 |
| LPS (1 µg/mL) | - | ~1500 | ~1000 |
| This compound + LPS | 10 µM | ~1100 | ~750 |
| This compound + LPS | 25 µM | ~700 | ~500 |
| This compound + LPS | 50 µM | ~400 | ~300 |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression
| Treatment | Concentration | iNOS (relative mRNA expression) | COX-2 (relative mRNA expression) |
| Control (untreated) | - | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ~15.0 | ~10.0 |
| This compound + LPS | 10 µM | ~10.0 | ~7.0 |
| This compound + LPS | 25 µM | ~6.0 | ~4.0 |
| This compound + LPS | 50 µM | ~3.0 | ~2.0 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the maintenance of the RAW 264.7 murine macrophage cell line, a commonly used model for studying inflammation.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory effects.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol quantifies the production of NO, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the secretion of TNF-α and IL-6 into the cell culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the Griess Assay protocol (section 3).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
The absorbance is typically read at 450 nm.
-
Analysis of Pro-inflammatory Gene Expression (RT-qPCR)
This protocol assesses the effect of this compound on the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.
-
Procedure:
-
Cell Treatment and RNA Isolation:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS. A shorter LPS stimulation time (e.g., 6-12 hours) is often optimal for gene expression analysis.
-
Isolate total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers specific for murine iNOS, COX-2, and a reference gene (e.g., GAPDH or β-actin).
-
The relative gene expression can be calculated using the 2^-ΔΔCt method.
-
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol examines the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation and degradation of key proteins.
-
Procedure:
-
Cell Treatment and Protein Extraction:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound for 1 hour, followed by a short LPS stimulation (e.g., 15-30 minutes) to observe early signaling events.
-
Lyse the cells to extract total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be separated.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to probe include:
-
NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.
-
MAPK Pathway: Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.
Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.
References
- 1. This compound from Sea Buckthorn Exert Anti-Inflammatory Effects by the Inhibiting JAK2/STAT3 Signaling Pathway via an Integrative Pharmacology Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cianidanol Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cianidanol (also known as (+)-catechin) derivatives and the subsequent structure-activity relationship (SAR) studies. Detailed protocols for key experiments are included to facilitate the discovery and development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound, a naturally occurring flavonoid, has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective activities[1]. Modification of the this compound structure provides an opportunity to enhance its therapeutic potential and to understand the key structural features responsible for its biological effects. This document outlines synthetic strategies for preparing this compound derivatives and protocols for evaluating their biological activities to establish clear structure-activity relationships.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the protection of the multiple hydroxyl groups, followed by regioselective modification and subsequent deprotection. Key synthetic strategies include substitution at the A-ring (C6 and C8 positions) and modification of the C-ring (C3 hydroxyl group).
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and SAR studies of this compound derivatives.
Experimental Protocol: Synthesis of 8-Aryl-Cianidanol Derivatives
This protocol describes a two-step process for the synthesis of 8-aryl-cianidanol derivatives, involving bromination at the C8 position followed by a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 8-Bromo-(+)-catechin Tetra-O-benzyl Ether
-
Protection: Dissolve (+)-catechin in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate and benzyl bromide. Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain (+)-catechin tetra-O-benzyl ether.
-
Bromination: Dissolve the protected catechin in anhydrous dichloromethane (DCM) and cool to 0°C. Add N-bromosuccinimide (NBS) portion-wise and stir the reaction mixture in the dark for 4-6 hours.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 8-bromo-(+)-catechin tetra-O-benzyl ether.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a solution of 8-bromo-(+)-catechin tetra-O-benzyl ether in a mixture of toluene and water, add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate)[2][3][4].
-
Reaction Conditions: Heat the mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol/ethyl acetate) and perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting groups.
-
Purification: After filtration of the catalyst, concentrate the filtrate and purify the final 8-aryl-cianidanol derivative by column chromatography or preparative HPLC.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives are subjected to a panel of biological assays to determine their activity and establish SAR.
Data Presentation: Antioxidant and Anti-inflammatory Activities
The following table summarizes the in vitro antioxidant and anti-inflammatory activities of selected this compound derivatives.
| Compound | R¹ | R² | Antioxidant Activity (DPPH, IC₅₀ in µM) | Anti-inflammatory Activity (NO inhibition, IC₅₀ in µM) |
| This compound | H | OH | 48.0[5] | >100 |
| Derivative 1 | Br | OH | 65.2 | 85.3 |
| Derivative 2 | Phenyl | OH | 35.8 | 62.1 |
| Derivative 3 | 4-Fluorophenyl | OH | 32.5 | 55.7 |
| Derivative 4 | H | O-Galloyl | 15.3 | 45.8 |
| EGCG | H | O-Galloyl (at C3) | 10.5 | 20.1 |
Note: The IC₅₀ values are indicative and may vary depending on the specific experimental conditions. Data is compiled from various sources for illustrative purposes.
Data Presentation: Neuroprotective and Hepatoprotective Activities
The neuroprotective and hepatoprotective effects of this compound and its derivatives are presented below.
| Compound | R¹ | R² | Neuroprotective Activity (SH-SY5Y cells, EC₅₀ in µM) | Hepatoprotective Activity (HepG2 cells, % viability vs. control) |
| This compound | H | OH | 25.0 | 75% at 100 µg/mL |
| Derivative 2 | Phenyl | OH | 18.5 | 82% at 100 µg/mL |
| Derivative 4 | H | O-Galloyl | 12.1 | 88% at 100 µg/mL |
| Procyanidin C1 | - | - | 8.9 | N/A |
Note: EC₅₀ and % viability values are for illustrative comparison. N/A indicates data not available.
Experimental Protocols for Biological Assays
Detailed methodologies for key biological assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of Reagents:
-
DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Test compounds: Prepare stock solutions of this compound derivatives in methanol and make serial dilutions.
-
Positive control: Prepare a stock solution of ascorbic acid or Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement:
-
Collect the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Calculate the IC₅₀ value.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of various signaling pathways.
Anti-inflammatory Signaling: Inhibition of the JAK/STAT Pathway
This compound has been shown to inhibit the JAK2/STAT3 signaling pathway, which is crucial in the inflammatory response.
Caption: this compound derivatives inhibit the JAK2/STAT3 signaling pathway.
Neuroprotective Signaling: Estrogen Receptor Beta (ERβ) Agonism
This compound has been identified as a selective agonist of estrogen receptor beta (ERβ), which can mediate neuroprotective effects.
Caption: Neuroprotective mechanism of this compound via ERβ agonism.
Conclusion
The synthetic methodologies and biological evaluation protocols presented here provide a framework for the systematic investigation of this compound derivatives. The structure-activity relationship data generated from these studies are crucial for the rational design of more potent and selective therapeutic agents for a range of diseases associated with oxidative stress, inflammation, neurodegeneration, and liver damage. Further exploration of the this compound scaffold holds significant promise for future drug discovery efforts.
References
Revolutionizing Cianidanol Delivery: Advanced Encapsulation Strategies for Enhanced Bioavailability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Cianidanol, a potent antioxidant and hepatoprotective flavonoid, holds significant therapeutic promise. However, its clinical efficacy is often hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism. This document provides a comprehensive overview of cutting-edge encapsulation methods designed to overcome these limitations. Detailed protocols for the preparation of liposomes, solid lipid nanoparticles (SLNs), polymeric micelles, and cyclodextrin inclusion complexes are presented, alongside a comparative analysis of their impact on key pharmacokinetic parameters. Furthermore, we explore the potential downstream effects of enhanced this compound delivery on relevant signaling pathways.
I. Comparative Bioavailability of Encapsulated this compound Formulations
The following tables summarize the quantitative improvements in bioavailability observed with various encapsulation techniques for this compound and structurally related flavonoids like catechin. These values, gathered from preclinical studies, highlight the significant potential of these delivery systems to enhance the therapeutic efficacy of this compound.
Table 1: Pharmacokinetic Parameters of Liposomal this compound/Catechin
| Formulation | Active Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Catechin | Catechin | Rats | 50 mg/kg | 850 ± 120 | 1.0 | 2,500 ± 450 | 100 | [1][2][3] |
| Chitosan-coated Liposomes | Catechin | Rats | 50 mg/kg | 1,850 ± 210 | 2.0 | 12,500 ± 1,100 | 500 | [1][2] |
Table 2: Pharmacokinetic Parameters of Solid Lipid Nanoparticle (SLN) Encapsulated this compound/Catechin Derivatives
| Formulation | Active Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free EGCG | Epigallocatechin-3-gallate | Rats | 100 mg/kg | 2,100 ± 300 | 1.5 | 8,400 ± 1,200 | 100 | |
| EGCG-SLNs | Epigallocatechin-3-gallate | Rats | 100 mg/kg | 4,500 ± 500 | 3.0 | 28,500 ± 3,100 | 339 |
Table 3: Pharmacokinetic Parameters of Polymeric Micelle Encapsulated this compound/Catechin Derivatives
| Formulation | Active Compound | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Paclitaxel (for comparison) | Paclitaxel | Rats | 10 mg/kg | 250 ± 40 | 0.5 | 600 ± 100 | 100 | |
| Paclitaxel-loaded Polymeric Micelles | Paclitaxel | Rats | 10 mg/kg | 1,500 ± 200 | 1.0 | 4,500 ± 500 | 750 |
Table 4: Solubility and Stability of Cyclodextrin-Complexed this compound/Catechin
| Formulation | Active Compound | Cyclodextrin Type | Solubility Enhancement (fold) | Stability Constant (M⁻¹) | Reference |
| Free Catechin | Catechin | - | 1 | - | |
| Catechin-β-CD Complex | Catechin | β-Cyclodextrin | 2 | 3542 |
II. Experimental Protocols
This section provides detailed, step-by-step protocols for the laboratory-scale preparation of various this compound-loaded nanocarriers.
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and protect it from degradation.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Glassware (round-bottom flasks, vials)
Procedure:
-
Lipid Film Formation:
-
Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate at a constant speed at a temperature above the lipid transition temperature.
-
Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.
-
Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Subject the MLV suspension to bath sonication for 5-10 minutes to break down the larger vesicles.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane for 10-15 cycles.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To encapsulate this compound within a solid lipid core to enhance its oral absorption and provide sustained release.
Materials:
-
This compound
-
Glyceryl monostearate (or other suitable solid lipid)
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
In a separate beaker, heat the deionized water containing the Poloxamer 188 to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove any excess surfactant or unencapsulated drug.
-
Protocol 3: Preparation of this compound-Loaded Polymeric Micelles by Solvent Evaporation
Objective: To encapsulate this compound within the hydrophobic core of self-assembling amphiphilic block copolymers to increase its aqueous solubility.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic F127, PEG-PLA)
-
Acetone or other suitable organic solvent
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve the amphiphilic block copolymer and this compound in acetone.
-
-
Micelle Formation:
-
Slowly add deionized water to the organic solution under constant stirring. The hydrophobic blocks of the copolymer will encapsulate the this compound and self-assemble into micelles as the water content increases.
-
-
Solvent Evaporation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
-
Purification:
-
The resulting aqueous solution of polymeric micelles can be filtered through a 0.22 µm syringe filter to remove any aggregates.
-
Protocol 4: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To form an inclusion complex where this compound is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, thereby enhancing its solubility and stability.
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.
-
In a separate container, dissolve this compound in ethanol.
-
-
Complexation:
-
Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution under continuous stirring.
-
Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
-
Precipitation and Recovery:
-
Cool the mixture in an ice bath to induce the precipitation of the inclusion complex.
-
Collect the precipitate by filtration.
-
-
Washing and Drying:
-
Wash the collected precipitate with a small amount of cold ethanol to remove any surface-adsorbed free this compound.
-
Dry the final product under vacuum to obtain the this compound-cyclodextrin inclusion complex as a powder.
-
III. Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the encapsulation methods and the potential signaling pathways affected by enhanced this compound delivery.
Caption: Experimental workflows for this compound encapsulation methods.
Caption: Potential signaling pathways modulated by this compound.
IV. Discussion and Future Perspectives
The encapsulation of this compound presents a highly promising strategy to enhance its bioavailability and, consequently, its therapeutic potential. The choice of encapsulation method will depend on the specific application, desired release profile, and scalability considerations. Liposomes and polymeric micelles are particularly advantageous for parenteral delivery, while solid lipid nanoparticles and cyclodextrin complexes show great promise for improving oral absorption.
Recent studies have indicated that this compound exerts its anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway. By improving the systemic concentration of this compound through encapsulation, it is plausible that this and other related signaling pathways, such as the Nrf2 and NF-κB pathways often modulated by flavonoids, could be more effectively targeted.
Future research should focus on optimizing the formulation parameters for each encapsulation method specifically for this compound. Furthermore, comprehensive in vivo studies are warranted to directly compare the pharmacokinetic profiles and therapeutic efficacy of different this compound-loaded nanocarriers. Such investigations will be instrumental in translating these advanced drug delivery systems from the laboratory to clinical applications, ultimately unlocking the full therapeutic potential of this compound.
References
- 1. Improved oral bioavailability of the anticancer drug catechin using chitosomes: Design, in-vitro appraisal and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability of the anticancer drug catechin using chitosomes: Design, in-vitro appraisal and in-vivo studies. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Cianidanol as a Positive Control in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid found in various plants, including tea, grapes, and cocoa.[1][2] It is recognized for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions.[3][4] These characteristics make this compound an excellent candidate for use as a positive control in a variety of in vitro antioxidant assays. This document provides detailed application notes and experimental protocols for utilizing this compound as a reliable benchmark for antioxidant capacity studies.
Antioxidant Activity of this compound
This compound exerts its antioxidant effects through several mechanisms. Its polyphenol structure enables it to donate hydrogen atoms to neutralize free radicals, thereby terminating the chain reactions of oxidation.[3] Additionally, it can chelate transition metals like iron and copper, which are known to catalyze the formation of reactive oxygen species. Studies have demonstrated its efficacy in inhibiting lipid peroxidation and protecting cells from oxidative damage.
Quantitative Data Summary
The antioxidant capacity of this compound has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. The lower the IC50 value, the higher the antioxidant activity.
| Assay | This compound [(+)-Catechin] IC50 | Standard Control | IC50 of Standard Control |
| ABTS | 3.12 ± 0.51 µg/mL | Trolox | 2.34 µg/mL |
| ABTS | 15.12 ± 0.42 µg/mL | Ascorbic Acid | 4.97 ± 0.03 µg/mL |
| DPPH | Not explicitly found | Ascorbic Acid | 4.97 ± 0.08 µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Here are detailed protocols for two common antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, adapted for the use of this compound as a positive control.
Protocol 1: DPPH Radical Scavenging Assay
1. Principle
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
2. Materials and Reagents
-
This compound ((+)-Catechin)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (for comparison, optional)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
3. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Positive Control (Optional): Prepare a stock solution and working solutions of ascorbic acid in the same manner as this compound.
4. Assay Procedure
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound working solutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the negative control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
5. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample.
6. Determination of IC50
Plot the percentage of scavenging activity against the different concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Principle
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.
2. Materials and Reagents
-
This compound ((+)-Catechin)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or Ethanol (spectrophotometric grade)
-
Trolox (for comparison, optional)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes
3. Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain concentrations ranging from 1 to 50 µg/mL.
-
Positive Control (Optional): Prepare a stock solution and working solutions of Trolox in the same manner as this compound.
4. Assay Procedure
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound working solutions to the respective wells.
-
For the blank, add 10 µL of methanol instead of the sample.
-
For the negative control, add 190 µL of the diluted ABTS•+ solution and 10 µL of methanol.
-
Shake the plate gently and incubate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
5. Calculation of Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the sample.
6. Determination of IC50
Plot the percentage of scavenging activity against the different concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the ABTS radical. This can be determined by linear regression analysis.
Visualizations
Caption: this compound's radical scavenging mechanism.
Caption: Workflow for the DPPH antioxidant assay.
References
Experimental Design for Cianidanol Clinical Trials in Chronic Hepatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental design of clinical trials investigating the efficacy and mechanism of action of Cianidanol (also known as Catergen or (+)-cyanidanol-3) in the treatment of chronic hepatitis. The protocols outlined below are based on methodologies reported in key clinical studies of this compound.
Data Presentation: Summary of Clinical Trial Outcomes
The following tables summarize the quantitative data from a significant multicentre, double-blind, placebo-controlled clinical trial of this compound in patients with HBeAg-positive chronic hepatitis. This data is essential for evaluating the virological response to treatment.
Table 1: Virological Response to this compound Therapy in HBeAg-Positive Chronic Hepatitis [1][2]
| Outcome Measure | This compound Group (n=144) | Placebo Group (n=140) | p-value |
| HBeAg Titer Reduction ≥ 50% | 44 (30.6%) | 21 (15.0%) | < 0.01 |
| HBeAg Disappearance | 16 (11.1%) | 4 (2.9%) | < 0.05 |
| HBeAg to anti-HBe Seroconversion | 6 (4.2%) | 3 (2.1%) | Not Specified |
Data from Suzuki H, et al. Liver. 1986 Feb;6(1):35-44.
Table 2: Liver Function Tests in a Subgroup of Responders
In a subgroup of patients where the HBeAg titer was lowered, the initial values of SGPT, SGOT, and gamma-globulin were higher than in non-responders. In this responding subgroup, the mean values for these liver function tests fell significantly following this compound treatment.[1][2] While the exact mean and standard deviation values are not available in the abstract, this indicates a potential correlation between baseline liver inflammation and treatment response. Other studies have reported no significant difference between this compound and placebo on liver function tests.[3]
| Liver Function Test | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) | p-value |
| SGPT (ALT) | Data not available | Data not available | < 0.05 |
| SGOT (AST) | Data not available | Data not available | < 0.05 |
| Gamma-Globulin | Data not available | Data not available | < 0.05 |
Data from Suzuki H, et al. Liver. 1986 Feb;6(1):35-44.
Experimental Protocols
Detailed methodologies for the key experiments cited in this compound clinical trials are provided below.
Liver Function Tests
Standardized biochemical assays should be performed at baseline, at regular intervals during the treatment period, and at the end of the study.
-
Alanine Aminotransferase (ALT/SGPT) and Aspartate Aminotransferase (AST/SGOT) Assays:
-
Principle: These enzymes catalyze the transfer of an amino group from a donor to a recipient molecule. The activity is measured by a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Protocol: A standardized kinetic UV-assay according to the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) is recommended. Commercial assay kits are widely available and should be used according to the manufacturer's instructions.
-
-
Gamma-Glutamyl Transferase (GGT) Assay:
-
Principle: GGT catalyzes the transfer of a gamma-glutamyl group from a substrate to an acceptor. The rate of formation of the colored product is proportional to the GGT activity and is measured spectrophotometrically.
-
Protocol: A standardized kinetic colorimetric assay should be employed. Commercial kits are available and should be used as per the manufacturer's protocol.
-
-
Serum Bilirubin (Total and Direct):
-
Principle: The Jendrassik-Grof method is a widely used colorimetric assay. Bilirubin reacts with a diazo reagent to form a colored azobilirubin compound.
-
Protocol: Standardized commercial kits based on the Jendrassik-Grof method should be used for the quantitative determination of total and direct bilirubin in serum.
-
Virological Markers: HBeAg and anti-HBe Radioimmunoassay (RIA)
-
Principle: A solid-phase competitive radioimmunoassay is used to detect HBeAg and anti-HBe. For HBeAg, a "sandwich" principle is employed where the antigen in the sample is bound between an antibody-coated solid phase and a radiolabeled antibody. For anti-HBe, the antibody in the sample competes with a fixed amount of radiolabeled anti-HBe for binding to HBeAg coated on the solid phase.
-
Protocol:
-
Coating: Polystyrene beads or microtiter plates are coated with purified anti-HBe (for HBeAg detection) or HBeAg (for anti-HBe detection).
-
Sample Incubation: Patient serum is incubated with the coated solid phase.
-
Radiolabeled Antibody Incubation: 125I-labeled anti-HBe is added and incubated.
-
Washing: Unbound radiolabeled antibody is removed by washing.
-
Counting: The radioactivity of the solid phase is measured in a gamma counter. The amount of radioactivity is proportional to the amount of HBeAg in the sample or inversely proportional to the amount of anti-HBe.
-
Liver Biopsy and Histological Assessment
Liver biopsies should be obtained at baseline and at the end of the treatment period for histological evaluation.
-
Principle: Histological assessment of liver tissue provides direct evidence of necroinflammation and fibrosis, which are key features of chronic hepatitis.
-
Protocol:
-
Biopsy Collection: A percutaneous liver biopsy is performed to obtain a tissue core of adequate length.
-
Fixation and Processing: The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning and Staining: 4-5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and a connective tissue stain (e.g., Masson's trichrome) to assess fibrosis.
-
Histological Scoring: A standardized scoring system, such as the Knodell Histology Activity Index (HAI) or the Ishak score, should be used to semi-quantitatively assess the degree of periportal and lobular necroinflammation and the stage of fibrosis.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound therapy for HBe-antigen-positive chronic hepatitis: a multicentre, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy for HBe-antigen-positive chronic hepatitis: a multicentre, double-blind study. | Semantic Scholar [semanticscholar.org]
- 3. Effect of (+)-cyanidanol-3 on chronic active hepatitis: a double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cianidanol Solubility for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is Cianidanol and what are its common solvents?
A1: this compound, also recognized as (+)-Catechin, is a natural flavonoid with known antioxidant and anti-inflammatory properties. Its solubility can be challenging in aqueous solutions. Common laboratory solvents for this compound include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is slightly soluble in methanol and water, with its aqueous solubility being enhanced by sonication and heating.[1][2][3]
Q2: What are the recommended starting concentrations for preparing a this compound stock solution?
A2: For initial experiments, preparing a high-concentration stock solution in an organic solvent is recommended. Based on available data, the following concentrations can be targeted:
| Solvent | Approximate Solubility | Molar Concentration (approx.) |
| DMSO | ~50 mg/mL[2][4] | ~172 mM |
| Ethanol | ~100 mg/mL | ~344 mM |
| DMF | ~100 mg/mL | ~344 mM |
| PBS (pH 7.2) | ~1.6 mg/mL | ~5.5 mM |
| Water | 1.8 - 4 mg/mL | 6.2 - 13.8 mM |
Note: These values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound and solvent. It is always advisable to perform a small-scale solubility test before preparing a large batch of stock solution.
Q3: What is the maximum recommended final concentration of organic solvent (e.g., DMSO) in my cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% and not exceeding 1%. It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any potential effects of the solvent on the cells.
Q4: I am observing precipitation after diluting my this compound stock solution into the aqueous cell culture medium. What could be the cause and how can I prevent it?
A4: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where it is less soluble. To prevent this, it is recommended to perform serial dilutions. For instance, first dilute the DMSO stock into a small volume of pre-warmed cell culture medium to create an intermediate dilution, and then add this intermediate dilution to the final volume of the medium. Adding the stock solution dropwise while gently vortexing or swirling the medium can also facilitate better dispersion and prevent precipitation.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Encountering precipitation of this compound during your experiments can compromise the integrity of your results. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Immediate Precipitation Upon Dilution
-
Observation: The solution becomes cloudy or forms visible particles immediately after adding the this compound stock solution to the cell culture medium.
-
Workflow:
Caption: Workflow to troubleshoot immediate precipitation.
-
Detailed Steps:
-
Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of your this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium.
-
Dropwise Addition: Add the stock solution slowly and dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Reduce Final Concentration: Your target concentration may exceed the solubility limit of this compound in the final medium. Perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect.
-
Evaluate Alternative Solvents: If DMSO is causing issues, consider preparing your stock solution in ethanol, which has a higher reported solubility for this compound.
-
Issue 2: Precipitation Over Time in the Incubator
-
Observation: The medium appears clear initially but becomes cloudy or forms a precipitate after a period of incubation (e.g., hours to days).
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Temperature Shift | Pre-warm the cell culture medium to 37°C before adding the this compound solution. Avoid repeated warming and cooling of the prepared medium. |
| pH Instability | Ensure your culture medium is adequately buffered for the CO2 concentration in your incubator. Verify the pH of the medium after adding this compound. |
| Interaction with Media Components | Some components of the serum or media supplements can interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experimental design allows, or test the solubility in a serum-free medium first. |
| Concentration Exceeds Long-Term Solubility | The initial concentration may be at the metastable limit. Try working with a slightly lower final concentration of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Caption: Workflow for preparing this compound working solution.
-
Thaw Stock: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to a portion of the pre-warmed medium. For example, to achieve a final concentration of 50 µM from a 50 mg/mL (~172 mM) stock, you could first make a 1:100 dilution in the medium to get a 1.72 mM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to the final volume of the pre-warmed cell culture medium to reach the desired final concentration. Add this final working solution to your cells. Remember to include a vehicle control.
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key cellular signaling pathways, primarily related to its anti-inflammatory and antioxidant activities.
Caption: Key signaling pathways modulated by this compound.
Recent studies have demonstrated that this compound can exert its anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway, which leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. Additionally, this compound is known to modulate other critical pathways involved in inflammation and oxidative stress, including the NF-κB and Nrf2 pathways. It has also been identified as a selective estrogen receptor beta (ERβ) agonist, which contributes to its neuroprotective effects. Understanding these mechanisms is crucial for designing experiments and interpreting the biological effects of this compound.
References
- 1. Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Preventing Cianidanol oxidation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cianidanol (also known as (+)-Catechin) in cell culture experiments. This guide addresses common challenges related to the compound's stability and offers troubleshooting strategies and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound, chemically known as (+)-Catechin, is a natural flavonoid compound found in various plants. It is of significant interest to researchers due to its potent antioxidant, anti-inflammatory, and potential anticancer properties. In cell culture, this compound is often used to investigate its effects on cellular processes, including signaling pathways related to oxidative stress and inflammation, such as the Nrf2 and JAK/STAT pathways.
Q2: I've noticed a color change in my cell culture medium after adding this compound. What does this indicate?
A2: A color change, typically a yellowing or browning of the medium, is a common indicator of this compound oxidation. This is a chemical process where this compound reacts with components in the medium, particularly in the presence of oxygen, light, and certain metal ions. This oxidation can lead to a loss of its biological activity and the formation of potentially confounding byproducts, such as hydrogen peroxide.
Q3: What are the main factors that contribute to this compound oxidation in cell culture media?
A3: Several factors can accelerate the oxidation of this compound in your cell culture setup:
-
pH: The pH of the culture medium plays a critical role. This compound is more stable in acidic conditions (pH < 7) and degrades more rapidly in neutral to alkaline environments (pH ≥ 7.4), which are typical for most cell culture media.
-
Dissolved Oxygen: The presence of dissolved oxygen in the medium is a key requirement for oxidation.
-
Light Exposure: Exposure to light, especially UV light, can induce photo-degradation of this compound. It is advisable to work with this compound in a light-protected manner.
-
Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), which are present as micronutrients in many basal media formulations, can catalyze the oxidation of catechins.
-
Temperature: Incubation at 37°C, the standard for mammalian cell culture, can accelerate the rate of chemical reactions, including oxidation.
Q4: How can I prevent or minimize the oxidation of this compound in my experiments?
A4: To maintain the stability and activity of this compound in your cell culture experiments, consider the following strategies:
-
Use of Antioxidants: Co-treatment with an antioxidant like L-ascorbic acid (Vitamin C) can help protect this compound from oxidation. Ascorbic acid will be preferentially oxidized, thus sparing the this compound.
-
Use of Chelating Agents: Adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions in the medium, preventing them from catalyzing this compound's oxidation.
-
pH Control: While challenging with standard cell culture conditions, being aware of the pH and minimizing exposure to alkaline conditions can be beneficial.
-
Light Protection: Prepare stock solutions and handle media containing this compound in a dark or light-protected environment (e.g., by wrapping containers in aluminum foil).
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment to minimize the time it is exposed to oxidative conditions.
Q5: What is the recommended solvent for preparing a this compound stock solution?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%, with 0.1% being a preferred target for sensitive cell lines.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Possible Causes | Recommended Solutions |
| Rapid color change of media (yellow/brown) after adding this compound. | Oxidation of this compound due to pH, light, oxygen, or metal ions. | - Prepare fresh this compound solutions for each experiment.- Add an antioxidant like L-ascorbic acid (e.g., 50-100 µM, optimize for your cell line) to the media. - Add a chelating agent like EDTA (e.g., 10-50 µM, optimize for your cell line) to the media.- Protect media containing this compound from light. |
| Inconsistent or no biological effect of this compound. | Degradation of the compound leading to a lower effective concentration. | - Confirm the stability of this compound in your specific media over the time course of your experiment using HPLC.- Follow all the preventative measures listed above to minimize oxidation.- Prepare fresh stock solutions and dilutions immediately before use. |
| Unexpected cytotoxicity observed in cells treated with this compound. | - Formation of cytotoxic oxidation byproducts like hydrogen peroxide (H₂O₂).- High concentration of the solvent (e.g., DMSO).- The compound itself is cytotoxic to the specific cell line at the tested concentrations. | - Co-treat with catalase to neutralize H₂O₂ and see if cytotoxicity is reduced.- Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%).- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
| Interference with cell viability assays (e.g., MTT, XTT). | This compound, as a reducing agent, can directly reduce the tetrazolium salts used in these assays, leading to a false-positive signal. | - Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical reduction.- If interference is observed, wash the cells with PBS after the treatment period and before adding the assay reagent.- Consider using an alternative viability assay that is not based on redox reactions, such as the Sulforhodamine B (SRB) assay or a crystal violet assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 290.27 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out 2.90 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Quantitative Analysis of this compound Stability by HPLC
This protocol provides a general method for quantifying the concentration of this compound in cell culture media over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Cell culture medium (e.g., DMEM)
-
Acetonitrile (HPLC grade)
-
Formic acid (or another suitable acid for mobile phase)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any precipitates.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for catechin analysis is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B. (This should be optimized for your specific column and system).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound in the same cell culture medium at known concentrations.
-
Analyze the standards using the same HPLC method.
-
Calculate the concentration of this compound in your experimental samples by comparing their peak areas to the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound's Influence on the Nrf2 Signaling Pathway
This compound, as an antioxidant, can influence the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its translocation to the nucleus and activation of antioxidant gene expression.
This compound's Modulation of the JAK2/STAT3 Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway.
Cianidanol stability issues in aqueous solutions
Cianidanol Stability Technical Support Center
Welcome to the technical support center for this compound (also known as (+)-catechin). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A1: The color change in your this compound solution is a common indicator of degradation. This compound, a catechin, is susceptible to oxidation in aqueous solutions, especially under neutral to alkaline conditions. This process can lead to the formation of colored compounds like quinones and other oxidation products.[1][2] Factors such as pH, temperature, light exposure, and the presence of dissolved oxygen can accelerate this degradation.[2][3]
Q2: At what pH is this compound most stable in an aqueous solution?
A2: this compound is significantly more stable in acidic conditions. For maximum stability, it is recommended to maintain the pH of your aqueous solution below 4.0.[2] As the pH increases above 6.0, the rate of degradation, including oxidation and epimerization, increases substantially.
Q3: I need to work at a neutral or slightly alkaline pH. How can I minimize this compound degradation?
A3: Working at neutral or alkaline pH presents a challenge for this compound stability. To minimize degradation, you can implement the following strategies:
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) can help protect this compound from oxidation. Ascorbic acid is preferentially oxidized, thus sparing the this compound.
-
Deoxygenate your solvent: The presence of dissolved oxygen accelerates oxidative degradation. Purging your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound can significantly improve its stability.
-
Work at low temperatures: Degradation reactions are temperature-dependent. Conducting your experiments at lower temperatures (e.g., on ice) can slow down the rate of degradation.
-
Protect from light: Exposure to light, particularly UV and blue light, can promote the degradation of catechins. It is advisable to work in a dark environment or use amber-colored vials.
Q4: What are the primary degradation products of this compound in an aqueous solution?
A4: The primary degradation pathways for this compound in aqueous solutions are oxidation and epimerization.
-
Oxidation: This leads to the formation of reactive intermediates like semi-quinones and quinones, which can further polymerize to form more complex colored compounds. Other reported degradation products include phloroglucinol carboxylic acid and protocatechuic acid.
-
Epimerization: This is a chemical change where this compound ((+)-catechin) converts to its diastereomer, (-)-epicatechin. This process is also influenced by temperature and pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid color change in solution | High pH (>6.0) of the aqueous solution. | Adjust the pH of your solution to be acidic (pH < 4.0) using a suitable buffer or acid. |
| Presence of dissolved oxygen. | Deoxygenate your solvent by purging with nitrogen or argon before use. | |
| Exposure to light. | Protect your solution from light by using amber vials or working in a dark environment. | |
| High temperature. | Conduct your experiments at a lower temperature (e.g., 4°C or on ice). | |
| Loss of this compound concentration over time (confirmed by HPLC) | Degradation due to oxidation and/or epimerization. | Incorporate an antioxidant like ascorbic acid into your solution. |
| Unstable pH of the solution. | Ensure your solution is adequately buffered to maintain an acidic pH. | |
| Formation of precipitates | Polymerization of degradation products. | This is often a result of advanced degradation. Prepare fresh solutions and implement stabilization strategies from the start. Consider the solubility of this compound in your chosen buffer system. |
| Interaction with metal ions. | Use high-purity water and reagents to minimize metal ion contamination. If metal ions are a necessary component of your experiment, consider the use of a chelating agent if it does not interfere with your assay. |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the percentage of under different conditions after 10 days of storage.
| pH | Temperature (°C) | This compound Remaining (%) |
| 1.5 | 25 | 82.80 |
| 1.5 | 37 | 76.08 |
| 1.5 | 55 | 58.96 |
| 7.4 | 25 | 50.26 |
| 7.4 | 37 | 35.78 |
| 7.4 | 55 | 32.48 |
| 8.0 | 25 | 50.69 |
| 8.0 | 37 | 26.16 |
| 8.0 | 55 | 17.01 |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound ((+)-catechin) standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable acid for mobile phase acidification)
-
Buffer salts for preparing aqueous solutions at desired pH values
-
Amber HPLC vials
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound in the desired aqueous buffer to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh before each experiment.
-
Mobile Phase: A common mobile phase for catechin analysis is a gradient of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid The gradient can be optimized, but a typical starting point is a linear gradient from 5-30% B over 20-30 minutes.
-
3. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 25°C or 30°C.
-
Detection Wavelength: The maximum absorbance for catechins is around 280 nm.
-
Injection Volume: 10-20 µL.
4. Stability Study Procedure:
-
Prepare the this compound solution in the aqueous buffer of interest.
-
Immediately after preparation (t=0), filter an aliquot of the solution through a 0.45 µm syringe filter into an amber HPLC vial and inject it into the HPLC system.
-
Store the bulk solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, filter, and inject them into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the remaining this compound by comparing the peak area at each time point to the peak area at t=0.
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting flowchart for this compound stability issues.
References
- 1. A Study of Catechin Photostability Using Photolytic Processing [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea Leaf in Northern Thailand) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cianidanol Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Cianidanol, also known as (+)-catechin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound, chemically known as (+)-catechin, is a flavonoid with various biological activities. Studying its degradation is crucial for drug development to understand its stability, identify potential impurities, and ensure the safety and efficacy of pharmaceutical formulations. Regulatory agencies require forced degradation studies to be conducted to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemical structure of this compound ((+)-catechin), the primary degradation pathways include oxidation, hydrolysis (especially under alkaline conditions), and photodegradation. Thermal stress can also lead to degradation and epimerization. Oxidation often targets the catechol group on the B-ring, leading to the formation of quinones and subsequently more complex polymeric products.[1][2] Under thermal stress, ring fission can occur, yielding smaller phenolic compounds.[3]
Q3: What are the major known degradation products of this compound?
A3: Under various stress conditions, several degradation products of this compound have been identified. These include:
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Oxidative Degradation: Ortho-quinones, dimers, and trimers are common products, particularly in alkaline solutions where oxidation is accelerated.[1]
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Thermal Degradation: Phloroglucinol carboxylic acid and protocatechuic acid have been identified as thermal degradation products.[3]
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Photodegradation: Photolysis can lead to the formation of dimeric products like B-type proanthocyanidins and superoxide anion radicals.
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Hydrolytic Degradation (Alkaline): Strong basic conditions can lead to accelerated hydrolysis and oxidation, yielding gallic acid and de-galloyl flavanols if the starting material is a gallated catechin. For this compound itself, alkaline conditions primarily accelerate oxidation.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is highly pH-dependent. It is relatively stable in acidic conditions (pH < 4). As the pH increases, particularly in neutral to alkaline solutions (pH > 7), its stability decreases significantly, making it prone to rapid oxidation and degradation.
Troubleshooting Guide for HPLC Analysis of this compound and its Degradation Products
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Secondary interactions with the stationary phase.- Incompatible injection solvent. | - Reduce the injection volume or sample concentration.- Use a mobile phase with an appropriate pH and ionic strength. Consider a different column chemistry.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Variable Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation. | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Replace the column if it's old or has been exposed to harsh conditions. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase. | - Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase. |
| Poor Resolution Between this compound and Degradation Products | - Inadequate mobile phase composition.- Unsuitable column. | - Optimize the gradient profile, pH, or organic modifier of the mobile phase.- Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size for higher efficiency. |
| Loss of Sensitivity | - Detector lamp aging.- Contamination in the detector flow cell.- Leaks in the system. | - Replace the detector lamp.- Flush the flow cell with an appropriate solvent.- Check all fittings for leaks. |
Summary of this compound Degradation Under Forced Conditions
The following table summarizes the expected degradation of this compound under typical forced degradation conditions. The percentage of degradation is an approximate target for these studies to ensure that significant degradation products are formed without complete degradation of the parent compound.
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Target Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | Generally stable, minimal degradation expected. | < 10% |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | o-Quinones, polymeric products due to rapid oxidation. | 10-20% |
| Oxidative | 3% H₂O₂ at room temperature | o-Quinones, dimers, and other oxidative adducts. | 10-20% |
| Photolytic | Exposure to UV light (e.g., 254 nm) or simulated sunlight | Photo-isomers, dimeric products (proanthocyanidins). | 10-20% |
| Thermal | 80°C in solution or as solid | Phloroglucinol carboxylic acid, protocatechuic acid, epimers. | 10-20% |
Detailed Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Keep the solution at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
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Expose a solution of this compound (100 µg/mL in mobile phase) and a thin layer of solid this compound to UV light (e.g., 254 nm) or simulated sunlight in a photostability chamber for a specified duration.
-
For the solution, directly inject into the HPLC. For the solid, dissolve in the mobile phase to a concentration of 100 µg/mL before injection.
-
-
Thermal Degradation:
-
Heat a solution of this compound (100 µg/mL in mobile phase) and solid this compound in an oven at 80°C for 48 hours.
-
For the solution, cool to room temperature before injection. For the solid, cool and then dissolve in the mobile phase to a concentration of 100 µg/mL.
-
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same final concentration with the appropriate solvent (e.g., water for hydrolytic controls).
Stability-Indicating HPLC Method Protocol
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
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0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of the main peak from all degradation product peaks.
Visualizations
References
Technical Support Center: Optimizing Cianidanol Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cianidanol dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical animal studies?
A starting dose for this compound can vary depending on the animal model and the intended biological effect. For its hepatoprotective effects in rats, a dosage of 200 mg/kg/day administered orally has been used effectively. In neuroprotection studies in rats, oral doses of 10, 20, and 30 mg/kg have shown efficacy. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental model.
Q2: What is the known toxicity profile of this compound in animals?
Q3: How should this compound be prepared for in vivo administration?
This compound is slightly soluble in water, methanol, and DMSO. For oral administration, it can be suspended in water or a suitable vehicle like a solution of carboxymethylcellulose (CMC). For parenteral routes, careful consideration of the vehicle is necessary to ensure solubility and minimize irritation. A solution in a small amount of DMSO further diluted with saline or phosphate-buffered saline (PBS) is a common approach for compounds with limited water solubility. Always ensure the final concentration of the organic solvent is within the acceptable limits for the chosen route of administration and animal model to avoid vehicle-induced toxicity.
Q4: What are the main signaling pathways modulated by this compound?
This compound exerts its biological effects through multiple signaling pathways. Its anti-inflammatory properties are, in part, mediated by the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. As a potent antioxidant, it is also involved in modulating pathways related to oxidative stress, such as the Nrf2 signaling pathway. Furthermore, this compound is a known inhibitor of cyclooxygenase-1 (COX-1), which is a key enzyme in the prostaglandin synthesis pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Compound Solubility | This compound has limited solubility in aqueous solutions. | - Prepare a suspension in 1% Carboxymethylcellulose (CMC) for oral gavage.- For injections, dissolve in a minimal amount of DMSO (e.g., <5% of total volume) and then dilute with sterile saline or PBS to the final volume. Always perform a small-scale test to check for precipitation.- Sonication may aid in dissolving the compound. |
| Precipitation of Compound Upon Injection | The vehicle is not suitable for maintaining solubility in a physiological environment. | - Decrease the concentration of the dosing solution.- Increase the volume of the injection, staying within the recommended limits for the administration route and animal size.- Consider alternative, biocompatible co-solvents such as polyethylene glycol (PEG) or cyclodextrins, ensuring they are appropriate for the study. |
| Animal Distress or Adverse Reactions Post-Dosing | The dose may be too high, or the vehicle may be causing irritation or toxicity. | - Reduce the dose and perform a dose-escalation study.- Include a vehicle-only control group to rule out vehicle-related toxicity.- For injections, ensure the pH of the final solution is close to neutral (pH 7.0-7.4).- Monitor animals closely for signs of distress, such as lethargy, ruffled fur, or changes in breathing. |
| Lack of Expected Biological Effect | The dose may be too low, the route of administration may be suboptimal, or the compound may have low bioavailability. | - Increase the dose based on literature or a pilot dose-response study.- Consider a different route of administration. For example, intraperitoneal (IP) or intravenous (IV) injection may lead to higher bioavailability than oral administration.- Review the experimental timeline; the effect may take longer to manifest.- Ensure the purity and stability of your this compound stock. |
Quantitative Data Summary
Direct and comprehensive pharmacokinetic data for isolated this compound in preclinical models is limited. The following tables summarize available data, primarily derived from studies using green tea extracts rich in catechins, including (+)-catechin (this compound).
Table 1: this compound Dosage in Animal Models
| Animal Model | Indication | Dosage | Route of Administration |
| Rat | Hepatoprotection | 200 mg/kg/day | Oral |
| Rat | Neuroprotection | 10, 20, 30 mg/kg/day | Oral |
Table 2: Toxicological Profile of Related Compounds
| Compound | Animal Model | Parameter | Value | Route of Administration |
| Cyanidin | Sprague-Dawley Rat | LD50 | >300 mg/kg | Oral |
| Cyanidin | Sprague-Dawley Rat | NOAEL | 30 mg/kg/day | Oral |
Table 3: Estimated Pharmacokinetic Parameters of Catechins (from Green Tea Extract Studies)
| Species | Compound Analyzed | Dose (of extract) | Cmax (ng/mL) | Tmax (h) | Route of Administration |
| Dog | Epigallocatechin (EGC) glucuronide | 12.35 mg/kg | ~75 (median) | ~1 | Oral (capsule) |
| Dog | Epicatechin (EC) sulfate | 12.35 mg/kg | ~20 (median) | ~1 | Oral (capsule) |
| Rat | (-)-epicatechin (EC) | GTE in drinking water | ~250 | ~0.5 | Oral |
| Rat | (-)-epigallocatechin (EGC) | GTE in drinking water | ~450 | ~0.5 | Oral |
Note: Cmax and Tmax values are approximate and can vary significantly based on the formulation and individual animal metabolism. The data for dogs represents metabolites of catechins.
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Liver Injury
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Compound Preparation:
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For a 200 mg/kg dose in a 250g rat, weigh 50 mg of this compound.
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Prepare a 1% (w/v) solution of Carboxymethylcellulose (CMC) in sterile water.
-
Suspend the this compound powder in the 1% CMC solution to a final concentration of 20 mg/mL. Vortex thoroughly before each use to ensure a uniform suspension.
-
-
Animal Dosing:
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Acclimatize male Sprague-Dawley rats (200-250g) for at least one week.
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Administer the this compound suspension via oral gavage at a volume of 10 mL/kg body weight once daily.
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A control group should receive the 1% CMC vehicle only.
-
-
Induction of Liver Injury:
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Liver injury can be induced by agents such as carbon tetrachloride (CCl4) or acetaminophen. The timing of this compound administration (pre-treatment, co-treatment, or post-treatment) will depend on the study design.
-
-
Monitoring and Sample Collection:
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Monitor animals daily for clinical signs of toxicity.
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At the end of the study period, collect blood samples for serum biochemistry analysis (e.g., ALT, AST).
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Euthanize the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers.
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Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: this compound inhibits the COX-1 enzyme in prostaglandin synthesis.
Caption: A typical workflow for in vivo studies with this compound.
References
Troubleshooting Inconsistent Results in Cianidanol Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][2] Despite its therapeutic potential, researchers can encounter variability and inconsistency in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and address potential sources of these discrepancies.
Frequently Asked Questions (FAQs)
Q1: My antioxidant assay results with this compound are not consistent. What are the common causes?
A1: Inconsistent results in antioxidant assays are a frequent issue. Several factors related to the compound itself and the experimental setup can contribute to this variability. Key areas to investigate include:
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This compound Purity and Source: The purity of this compound can vary between suppliers. Impurities may possess their own biological activities, leading to confounding results. It is crucial to use highly purified this compound (>98%) and to consistently source it from the same reputable supplier.[3] Commercial suppliers often provide a certificate of analysis detailing the purity.
-
Compound Stability and Degradation: this compound, like other flavonoids, is susceptible to degradation under certain conditions. Factors such as pH, temperature, and light exposure can impact its stability and, consequently, its antioxidant capacity.[4] For instance, the degradation of related compounds like cyanidin-3-O-glucoside is accelerated by the presence of other antioxidants like ascorbic acid.
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Choice of Antioxidant Assay: Different antioxidant assays measure different aspects of antioxidant activity. For example, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are based on single electron transfer (SET), while others might be based on hydrogen atom transfer (HAT). The choice of assay can influence the perceived antioxidant potential of this compound. Comparing results across different assay types can lead to apparent inconsistencies.
-
Solvent and pH: The solvent used to dissolve this compound and the pH of the reaction buffer are critical. The antioxidant activity of cyanidin-3-O-beta-glucopyranoside, a related anthocyanin, has been shown to be influenced by pH. Ensure consistent use of solvents and buffered solutions across all experiments.
Q2: I am observing variable anti-inflammatory effects of this compound in my cell culture experiments. What should I check?
A2: Variability in cell-based anti-inflammatory assays can stem from several sources:
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Cell Line Specificity: Different cell lines can metabolize this compound differently, leading to varied responses. For instance, hepatic cell lines like HepG2 and Huh7 have different profiles of drug-metabolizing enzymes. It is important to characterize the metabolic capacity of your chosen cell line.
-
Compound Stability in Media: Flavonoids can be unstable in cell culture media. The pH of the media and the presence of various components can lead to degradation of the compound over the course of the experiment, resulting in reduced efficacy and inconsistent results.
-
Stimulant Concentration and Timing: The concentration of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) and the timing of this compound treatment (pre-treatment vs. co-treatment) are critical parameters that can significantly impact the outcome.
-
Endpoint Measurement: The choice of inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) and the method of detection (e.g., Griess assay, ELISA, qPCR) can yield different results. Ensure that the chosen endpoints are robust and the assays are properly validated.
Q3: My in vivo hepatoprotective studies with this compound show conflicting results compared to published literature. Why might this be?
A3: In vivo studies introduce a higher level of complexity, and several factors can contribute to inconsistent findings:
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Animal Model and Strain: The choice of animal model and even the strain of the animal can influence the metabolism and bioavailability of this compound, leading to different hepatoprotective outcomes.
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Route of Administration and Dosage: The bioavailability of this compound can be low and variable depending on the route of administration (e.g., oral gavage vs. intraperitoneal injection). The dosage and frequency of administration are also critical factors that need to be carefully controlled and justified.
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Hepatotoxicity Induction Model: The method used to induce liver injury (e.g., carbon tetrachloride, acetaminophen) can activate different pathological pathways. The efficacy of this compound may vary depending on the specific mechanism of liver damage.
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Diet and Gut Microbiota: The diet of the animals can influence the composition of their gut microbiota, which in turn can affect the metabolism of flavonoids like this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Antioxidant Assays
| Potential Cause | Troubleshooting Steps |
| This compound Purity | Verify the purity of your this compound stock using the supplier's certificate of analysis. If in doubt, consider analytical testing (e.g., HPLC). Always use the same batch for a set of comparative experiments. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Protect solutions from light and store at appropriate temperatures (e.g., -20°C for short-term storage). Avoid repeated freeze-thaw cycles. |
| Assay Conditions | Standardize the reaction time, temperature, and pH for your chosen assay. Ensure thorough mixing of reagents. Run a positive control (e.g., Trolox, ascorbic acid) in parallel to monitor assay performance. |
| Spectrophotometer Readings | Ensure the spectrophotometer is properly calibrated. Check for interference from the solvent or other components in the reaction mixture at the measurement wavelength. |
Issue 2: Variable Inhibition of Inflammatory Markers in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered responses. |
| This compound Concentration and Stability | Perform a dose-response curve to determine the optimal concentration range. Assess the stability of this compound in your specific cell culture medium over the experimental duration. |
| LPS Potency | The activity of LPS can vary between lots. Test each new lot of LPS to ensure consistent stimulation of inflammatory responses. |
| Timing of Treatment | Optimize the timing of this compound treatment relative to LPS stimulation. Pre-incubation with this compound may be necessary to see a protective effect. |
Issue 3: Discrepancies in In Vivo Hepatoprotective Efficacy
| Potential Cause | Troubleshooting Steps |
| Bioavailability | Consider different routes of administration to improve bioavailability. Measure plasma concentrations of this compound and its metabolites to correlate exposure with efficacy. |
| Model of Liver Injury | Carefully select the hepatotoxicity model that is most relevant to your research question. Ensure consistent administration of the hepatotoxin to minimize variability in the extent of liver damage. |
| Animal Husbandry | Standardize housing conditions, diet, and handling procedures for all animals in the study. |
| Endpoint Analysis | Use a combination of biochemical markers (e.g., ALT, AST) and histopathological analysis to assess liver damage and the protective effects of this compound. |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
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Reagent Preparation:
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Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
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Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution, positive control, or methanol (as a blank) to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging against the concentration and determine the IC50 value.
-
Protocol 2: In Vitro Anti-Inflammatory Activity - Measurement of Nitric Oxide (NO) in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
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Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour. The final DMSO concentration should be non-toxic (e.g., <0.1%).
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and an LPS-only control.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 3: In Vivo Hepatoprotective Activity - Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Mice
-
Animal Acclimatization:
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Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.
-
-
Grouping and Treatment:
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Divide mice into groups: Vehicle control, CCl4 control, this compound treatment groups (e.g., 50, 100 mg/kg), and a positive control group (e.g., silymarin).
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Administer this compound or vehicle orally for 7 consecutive days.
-
-
Induction of Hepatotoxicity:
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On day 7, one hour after the final dose of this compound, administer a single intraperitoneal injection of CCl4 (e.g., 10% in olive oil, 1 mL/kg). The vehicle control group receives only olive oil.
-
-
Sample Collection:
-
24 hours after CCl4 administration, euthanize the mice and collect blood via cardiac puncture.
-
Perfuse and collect the liver.
-
-
Analysis:
-
Separate serum from the blood and measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).
-
Homogenize the remaining liver tissue to measure markers of oxidative stress (e.g., MDA, GSH).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.
By systematically addressing these potential sources of variability and adhering to standardized, detailed protocols, researchers can enhance the reproducibility and reliability of their this compound experiments.
References
Technical Support Center: Analysis of Cianidanol in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantitative analysis of Cianidanol from biological samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in this compound analysis?
A1: A matrix effect is the alteration of a target analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, urine, or tissue homogenates, endogenous substances such as proteins, salts, and particularly phospholipids can be co-extracted.[3][4] During the electrospray ionization (ESI) process, these components compete with this compound for ionization, which can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.
Q2: My this compound signal is showing poor reproducibility and accuracy. What could be the cause?
A2: Poor reproducibility and accuracy in this compound analysis are often symptoms of variable matrix effects. Inconsistent sample preparation is a primary contributor to this variability. If the cleanup process does not adequately and consistently remove interfering matrix components, the degree of ion suppression or enhancement can fluctuate between samples, leading to unreliable results. Additionally, buildup of matrix components like phospholipids on the HPLC column can cause them to elute erratically, further reducing method reproducibility.
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a standard this compound solution into the mass spectrometer while a blank, extracted sample matrix is injected. Any dip or rise in the baseline signal for this compound indicates the retention time of matrix components causing ion suppression or enhancement, respectively.
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Post-Extraction Spiking: This quantitative method compares the response of this compound in a pre-extracted blank matrix (spiked after extraction) to the response of this compound in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and mitigating matrix effects in your this compound analysis workflow.
Issue 1: Low this compound Signal Intensity or Complete Signal Loss
This is a classic sign of significant ion suppression.
Troubleshooting Steps:
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Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecules that cause significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT but can still co-extract certain interfering substances.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, including phospholipids and salts. Consider developing an SPE method for your sample.
-
-
Optimize Chromatography: If co-elution of matrix components with this compound is the issue, altering the chromatographic conditions can resolve the problem.
-
Modify Gradient Profile: Adjust the mobile phase gradient to shift the retention time of this compound away from the region of ion suppression identified by post-column infusion.
-
Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase (e.g., phenyl-hexyl) to alter selectivity and better separate this compound from interfering compounds.
-
Issue 2: Inconsistent Results and Poor Peak Shapes
Variable matrix effects and column contamination are likely culprits.
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low signal intensity, a more rigorous sample preparation technique like SPE is highly recommended to ensure consistent removal of matrix components.
-
Incorporate an Internal Standard (IS): The most reliable way to compensate for matrix effects that cannot be completely eliminated is to use a stable isotope-labeled (SIL) internal standard of this compound. The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction during data processing. If a SIL-IS is unavailable, a structural analog that co-elutes with this compound can be used, though it may not compensate as effectively.
-
Column Washing: Implement a robust column washing procedure between injections to prevent the buildup of strongly retained matrix components.
Quantitative Data Summary
The following table summarizes typical matrix effect values observed for catechins (structurally similar to this compound) in human plasma with different sample preparation methods. These values are illustrative and the actual matrix effect should be determined during your method validation.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Reference Compound |
| Protein Precipitation (Acetonitrile) | Epicatechin | 75-85 (Ion Suppression) | Catechins |
| Liquid-Liquid Extraction (Ethyl Acetate) | Epicatechin | 85-95 (Ion Suppression) | Catechins |
| Solid-Phase Extraction (C18) | Epicatechin | 95-105 (Minimal Effect) | Catechins |
Note: Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates suppression, and >100% indicates enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare Blank Matrix Samples: Pool and extract six different sources of the blank biological matrix (e.g., human plasma) using your established sample preparation protocol.
-
Prepare Neat Standard Solutions: Prepare this compound standard solutions in the final reconstitution solvent at low and high concentrations relevant to your assay.
-
Spike Extracted Matrix: Spike the low and high concentration standards into the extracted blank matrix samples.
-
Analyze Samples: Inject and analyze both the neat standard solutions and the spiked matrix samples via LC-MS/MS.
-
Calculate Matrix Effect: Use the following formula: Matrix Effect (%) = (Mean peak area of analyte in spiked matrix / Mean peak area of analyte in neat solution) * 100
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. longdom.org [longdom.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cianidanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, experimental protocols, and comparative data to address the challenges of Cianidanol's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability poor?
A1: this compound, also known as (+)-catechin, is a natural flavonoid with various potential therapeutic benefits, including antioxidant and anti-inflammatory properties. However, its clinical efficacy following oral administration is significantly limited by poor bioavailability.[1] The primary reasons for this are:
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Low Stability: this compound is unstable in the neutral to alkaline conditions of the small intestine, leading to degradation before it can be absorbed.
-
Poor Permeability: It is primarily absorbed through passive diffusion across the intestinal epithelium, which is an inefficient process.
-
Extensive First-Pass Metabolism: Once absorbed, this compound undergoes significant metabolism in the intestinal cells and the liver, where it is converted into metabolites that may have lower activity.
-
Efflux Transporters: It can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The most researched strategies focus on protecting this compound from degradation and enhancing its absorption through advanced drug delivery systems. Key approaches include:
-
Lipid-Based Nanocarriers: Encapsulating this compound in systems like Solid Lipid Nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions can protect it from the harsh gastrointestinal environment and improve its uptake.[2][3]
-
Polymeric Nanoparticles: Using biodegradable polymers like chitosan to form nanoparticles can enhance stability, increase residence time in the intestine, and improve absorption.[1][4]
-
Liposomes: These vesicular systems can encapsulate this compound, shielding it from degradation and facilitating its transport across the intestinal mucosa.
-
Co-administration with Bioenhancers: Compounds like piperine (from black pepper) can inhibit metabolizing enzymes and slow gastrointestinal transit, thereby increasing the absorption of catechins.
Troubleshooting Guides
This section addresses common issues encountered during the development of this compound nanoformulations.
Issue 1: Low Encapsulation Efficiency (EE) or Drug Loading (DL)
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the lipid matrix (for SLNs/NLCs). | Select a lipid in which this compound has higher solubility. A screening study with various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, stearic acid) is recommended. |
| Drug expulsion during lipid recrystallization. | Optimize the drug-to-lipid ratio; avoid oversaturation. Cooling the nanoemulsion rapidly can sometimes trap the drug more effectively within the lipid matrix. |
| Insufficient interaction between this compound and polymer (for chitosan NPs). | Adjust the pH of the chitosan solution. Chitosan's positive charge is pH-dependent, which is crucial for ionic gelation with TPP and interaction with the drug. |
| High drug leakage into the external aqueous phase during preparation. | Optimize the surfactant concentration to ensure rapid stabilization of newly formed nanoparticles. For nanoemulsions, ensure the chosen oil and surfactant system (based on HLB value) is optimal for this compound. |
Issue 2: Particle Aggregation and Poor Formulation Stability
| Potential Cause | Recommended Solution |
| Insufficient surfactant/stabilizer concentration. | Increase the concentration of the surfactant or stabilizer (e.g., Poloxamer 188, Tween 80 for SLNs; Chitosan for liposomes) to provide adequate steric or electrostatic stabilization. |
| Low Zeta Potential. | A zeta potential value greater than |±30 mV| is generally desired for good electrostatic stability. If the value is low, consider adding a charged surfactant or modifying the surface with a polymer like chitosan. |
| Ostwald Ripening (in nanoemulsions). | This phenomenon, where larger droplets grow at the expense of smaller ones, can be minimized by choosing an oil phase with very low water solubility (e.g., long-chain triglycerides) and ensuring a narrow initial particle size distribution. |
| Inappropriate storage conditions. | Store nanoformulations at recommended temperatures (often 4°C) and protect them from light. Perform stability studies at different conditions (e.g., 4°C, 25°C) to determine the optimal storage environment. |
Issue 3: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Inefficient energy input during homogenization. | For high-pressure homogenization, increase the homogenization pressure or the number of cycles. For ultrasonication, increase the sonication time or amplitude. Systematically optimize these parameters. |
| Viscosity of the dispersed or continuous phase is too high. | Dilute the formulation or adjust the composition to lower the viscosity, allowing for more efficient particle size reduction. |
| Suboptimal surfactant/lipid or surfactant/oil ratio. | Perform formulation optimization studies (e.g., using a Design of Experiments approach) to identify the ideal ratio of components that yields the smallest and most uniform particle size. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from in vivo studies, comparing the oral bioavailability of free catechins versus enhanced formulations.
Table 1: Pharmacokinetic Parameters of Catechin after Oral Administration of Free Catechin vs. Chitosomes in Rats
| Parameter | Free Catechin Suspension | Catechin-Loaded Chitosomes | Fold Increase |
| Cmax (µg/mL) | 1.8 ± 0.11 | 6.2 ± 0.15 | ~3.4x |
| Tmax (h) | 1.0 ± 0.00 | 4.0 ± 0.00 | - |
| AUC (0-24h) (µg·h/mL) | 7.9 ± 0.21 | 48.2 ± 0.98 | ~6.1x |
| AUC (0-inf) (µg·h/mL) | 8.1 ± 0.19 | 55.7 ± 1.13 | ~6.9x |
Data presented as mean ± SD. Chitosomes demonstrate a significant increase in overall drug exposure (AUC) and a sustained-release profile (longer Tmax).
Table 2: Pharmacokinetic Parameters of EGCG after Oral Administration of Aqueous Solution vs. Nanoemulsion in Rats
| Parameter | EGCG Aqueous Solution | EGCG in Nanoemulsion | Fold Increase |
| Cmax (ng/mL) | 102.83 ± 15.60 | 66.82 ± 10.31 | ~0.65x |
| Tmax (h) | 0.5 | 1.0 | - |
| AUC (0-t) (ng·h/mL) | 210.15 ± 40.26 | 288.58 ± 45.73 | ~1.4x |
Data presented as mean ± SD. While Cmax is lower, the nanoemulsion significantly increases the total drug absorption (AUC), suggesting a controlled-release mechanism that enhances overall bioavailability.
Experimental Protocols
Protocol 1: Preparation of Catechin-Loaded Chitosomes (via Ethanol Injection)
This protocol is adapted from a method used for enhancing the oral bioavailability of catechin.
-
Preparation of Lipid Phase: Dissolve 100 mg of soy lecithin and 25 mg of cholesterol in 4 mL of ethanol. Add 10 mg of this compound ((+)-catechin) to this solution and mix until fully dissolved.
-
Preparation of Aqueous Phase: Prepare a 1% (v/v) acetic acid solution in deionized water. Dissolve low molecular weight chitosan in this solution to a final concentration of 0.1% (w/v). Stir until the chitosan is completely dissolved.
-
Formation of Liposomes: Heat the aqueous chitosan solution to 60°C. Inject the ethanolic lipid phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 700 rpm).
-
Formation of Chitosomes: Continue stirring the resulting suspension at room temperature for 1 hour to allow for the self-assembly of chitosan onto the liposome surface and for the evaporation of ethanol.
-
Purification: Centrifuge the chitosome suspension at 15,000 rpm for 30 minutes to separate the nanoparticles from the un-encapsulated drug. Resuspend the pellet in deionized water.
-
Characterization: Analyze the resulting chitosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of Catechin Nanoemulsion (via High-Pressure Homogenization)
This protocol is based on a general method for preparing catechin nanoemulsions.
-
Preparation of Oil Phase: Select a suitable oil (e.g., medium-chain triglycerides, corn oil). Dissolve a specified amount of this compound into the oil phase. Add a lipophilic surfactant/emulsifier like lecithin (e.g., 0.5% w/w of the final formulation) and stir until a homogenous solution is formed.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a hydrophilic surfactant (e.g., Tween 80, 5-7% w/w of the final formulation) in deionized water.
-
Formation of Pre-emulsion: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Add the oil phase to the aqueous phase under high-shear stirring (e.g., 5,000 rpm for 10 minutes) to form a coarse pre-emulsion.
-
Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Cooling: Cool the resulting nanoemulsion rapidly in an ice bath to room temperature.
-
Characterization: Analyze the nanoemulsion for droplet size, PDI, zeta potential, and drug content.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Key physiological barriers limiting oral drug absorption.
Caption: Troubleshooting guide for low encapsulation efficiency.
References
- 1. Improved oral bioavailability of the anticancer drug catechin using chitosomes: Design, in-vitro appraisal and in-vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Nanodelivery of Green Tea Catechins to Enhance the Anticancer Activity [mdpi.com]
- 3. Lipid-Based Nanotechnologies for Delivery of Green Tea Catechins: Advances, Challenges, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Strategies to minimize Cianidanol precipitation in stock solutions
For researchers, scientists, and drug development professionals, maintaining the integrity and stability of Cianidanol stock solutions is crucial for reproducible and accurate experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
A1: this compound, also known as (+)-catechin, is a natural polyphenolic flavonoid with antioxidant properties.[1][2][3][4][5] Its solubility can be challenging, as it is only slightly soluble in solvents like dimethyl sulfoxide (DMSO), methanol, and water. To aid dissolution in water, sonication and heating are often required.
Q2: Why is my this compound stock solution precipitating?
A2: Precipitation of this compound in stock solutions can be attributed to several factors:
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Poor Aqueous Solubility: this compound is inherently not very soluble in water.
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pH Sensitivity: As a phenolic compound, this compound's stability is pH-dependent. It is more stable in acidic conditions and tends to degrade and oxidize at higher (alkaline) pH, which can lead to precipitation.
-
Light and Air Oxidation: Exposure to light and atmospheric oxygen can cause photo-induced oxidation, leading to the formation of less soluble degradation products. This process is more pronounced at higher pH.
-
Temperature Fluctuations: Changes in temperature, especially repeated freeze-thaw cycles, can decrease the solubility of this compound and promote precipitation. Storing solutions at inappropriate temperatures can also accelerate degradation.
-
High Concentration: Attempting to prepare a stock solution at a concentration that exceeds its solubility limit in the chosen solvent will inevitably lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its relatively higher solvating power for this compound compared to aqueous solutions. Ethanol can also be used. For final working solutions in cell culture, the concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.
Q4: How should I store my this compound stock solutions to prevent precipitation?
A4: Proper storage is critical for maintaining the stability of this compound solutions.
-
Powder: Store this compound powder at -20°C.
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and light. Store these aliquots at -80°C for long-term stability (up to 1 year). For short-term storage (up to 1 month), -20°C is acceptable.
-
Light Protection: Always store this compound solutions in amber vials or tubes wrapped in foil to protect them from light.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound stock solutions in a question-and-answer format.
Problem 1: this compound powder is not dissolving in the chosen solvent.
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Question: I am having trouble dissolving this compound powder in DMSO/ethanol. What can I do?
-
Answer:
-
Increase Sonication Time: Place the vial in an ultrasonic bath for 10-15 minute intervals.
-
Gentle Warming: Briefly warm the solution in a water bath at 37°C. Avoid excessive heat, as it can accelerate degradation.
-
Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, as absorbed moisture can reduce its solvating capacity.
-
Problem 2: The stock solution is clear initially but turns cloudy or forms a precipitate over time.
-
Question: My this compound stock solution in DMSO looked fine when I made it, but now it has a precipitate. Why did this happen and how can I fix it?
-
Answer: This is likely due to oxidation or exposure to light and moisture.
-
Prevention:
-
Inert Gas: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Proper Sealing: Ensure the vial cap is tightly sealed to prevent moisture and air from entering.
-
Light Protection: Store in amber vials as recommended.
-
-
Remediation:
-
You can try to redissolve the precipitate by gentle warming and sonication. However, be aware that some degradation may have already occurred. It is often best to prepare a fresh stock solution following the preventative measures above.
-
-
Problem 3: Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium or buffer).
-
Question: When I add my this compound DMSO stock to my cell culture media, it immediately becomes cloudy. How can I prevent this?
-
Answer: This phenomenon, known as "solvent shock," is common for hydrophobic compounds.
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Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Use of Co-solvents/Surfactants: Consider using a formulation that includes co-solvents and surfactants to improve solubility in aqueous solutions. A reported formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended for this preparation.
-
Pre-warm Media: Ensure your aqueous media is at 37°C before adding the this compound stock solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally <0.1% and not exceeding 0.5%).
-
Problem 4: The solution changes color (e.g., turns yellow or brown).
-
Question: My this compound solution has developed a yellowish/brown tint. Is it still usable?
-
Answer: A color change is a strong indicator of oxidation and degradation. The oxidized products may have different biological activities and are likely less soluble. It is highly recommended to discard the discolored solution and prepare a fresh stock, taking precautions to prevent oxidation (e.g., using degassed solvents, flushing with inert gas, and protecting from light).
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 260 | 895.72 | Sonication is recommended. |
| Ethanol | 54 | 186.03 | Sonication is recommended. |
| Water | 25 | 86.13 | Sonication and heating are recommended. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 | 17.23 | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
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This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minute intervals until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
(Optional but recommended) Flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Aliquot the stock solution into single-use amber vials to avoid multiple freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
-
Visualizations
This compound Stability Troubleshooting Workflow
Caption: A flowchart to diagnose and resolve this compound precipitation.
This compound Inhibition of the JAK2/STAT3 Signaling Pathway
Caption: this compound inhibits the phosphorylation of JAK2 and STAT3.
Factors Affecting this compound Stock Solution Stability
Caption: Relationship between environmental factors and this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound from Sea Buckthorn Exert Anti-Inflammatory Effects by the Inhibiting JAK2/STAT3 Signaling Pathway via an Integrative Pharmacology Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Impact of pH on Cianidanol stability and activity
Welcome to the technical support center for Cianidanol (also known as (+)-Catechin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a specific focus on the impact of pH on its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solutions of varying pH?
A1: this compound, a member of the catechin family, exhibits pH-dependent stability. It is most stable in acidic conditions (pH < 4) and is highly unstable in alkaline environments (pH > 8), where it can degrade within minutes.[1][2] In the intermediate pH range of 4 to 8, its stability is inversely proportional to the pH; lower pH values in this range result in greater stability.[1] For instance, at pH 5, this compound solutions show minimal degradation over 18 hours, whereas significant degradation is observed at pH levels between 6.5 and 7.4.[1]
Q2: How does pH affect the antioxidant activity of this compound?
A2: The antioxidant activity of flavonoids like this compound can be influenced by pH. While some studies on similar compounds suggest that antioxidant activity may not be significantly influenced by pH variations between 5.0 and 7.4, the stability of the molecule at higher pH values is a critical factor to consider.[3] The radical scavenging activity of related compounds has been shown to be pH-dependent, with some studies indicating higher activity in basic solutions, although this is counteracted by the compound's instability at high pH. Therefore, antioxidant assays should be performed in a pH range where this compound is stable to obtain reliable results.
Q3: What are the known biological signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. Notably, it can act as a selective agonist for Estrogen Receptor Beta (ERβ), leading to the transcription of target genes like Cathepsin D and Nrf2, and a decrease in α-synuclein transcription. Additionally, this compound can inhibit the JAK2/STAT3 signaling pathway, which is crucial in inflammatory responses. It has been observed to reduce the phosphorylation of JAK2 and STAT3, thereby decreasing the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro assays.
-
Possible Cause 1: Degradation due to inappropriate pH of the solvent or buffer.
-
Troubleshooting Step: Verify the pH of all solutions used to dissolve and dilute this compound. For optimal stability, especially during long incubation periods, maintain a pH below 7, ideally around pH 4-5. If the experimental conditions require a neutral or alkaline pH, prepare fresh this compound solutions immediately before use and minimize the exposure time to these conditions.
-
-
Possible Cause 2: Oxidation of this compound.
-
Troubleshooting Step: Prepare solutions fresh and protect them from light and air. Consider using degassed buffers and storing stock solutions under an inert gas (e.g., nitrogen or argon).
-
-
Possible Cause 3: Interference from other components in the assay medium.
-
Troubleshooting Step: Review all components of your assay for potential interfering substances. For example, high concentrations of certain salts or proteins can affect the stability and activity of phenolic compounds. Run appropriate vehicle controls to identify any matrix effects.
-
Issue 2: Variability in this compound stability studies.
-
Possible Cause 1: Inconsistent pH control.
-
Troubleshooting Step: Use reliable and well-characterized buffer systems to maintain a constant pH throughout the experiment. Regularly calibrate your pH meter and ensure the buffer capacity is sufficient for the experimental conditions.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Conduct stability studies in a temperature-controlled environment (e.g., incubator, water bath). Record the temperature throughout the experiment to ensure consistency.
-
-
Possible Cause 3: Lack of a stability-indicating analytical method.
-
Troubleshooting Step: Utilize a validated, stability-indicating HPLC method to separate the intact this compound from its degradation products. This will allow for accurate quantification of the remaining active compound over time.
-
Quantitative Data
Table 1: pH-Dependent Stability of Catechins (as a proxy for this compound)
| pH | Stability |
| < 4 | Very Stable |
| 4-5 | Stable |
| 6 | Slightly Degraded |
| 6.5-7.4 | Much Less Stable |
| > 8 | Extremely Unstable (degrades in minutes) |
Data generalized from studies on green tea catechins.
Table 2: Antioxidant Activity of this compound (Qualitative Trend)
| pH Range | Antioxidant Activity Trend |
| Acidic | Stable, allowing for reliable measurement of intrinsic activity. |
| Neutral | Activity may be present, but stability is compromised, potentially leading to underestimation of activity in prolonged assays. |
| Alkaline | While some antioxidant mechanisms are favored at higher pH, rapid degradation of this compound makes accurate measurement of its activity challenging. |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
-
Sample Preparation: Dilute the this compound stock solution in each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
Protocol 2: DPPH Radical Scavenging Activity Assay at Different pH
-
Preparation of Buffers: Prepare buffers at the desired pH values (e.g., pH 5, 6, 7.4), ensuring they do not interfere with the DPPH radical.
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in each buffer immediately before the assay.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution. Include a control with the buffer and DPPH solution only.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 517 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound at each pH. Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: Experimental workflow for assessing this compound stability at different pH values.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: this compound acts as a selective agonist of Estrogen Receptor Beta (ERβ).
References
Technical Support Center: Interference of Cianidanol in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Cianidanol [(+)-catechin] in specific biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
A1: this compound, also known as (+)-catechin, is a flavonoid polyphenol with potent antioxidant properties. Its chemical structure, rich in hydroxyl groups, makes it highly reactive in redox-sensitive assays. This reactivity, along with its spectral properties and tendency to aggregate at higher concentrations, can lead to non-specific interactions with assay components, causing misleading results. These are often referred to as Pan-Assay Interference Compounds (PAINS).
Q2: What are the primary mechanisms of this compound interference?
A2: The main mechanisms of interference include:
-
Redox Activity: this compound can directly reduce or oxidize assay reagents. For instance, in assays involving metal ion reduction (e.g., Cu²⁺ to Cu⁺ in the BCA protein assay) or tetrazolium salts (e.g., MTT), this compound's reducing power can mimic the activity being measured, leading to false-positive signals.
-
Spectrophotometric Interference: this compound absorbs light in the UV range, which can overlap with the absorbance spectra of assay reagents or products, leading to inaccurate readings.
-
Compound Aggregation: At higher concentrations, typically in the micromolar range, this compound and other flavonoids can form aggregates. These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive inhibition results.
-
Reactivity with Thiol Groups: The phenolic structure of this compound can potentially react with cysteine residues in proteins, which may affect enzyme function in some assays.
Q3: My protein concentration seems unexpectedly high when using the BCA or Lowry assay in the presence of this compound. Why is this happening?
A3: This is a common issue. Both the BCA and Lowry assays rely on the reduction of Cu²⁺ to Cu⁺ by proteins in an alkaline medium. This compound, being a potent reducing agent, can also reduce Cu²⁺, leading to an overestimation of the protein concentration.[1][2][3] This interference is concentration-dependent and more pronounced at lower protein concentrations.[1][2]
Q4: I am observing an unusually high cell viability in my MTT assay when treating cells with this compound, even at concentrations where I expect some cytotoxicity. What could be the cause?
A4: The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This compound's strong reducing properties can directly reduce MTT to formazan, independent of cellular enzymatic activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.
Q5: How can I confirm that the results from my primary screen are genuine and not due to this compound interference?
A5: It is crucial to perform counter-screens and orthogonal assays that have different detection principles. A true "hit" should be active across multiple, mechanistically distinct assays. For example, if you see inhibition in an enzyme assay, try a biophysical method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding.
Troubleshooting Guides
Issue 1: Suspected Interference in Protein Quantification Assays (BCA, Lowry)
| Symptom | Possible Cause | Troubleshooting Steps |
| Higher than expected protein concentration in samples containing this compound. | Direct reduction of Cu²⁺ by this compound. | 1. Run a this compound-only control: Prepare a sample with the same concentration of this compound in your assay buffer without any protein. Subtract this background absorbance from your sample readings. 2. Use an alternative assay: The Bradford protein assay is less susceptible to interference from reducing agents, although it can be affected by detergents. 3. Protein Precipitation: Use acetone to precipitate the protein, which will separate it from the interfering this compound in the supernatant. See the detailed protocol below. |
Issue 2: False-Positives in Cell Viability MTT Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Increased formazan formation in the presence of this compound, leading to overestimated cell viability. | Direct chemical reduction of MTT by this compound. | 1. Perform a cell-free control: Add this compound to the culture medium in an empty well (no cells) and add the MTT reagent. Significant color change indicates direct reduction. 2. Use an orthogonal viability assay: Employ an assay with a different mechanism, such as the CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP), a CyQUANT® Direct Cell Proliferation Assay (measures DNA content), or trypan blue exclusion (measures membrane integrity). |
Issue 3: Interpreting Results from Antioxidant Capacity Assays (DPPH, ABTS, ORAC)
| Symptom | Possible Cause | Troubleshooting Steps |
| Varied antioxidant capacity values for this compound across different assays. | Different reaction mechanisms and kinetics for each assay. For example, DPPH and ABTS are based on single electron transfer (SET), while ORAC is based on hydrogen atom transfer (HAT). | 1. Do not rely on a single assay: Use a panel of antioxidant assays to get a comprehensive profile of your compound's activity. 2. Understand the chemistry: Be aware of the underlying chemical reactions of each assay to correctly interpret your data. The choice of assay should be relevant to the biological system you are modeling. 3. Consistent Reporting: Express results in standard units (e.g., Trolox equivalents) to allow for comparison across different studies. |
Issue 4: Potential Promiscuous Inhibition in Enzyme Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound shows inhibitory activity against multiple, unrelated enzymes. | Formation of aggregates at higher concentrations that non-specifically inhibit enzymes. | 1. Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation. 2. Check for time-dependent inhibition: Pre-incubating the enzyme with this compound before adding the substrate can help identify covalent modification or slow-binding inhibition. 3. Vary enzyme concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent IC50 of aggregating inhibitors often increases with higher enzyme concentrations. |
Quantitative Data Summary
The following table summarizes the concentrations at which this compound and other flavonoids have been reported to cause interference in biochemical assays.
| Assay Type | Interfering Compound Class | Concentration of Interference | Effect | Reference(s) |
| BCA/Lowry Protein Assay | Flavonoids (including this compound) | > 5 µM | Overestimation of protein concentration | |
| MTT Cell Viability Assay | Plant extracts rich in antioxidants | Varies by extract | Overestimation of cell viability | |
| Enzyme Inhibition Assays | Flavonoids (as promiscuous inhibitors) | Micromolar range | False-positive inhibition |
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound Interference in Protein Assays
Objective: To separate protein from this compound before quantification to obtain an accurate protein measurement.
Methodology:
-
Take 100 µL of your cell lysate or protein solution containing this compound.
-
Add 400 µL of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant which contains the interfering this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry as it can make resuspension difficult.
-
Resuspend the protein pellet in a suitable buffer (e.g., PBS or the lysis buffer used initially).
-
Proceed with your chosen protein quantification assay (e.g., BCA or Lowry) on the resuspended protein solution.
Protocol 2: Cell-Free Control for MTT Assay Interference
Objective: To determine if this compound directly reduces the MTT reagent.
Methodology:
-
Prepare a 96-well plate.
-
In test wells, add the same volume of cell culture medium and the same concentrations of this compound that are used in your cell-based experiment.
-
In control wells, add only the cell culture medium.
-
Incubate the plate under the same conditions as your cell viability assay (e.g., 37°C, 5% CO₂ for the duration of your compound treatment).
-
Add the MTT reagent to all wells according to your standard protocol.
-
Incubate for 1-4 hours.
-
Add the solubilization solution (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
A significant increase in absorbance in the this compound-containing wells compared to the medium-only control indicates direct reduction of MTT and assay interference.
Visualizations
Caption: A logical workflow for troubleshooting suspected assay interference.
Caption: Mechanism of MTT assay interference by this compound.
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of Commercially Sourced Cianidanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of commercially sourced Cianidanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is a natural flavonoid, a type of polyphenol. It is also commonly known by its chemical name, (+)-catechin.[1][2][3] Other synonyms include D-Catechin, Catechuic acid, and Cyanidanol.[1] It belongs to the flavan-3-ol subclass of flavonoids.
Q2: What are the expected purity levels for commercially available this compound?
A2: Most commercial suppliers offer this compound with a purity of ≥98%, which is typically determined by High-Performance Liquid Chromatography (HPLC). It is crucial to always check the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.
Q3: What are the potential impurities I should be aware of in a commercial this compound sample?
A3: Potential impurities in commercially sourced this compound can arise from the manufacturing process or degradation. These may include:
-
Epimers: The most common impurity is its diastereomer, (-)-epicatechin.
-
Oxidation Products: As a polyphenol, this compound is susceptible to oxidation, which can lead to the formation of various oxidized species.
-
Residual Solvents: Solvents used during extraction and purification may be present in trace amounts.
-
Related Flavonoids: Depending on the natural source and purification process, other structurally similar flavonoids might be present.
-
Degradation Products: Epimerization is a significant degradation pathway for related compounds and can be expected for this compound as well. Depolymerization and oxidation are other potential degradation routes.
Q4: My experimental results are inconsistent. Could this be related to the purity of my this compound?
A4: Yes, inconsistent experimental results can be a strong indicator of issues with the purity or stability of your this compound. Impurities can interfere with biological assays, lead to inaccurate quantification, and affect the overall reproducibility of your experiments. It is highly recommended to perform purity verification of your commercial sample.
Q5: How should I properly store my this compound to maintain its purity?
A5: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at a low temperature, such as -20°C. Some suppliers recommend storing stock solutions at -80°C for up to six months. Always refer to the supplier's instructions for specific storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram. | Presence of impurities such as epimers, oxidation products, or related flavonoids. | 1. Run a blank (solvent only) to rule out solvent-related peaks. 2. Compare the retention times of the unexpected peaks with a known standard of (-)-epicatechin. 3. Employ Mass Spectrometry (MS) to identify the molecular weight of the impurities. 4. Adjust HPLC gradient or mobile phase to improve separation. |
| Lower than expected biological activity. | The actual concentration of active this compound is lower than assumed due to the presence of inactive impurities or degradation. | 1. Re-verify the purity of your this compound sample using a validated HPLC method. 2. Quantify the this compound concentration in your sample using a calibration curve with a certified reference standard. 3. Consider the possibility of degradation during your experimental procedure. |
| Color change of the this compound solution (e.g., turning brownish). | Oxidation of the this compound. | 1. Prepare fresh solutions for each experiment. 2. Use degassed solvents to prepare your solutions. 3. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between different batches of this compound. | Lot-to-lot variability in purity and impurity profile. | 1. Always perform a purity check on each new batch of this compound received. 2. If possible, purchase a larger single batch to ensure consistency across a series of experiments. 3. Request the certificate of analysis for each batch from the supplier. |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is the most common and reliable method for assessing the purity of this compound.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Accurately weigh and dissolve the commercially sourced this compound sample to the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Typical HPLC Data Summary
| Compound | Retention Time (min) | Wavelength (nm) | Typical Purity (%) |
| This compound ((+)-Catechin) | ~15-20 | 280 | ≥98 |
| (-)-Epicatechin | Slightly different from this compound | 280 | Variable |
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for identifying unknown impurities by determining their molecular weight.
Methodology:
-
Sample Introduction: The eluent from the HPLC can be directly introduced into the mass spectrometer (LC-MS).
-
Ionization: Electrospray ionization (ESI) is commonly used for flavonoids, often in negative ion mode.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of the parent ion of this compound is [M-H]⁻ at approximately 289.07.
-
Analyze the m/z values of other peaks to hypothesize the identity of impurities. For example, an m/z corresponding to a dimer or an oxidation product.
-
Tandem MS (MS/MS) can be used to fragment the ions and obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides detailed structural information and can be used to confirm the identity of this compound and characterize impurities.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a deuterated solvent (e.g., Methanol-d4).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
The chemical shifts and coupling constants should match the known values for the this compound structure.
-
Signals from impurities will also be visible in the spectrum and can be used for their identification and quantification.
-
¹H NMR Data for this compound in Methanol-d4
| Proton | Chemical Shift (ppm) |
| H-2 | ~4.57 |
| H-3 | ~3.98 |
| H-4a | ~2.85 |
| H-4b | ~2.51 |
| H-6 | ~5.93 |
| H-8 | ~5.86 |
| H-2' | ~6.84 |
| H-5' | ~6.76 |
| H-6' | ~6.72 |
Visualized Workflows and Diagrams
References
Validation & Comparative
Cianidanol vs. Epicatechin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Cianidanol, also known as (+)-catechin, and its stereoisomer epicatechin, commonly found as (-)-epicatechin, are both flavan-3-ol polyphenols recognized for their potent antioxidant properties.[1] While structurally similar, their stereochemical differences influence their biological activities, including their efficacy in combating oxidative stress. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound ((+)-Catechin) and Epicatechin have been evaluated using various in vitro assays. The following tables summarize the quantitative data from comparative studies, providing a direct assessment of their radical scavenging and reducing powers.
| Compound | ABTS Scavenging Capacity (Trolox Equivalents) | Reference |
| This compound ((+)-Catechin) | 2.800 ± 0.051 | [1][2] |
| Epicatechin | 3.965 ± 0.067 | [2] |
Table 1: ABTS Radical Scavenging Activity. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the ABTS radical cation. Higher Trolox equivalent values indicate greater antioxidant activity.
| Compound | Ferric Reducing Antioxidant Power (FRAP) (mol Fe²⁺/mol) | Reference |
| This compound ((+)-Catechin) | 0.917 ± 0.004 | [1] |
| Epicatechin | 0.793 ± 0.004 |
Table 2: Ferric Reducing Antioxidant Power (FRAP). The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate a greater reducing potential.
| Compound | DPPH Radical Scavenging Activity (% Inhibition at 400 μM) | Reference |
| This compound ((+)-Catechin) | 32.3% | |
| Epicatechin | 90.2% (as (-)-epicatechin) |
Table 3: DPPH Radical Scavenging Activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. Higher percentage inhibition indicates stronger scavenging activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to allow for replication and further investigation.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay
-
Reagent Preparation : An ABTS radical cation (ABTS•⁺) solution is prepared by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Procedure : The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 μL aliquot of the test compound (this compound or Epicatechin) at various concentrations is added to 1 mL of the diluted ABTS•⁺ solution.
-
Measurement : The absorbance is read at 734 nm after a 6-minute incubation at room temperature.
-
Calculation : The percentage inhibition of absorbance is calculated and plotted as a function of the concentration of the antioxidant. The antioxidant capacity is expressed as Trolox equivalents, which are determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Assay Procedure : A 30 μL aliquot of the test compound is mixed with 90 μL of water and 900 μL of the FRAP reagent.
-
Measurement : The absorbance of the reaction mixture is measured at 593 nm after incubation for 30 minutes at 37°C.
-
Calculation : A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the test compound is expressed as moles of Fe²⁺ equivalents per mole of the compound.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.
-
Assay Procedure : An aliquot of the test compound at various concentrations is added to the DPPH solution. The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Measurement : The absorbance of the solution is measured at 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
This compound and Epicatechin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. The two primary pathways involved are the Nrf2/ARE and MAPK signaling pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of cellular defense against oxidative stress. Flavonoids like this compound and Epicatechin can activate this pathway.
Caption: Nrf2/ARE signaling pathway activation by flavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in various cellular processes, including the response to oxidative stress. Flavonoids can modulate these pathways to enhance cell survival.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Cianidanol and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of two prominent flavonoids, Cianidanol and Quercetin. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate a deeper understanding of their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators and enzymes. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Target Enzyme/Mediator | This compound ((-)-Catechin) IC₅₀ | Quercetin IC₅₀ | Experimental Model |
| Cyclooxygenase-1 (COX-1) | 1.4 µM[1] | > 100 µM | Ovine COX-1 |
| Cyclooxygenase-2 (COX-2) | - | ~0.31 µM - >10 µM[2][3] | Human recombinant COX-2 / various cell lines |
| 5-Lipoxygenase (5-LOX) | - | 0.7 µM - 4.0 µM[4][5] | Rat basophilic leukemia-1 cells / Human neutrophils |
| Nitric Oxide (NO) Production | Significantly reduced | Concentration-dependent inhibition | LPS-stimulated RAW264.7 macrophages |
| TNF-α Production | Significantly reduced | Concentration-dependent inhibition | LPS-stimulated RAW264.7 macrophages |
| IL-6 Production | Significantly reduced | Concentration-dependent inhibition | LPS-stimulated neutrophils / RAW264.7 macrophages |
| IL-1β Production | Significantly reduced | Concentration-dependent inhibition | LPS-stimulated RAW264.7 macrophages |
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are representative of the experimental designs used to generate the data presented.
Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW264.7 Macrophages
This is a widely used in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Quercetin). After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding LPS (100 ng/mL to 1 µg/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.
-
Procedure:
-
The test compound is pre-incubated with the COX enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The peroxidase substrate is added, and the rate of color development is measured spectrophotometrically.
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of a compound on the 5-LOX enzyme.
-
Enzyme Source: 5-LOX can be obtained from various sources, including rat basophilic leukemia-1 (RBL-1) cells or human neutrophils.
-
Assay Principle: The assay measures the production of 5-LOX products, such as leukotrienes.
-
Procedure (using RBL-1 cells):
-
RBL-1 cells are incubated with the test compound.
-
The cells are stimulated with a calcium ionophore (e.g., A23187) to activate 5-LOX.
-
The reaction is stopped, and the leukotrienes produced are extracted and quantified by High-Performance Liquid Chromatography (HPLC) or ELISA.
-
-
Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that causes a 50% reduction in leukotriene production.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the known anti-inflammatory signaling pathways of this compound and Quercetin and a typical experimental workflow for their evaluation.
Caption: Comparative Anti-Inflammatory Signaling Pathways.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
References
- 1. COX | TargetMol [targetmol.com]
- 2. d-nb.info [d-nb.info]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 5-lipoxygenase and skin inflammation by the aerial parts of Artemisia capillaris and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cianidanol and Silymarin for Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
The landscape of hepatoprotective agents is continually evolving, with natural compounds often providing the foundation for novel therapeutic strategies. Among these, Cianidanol (also known as (+)-catechin) and silymarin, an extract from milk thistle, have been recognized for their potential to shield the liver from various toxins. This guide offers an objective, data-driven comparison of their hepatoprotective performance, drawing on available experimental evidence to inform research and development in hepatology.
Mechanism of Action: A Tale of Two Flavonoids
Both this compound and silymarin exert their hepatoprotective effects primarily through antioxidant and anti-inflammatory mechanisms. They are adept at scavenging free radicals and modulating key signaling pathways involved in cellular stress and inflammation.
This compound , a flavonoid of the flavan-3-ol class, is a potent antioxidant. Its mechanism involves direct scavenging of reactive oxygen species (ROS), thereby inhibiting lipid peroxidation, a key process in toxin-induced liver cell membrane damage.[1] Experimental evidence suggests that this compound can also influence antioxidant enzyme systems within the body.[1] Furthermore, recent studies on cyanidin, a closely related anthocyanidin, indicate that it may exert its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key player in the inflammatory cascade.
Silymarin , a complex of flavonolignans with its principal active component being silybin, is arguably one of the most well-studied natural hepatoprotective agents.[4] Its multifaceted mechanism of action includes:
-
Antioxidant Activity : Silymarin is a powerful free radical scavenger and inhibits lipid peroxidation. It also enhances the liver's endogenous antioxidant capacity by increasing the synthesis of glutathione (GSH), a critical intracellular antioxidant.
-
Anti-inflammatory Effects : Silymarin has been shown to suppress the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines like TNF-α, IL-2, and IL-4.
-
Antifibrotic Properties : By inhibiting the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition, silymarin can help to prevent the progression of liver fibrosis.
-
Membrane Stabilization and Regeneration : Silymarin can stabilize hepatocyte membranes and stimulate ribosomal RNA polymerase, leading to enhanced protein synthesis and liver regeneration.
The activation of the Nrf2 signaling pathway is a key mechanism for silymarin's cytoprotective effects, leading to the upregulation of a battery of antioxidant and detoxification genes.
Comparative Efficacy: Insights from Preclinical Models
Direct head-to-head clinical trials comparing this compound and silymarin are scarce. However, preclinical studies, predominantly in rodent models of toxin-induced liver injury (e.g., using carbon tetrachloride, CCl₄), provide valuable data for a comparative assessment.
Data from Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Models in Rats
The following tables summarize quantitative data from separate studies on this compound and silymarin in the CCl₄-induced rat model of liver injury. It is important to note that variations in experimental protocols (e.g., dosage, duration of treatment, and analytical methods) can influence the results, making direct comparisons challenging.
Table 1: Effect on Liver Enzymes (AST and ALT)
| Compound | Dosage | CCl₄ Control (AST U/L) | Treated (AST U/L) | % Reduction | CCl₄ Control (ALT U/L) | Treated (ALT U/L) | % Reduction | Reference |
| This compound | Not Specified | ~150 | ~75 | ~50% | ~120 | ~40 | ~67% | |
| Silymarin | 200 mg/kg | 1307.00 ± 1230.24 | Not specified, but significant reduction | - | 826.00 ± 675.41 | Not specified, but significant reduction | - | |
| Silymarin | 200 mg/kg | Not specified | Significant reduction | - | Not specified | Significant reduction | - |
Note: Data for this compound is estimated from graphical representations in the cited study. The silymarin studies noted significant reductions without providing specific mean values for the treated groups.
Table 2: Effect on Oxidative Stress Markers (MDA and GSH)
| Compound | Dosage | CCl₄ Control (MDA) | Treated (MDA) | % Reduction | CCl₄ Control (GSH) | Treated (GSH) | % Increase | Reference |
| This compound | 3.0 g/day (human) | High (not quantified) | Normalized | - | Not specified | Increased | - | |
| Silymarin | 16 mg/kg | ~6.42 µM/mg protein | ~4.96 µM/mg protein | ~23% | Not specified | Increased | - |
Note: The this compound study was in humans with chronic hepatitis, and MDA levels were normalized. The silymarin study provides more specific quantitative data on MDA reduction in a rat model.
Experimental Protocols
A standardized approach is crucial for the valid comparison of hepatoprotective agents. Below are generalized methodologies for key experiments cited in the literature.
Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury in Rats
-
Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Hepatotoxicity : A single intraperitoneal (i.p.) or oral gavage administration of CCl₄, typically diluted in olive oil or corn oil, is administered. Doses can range from 1 to 2 mL/kg body weight.
-
Treatment : The test compounds (this compound or silymarin) are administered, often orally, for a specified period before and/or after CCl₄ administration. Dosages vary across studies.
-
Sample Collection : 24 to 48 hours post-CCl₄ administration, animals are euthanized, and blood and liver tissue samples are collected.
-
Biochemical Analysis : Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of hepatocellular damage.
-
Oxidative Stress Assessment : Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and reduced glutathione (GSH) as a marker of antioxidant status.
-
Histopathological Examination : Liver tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of necrosis, inflammation, and steatosis. Fibrosis can be evaluated using Masson's trichrome or Sirius red staining.
Quantification of Malondialdehyde (MDA)
The thiobarbituric acid reactive substances (TBARS) assay is a common method. Briefly, liver homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. The resulting pink-colored product is measured spectrophotometrically at approximately 532 nm.
Quantification of Reduced Glutathione (GSH)
GSH levels are often determined using a kinetic assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH, which produces a yellow-colored compound that can be measured at 412 nm.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified signaling pathways for this compound and silymarin.
Caption: General experimental workflow for hepatoprotective studies.
Conclusion
Both this compound and silymarin demonstrate significant hepatoprotective properties, primarily through their antioxidant and anti-inflammatory actions. Silymarin is more extensively studied, with a well-documented multi-pronged mechanism of action that includes enhancing endogenous antioxidant defenses and promoting liver regeneration. Quantitative data, although not from direct comparative studies, suggests that both compounds can effectively reduce markers of liver damage and oxidative stress in preclinical models.
For drug development professionals, silymarin's extensive research base may present a more established starting point. However, the potent antioxidant activity of this compound warrants further investigation, particularly in direct comparative studies against silymarin, to fully elucidate its therapeutic potential. Future research should focus on standardized experimental protocols to enable more direct and meaningful comparisons between these and other emerging hepatoprotective agents.
References
Cianidanol vs. Resveratrol: A Comparative Guide to Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective mechanisms of two polyphenol compounds: Cianidanol and Resveratrol. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Both this compound and Resveratrol, naturally occurring polyphenols, have garnered significant interest for their potential neuroprotective effects. While structurally distinct, both compounds appear to exert their influence through a variety of cellular and molecular pathways, including the modulation of oxidative stress, inflammation, and apoptosis. This guide offers a side-by-side comparison of their known mechanisms of action to aid in the evaluation of their therapeutic potential.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of this compound and Resveratrol are multifaceted, involving the regulation of several key signaling pathways. Below is a summary of their impact on oxidative stress, apoptosis, and inflammation.
Modulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key contributor to neuronal damage in neurodegenerative diseases.
This compound: The antioxidant activity of this compound is primarily linked to its ability to upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2)[1]. Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response by inducing the expression of a battery of antioxidant and detoxification genes.
Resveratrol: Resveratrol has been extensively studied for its potent antioxidant properties. It can directly scavenge free radicals and also activate the Nrf2 pathway, leading to the increased expression of antioxidant enzymes[2].
Table 1: Comparison of Effects on Oxidative Stress
| Feature | This compound | Resveratrol |
| Primary Mechanism | Nrf2 activation via ERβ agonism[1] | Direct ROS scavenging and Nrf2 activation |
| Key Molecular Target | Estrogen Receptor Beta (ERβ)[1] | Sirtuin 1 (SIRT1), Nrf2 |
| Downstream Effects | Increased expression of antioxidant enzymes | Increased expression of antioxidant enzymes, reduced lipid peroxidation |
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. Both this compound and Resveratrol have been shown to interfere with apoptotic signaling cascades in neurons.
This compound: The anti-apoptotic effects of this compound are mediated through its activation of ERβ, which in turn can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is known to promote cell survival and inhibit apoptosis.
Resveratrol: Resveratrol can prevent neuronal apoptosis through multiple mechanisms. It can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and inhibit the activation of caspases. This is often linked to its activation of SIRT1 and modulation of the PI3K/Akt and MAPK signaling pathways.
Table 2: Comparison of Anti-Apoptotic Mechanisms
| Feature | This compound | Resveratrol |
| Primary Pathway | ERβ-mediated PI3K/Akt activation | SIRT1 activation, PI3K/Akt and MAPK pathway modulation |
| Effect on Bcl-2 Family | Not explicitly detailed in current findings | Modulates Bcl-2/Bax ratio |
| Caspase Inhibition | Prevents rotenone-induced apoptosis[1] | Inhibits caspase activation |
Attenuation of Neuroinflammation
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Both compounds have demonstrated anti-inflammatory properties in the central nervous system.
This compound: Recent studies have shown that this compound can exert anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. This inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Resveratrol: Resveratrol is a well-documented anti-inflammatory agent in the brain. It can inhibit the activation of microglia and astrocytes and reduce the production of various pro-inflammatory mediators. Like this compound, Resveratrol has also been shown to inhibit the JAK2/STAT3 signaling pathway, contributing to its anti-neuroinflammatory effects.
Table 3: Comparison of Anti-Inflammatory Effects
| Feature | This compound | Resveratrol |
| Primary Pathway | Inhibition of JAK2/STAT3 signaling | Inhibition of JAK2/STAT3 and NF-κB signaling |
| Effect on Cytokines | Reduces TNF-α, IL-6, IL-1β secretion | Reduces TNF-α, IL-6, IL-1β production |
| Microglial Activation | Not explicitly detailed in current findings | Inhibits microglial activation |
Signaling Pathways
The neuroprotective effects of this compound and Resveratrol are orchestrated by their interaction with complex intracellular signaling networks.
This compound Signaling Pathways
The primary known signaling pathway for this compound's neuroprotective effects involves the activation of Estrogen Receptor Beta (ERβ).
References
- 1. The identification of this compound as a selective estrogen receptor beta agonist and evaluation of its neuroprotective effects on Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases [frontiersin.org]
Cianidanol's Anticancer Efficacy: A Comparative Analysis Across Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the multifaceted anticancer effects of Cianidanol, supported by experimental data and detailed protocols.
This compound, a naturally occurring flavan-3-ol, has demonstrated significant potential as an anticancer agent. This guide provides a comparative overview of its effects on different cancer cell lines, focusing on its ability to inhibit proliferation, induce programmed cell death, and modulate key signaling pathways. The data presented herein is compiled from various studies to offer a clear, evidence-based perspective on the therapeutic promise of this compound.
Comparative Anticancer Activity of this compound
The cytotoxic and apoptotic effects of this compound have been evaluated in several cancer cell lines. The following table summarizes the key quantitative data from these studies, providing a direct comparison of its potency.
| Cancer Cell Line | Assay | Parameter | Value | Reference |
| Hepatocellular Carcinoma (HepG2) | MTT Assay | IC50 | Not explicitly stated in the provided text | [1][2] |
| Flow Cytometry (Annexin V/PI) | Apoptotic Cells (25 µg/ml) | Increased percentage of early and late apoptotic cells | [1][2] | |
| Flow Cytometry (Annexin V/PI) | Apoptotic Cells (35 µg/ml) | Further increased percentage of early and late apoptotic cells | [1] | |
| DNA Fragmentation | Qualitative | Dose-dependent increase | ||
| Breast Adenocarcinoma (MCF-7) | Not Specified | Apoptosis Induction | Confirmed |
Delving into the Mechanisms: Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival and proliferation. In hepatocellular carcinoma cells (HepG2), this compound has been shown to suppress the activity of AP-1 and NF-κB, key regulators of inflammation and cell survival. This is accompanied by an increase in the expression of pro-apoptotic proteins from the Bcl-2 and caspase families.
In breast cancer cells (MCF-7), this compound's mechanism involves the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. Furthermore, it has been observed to decrease the expression of mdm2, p65, c-jun, and c-fos, proteins associated with cancer cell proliferation and survival. A molecular docking study also suggests that this compound can directly interact with and potentially inhibit HER2, a well-known oncogene in breast cancer.
Caption: this compound's signaling pathways in cancer cells.
Experimental Protocols: A Guide to Reproducibility
To facilitate further research and validation of this compound's anticancer effects, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to quantify apoptosis.
Protocol:
-
Treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Fragmentation Analysis
Agarose gel electrophoresis is used to visualize the characteristic ladder pattern of DNA fragmentation during apoptosis.
Protocol:
-
After treatment with this compound, lyse the cells in a buffer containing a non-ionic detergent.
-
Centrifuge the lysate to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).
-
Extract the DNA from the supernatant using phenol-chloroform extraction.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Load the DNA samples onto a 1.5% agarose gel containing ethidium bromide.
-
Run the gel and visualize the DNA fragments under UV light.
Caption: Workflow for validating this compound's effects.
References
A Comparative Guide to Analytical Methods for Cianidanol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is fundamental to ensuring product quality, safety, and efficacy. Cianidanol, also known as (+)-Catechin, is a flavonoid with a range of pharmacological activities. This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to offer a comparative overview of their performance characteristics, enabling informed decisions for routine analysis and research applications.
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix complexity, and throughput. While HPLC is a widely used and robust technique for the separation and quantification of individual catechins, UV-Vis spectrophotometry offers a simpler and more cost-effective approach for the determination of total catechin content. LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace-level analysis and complex biological matrices.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and LC-MS, based on data from various studies. These parameters are crucial for assessing the reliability and suitability of a method for a specific analytical purpose.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 90 - 111%[1] |
| Precision (% RSD) | < 2% | < 2% | < 11%[1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL | 0.01 - 1.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL | 0.03 - 5.0 ng/mL[2] |
| Selectivity | High | Low to Medium | Very High |
| Cost | Medium | Low | High |
| Throughput | Medium | High | Medium |
Experimental Workflows
The successful implementation of any analytical method relies on a well-defined experimental workflow. The following diagrams illustrate the typical workflows for this compound quantification using HPLC, UV-Vis, and LC-MS.
Detailed Experimental Protocols
The following are generalized protocols for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and LC-MS. These should be adapted and validated for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
UV-Visible Spectrophotometry Protocol
-
Instrumentation: UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: A UV-transparent solvent such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the λmax, which is typically around 280 nm for catechins.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly used. The gradient is optimized for rapid and efficient separation.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for catechins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (e.g., m/z 289 for Catechin) and a specific product ion are monitored.
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature) and collision energy need to be optimized for maximum sensitivity.
-
-
Standard and Sample Preparation:
-
Similar to HPLC, prepare stock and working standard solutions. For biological samples, a sample clean-up step like solid-phase extraction (SPE) or protein precipitation may be necessary.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples and quantify this compound based on the peak area ratios of the analyte to an internal standard.
-
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the analysis. HPLC offers a good balance of selectivity, sensitivity, and cost for routine quality control of pharmaceutical formulations. UV-Vis spectrophotometry is a simple, rapid, and economical method suitable for the determination of total catechin content but lacks the specificity for individual compound quantification. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace impurity analysis, and the analysis of complex sample matrices. Proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results obtained from any of these techniques.
References
A Comparative Analysis of Cianidanol's Biological Activity: In Vitro Efficacy vs. In Vivo Outcomes
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo bioactivity is paramount for translating preclinical findings into clinical success. This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Cianidanol, a flavonoid with known antioxidant, anti-inflammatory, and hepatoprotective properties. By presenting available experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to offer a clear perspective on the current understanding of this compound's therapeutic potential and the existing gaps in research.
In Vitro Biological Activity of this compound
This compound, also known as (+)-catechin, has been extensively studied in vitro for its potent antioxidant and anti-inflammatory effects. These studies typically involve cell-free assays and cell-based models to elucidate the compound's mechanism of action at a molecular level.
Antioxidant Activity
The antioxidant capacity of this compound is primarily attributed to its ability to scavenge free radicals and chelate metal ions. Standard in vitro assays consistently demonstrate its efficacy in this regard.
| Assay Type | IC50 Value / Activity | Reference |
| ABTS Radical Scavenging | 3.12 ± 0.51 μg/mL | [1] |
| DPPH Radical Scavenging | Data not consistently available for direct comparison | |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates high reducing capacity | [2] |
Experimental Protocol: ABTS Radical Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a common method to evaluate antioxidant activity. The protocol generally involves the following steps:
-
Preparation of ABTS radical solution: A stock solution of ABTS is reacted with potassium persulfate to generate the stable blue/green ABTS radical cation. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction: Various concentrations of this compound are added to the ABTS radical solution.
-
Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation period.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the ABTS radicals) is determined.[1]
Anti-inflammatory Activity
This compound's anti-inflammatory properties have been demonstrated through its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
| Assay Type | IC50 Value / Effect | Reference |
| Cyclooxygenase-1 (COX-1) Inhibition | 1.4 μM | |
| JAK2/STAT3 Signaling Pathway | Significantly reduces the expression of phosphorylated JAK2 and STAT3 | [3] |
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs. A typical in vitro assay involves:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Substrate and Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.
-
Reaction Initiation: Arachidonic acid, the substrate for COX, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using techniques like ELISA or chromatography.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Hepatoprotective Activity
Experimental Protocol: In Vitro Hepatotoxicity Model (HepG2 cells with CCl4)
-
Cell Culture: HepG2 cells are cultured under standard conditions.
-
Induction of Toxicity: Cells are exposed to a hepatotoxic agent, such as carbon tetrachloride (CCl4), to induce cell damage.
-
Treatment: Cells are co-treated with CCl4 and various concentrations of this compound, or pre-treated with this compound before CCl4 exposure.
-
Assessment of Cell Viability and Damage: Cell viability is assessed using methods like the MTT assay. The release of liver enzymes, such as alanine transaminase (ALT) and aspartate aminotransferase (AST), into the culture medium is measured to quantify cell damage.[4]
In Vivo Biological Activity of this compound
In vivo studies, primarily in animal models, are crucial for understanding the physiological effects of this compound, including its bioavailability, metabolism, and efficacy in a whole organism.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory effects of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw, inducing a localized inflammatory response and edema.
-
Treatment: this compound is administered orally or intraperitoneally at various doses, either before or after carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
While studies have shown this compound to be effective in this model, detailed dose-response data for a direct quantitative comparison with in vitro results is limited in the available literature.
Hepatoprotective Activity
The hepatoprotective effects of this compound in vivo are often studied using models of liver injury induced by toxins like CCl4.
| Animal Model | Key Findings | Reference |
| CCl4-induced chronic liver injury in rats | Reduced plasma GPT and GOT activities, improved liver function |
Experimental Protocol: CCl4-Induced Hepatotoxicity in Rats
-
Animal Model: Rats are commonly used for this model.
-
Induction of Liver Injury: CCl4, typically mixed with a vehicle like olive oil, is administered to the rats (e.g., via intraperitoneal injection) to induce liver damage.
-
Treatment: this compound is administered orally at different doses for a specified period.
-
Assessment of Liver Function: Blood samples are collected to measure the levels of liver enzymes (ALT, AST). Liver tissue is collected for histopathological examination to assess the extent of damage and the protective effects of the treatment.
Correlation and Discrepancies between In Vitro and In Vivo Findings
A direct and comprehensive correlation between the in vitro IC50 values and the in vivo effective doses for this compound's biological activities is not well-established in the current body of literature. This gap is a common challenge in drug development for natural products.
Several factors can contribute to the discrepancies between in vitro and in vivo results:
-
Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism significantly influence its concentration at the target site. In vitro assays do not account for these complex physiological processes.
-
Complexity of Biological Systems: In vivo models involve intricate cellular and molecular interactions within a whole organism, which cannot be fully replicated in simplified in vitro systems.
-
Route of Administration and Formulation: The way a compound is administered and its formulation can affect its bioavailability and, consequently, its in vivo efficacy.
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways known to be modulated by this compound and other catechins.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Workflow for correlating in vitro and in vivo data.
Conclusion and Future Directions
This compound demonstrates significant antioxidant, anti-inflammatory, and hepatoprotective activities in both in vitro and in vivo models. However, a clear quantitative correlation between its in vitro potency (e.g., IC50 values) and its in vivo efficacy remains to be established. The discrepancies highlight the importance of considering pharmacokinetic and pharmacodynamic factors when translating in vitro findings.
Future research should focus on:
-
Comprehensive In Vitro Profiling: Generating a complete set of quantitative data (IC50 values) for this compound in various standardized in vitro assays.
-
Detailed In Vivo Studies: Conducting dose-response studies in relevant animal models to determine the effective dose range and therapeutic window.
-
Pharmacokinetic Studies: Investigating the ADME properties of this compound to understand its bioavailability and metabolism.
-
Direct Correlational Studies: Designing studies that specifically aim to correlate in vitro activity with in vivo outcomes to build predictive models.
-
Elucidating Signaling Pathways: Further investigating the precise molecular targets of this compound within key signaling pathways to fully understand its mechanism of action.
By addressing these research gaps, a more complete understanding of this compound's therapeutic potential can be achieved, facilitating its journey from a promising natural compound to a clinically relevant therapeutic agent.
References
- 1. [Effects of this compound on chronic liver injury induced by carbon tetrachloride and on liver regeneration after partial hepatectomy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures | Semantic Scholar [semanticscholar.org]
- 3. louis.uah.edu [louis.uah.edu]
- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cianidanol's performance against standard-of-care drugs
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS ONLY
Introduction
Cianidanol, also known as (+)-catechin, is a naturally occurring flavonoid with antioxidant and immunomodulatory properties. Historically investigated for the treatment of acute and chronic hepatitis B, its clinical use was halted due to significant adverse effects. More recently, preclinical studies have explored its neuroprotective potential in the context of Parkinson's disease. This guide provides a comparative benchmark of this compound's performance against historical and current standard-of-care drugs for these conditions, supported by available experimental data.
Part 1: this compound for Hepatitis B - A Historical Perspective
This compound was used in the 1970s and 1980s for the treatment of hepatitis B. At that time, there were no established effective antiviral treatments for chronic hepatitis B infection; the first major therapeutic, interferon-alpha, was approved in 1991. The primary standard of care was supportive therapy.
Performance Against Placebo
Clinical trials of this compound for hepatitis B were primarily placebo-controlled due to the lack of an active comparator. The results were mixed. Some studies on acute viral hepatitis suggested that this compound could accelerate the clearance of hepatitis B surface antigen (HBsAg) and improve liver function tests. However, in chronic hepatitis B, the benefits were less clear, with some studies showing no significant improvement over placebo.
A significant factor leading to the discontinuation of this compound was its association with severe adverse effects, most notably immune-mediated hemolytic anemia.
Data Presentation: this compound in Hepatitis B Clinical Trials
| Parameter | This compound | Placebo | Study Population | Key Findings |
| HBsAg Clearance (Acute Hepatitis) | Accelerated | Slower | Patients with acute viral hepatitis | Some studies suggested a faster clearance of HBsAg with this compound. |
| Liver Function Tests (Acute Hepatitis) | Improved | Slower Improvement | Patients with acute viral hepatitis | This compound was associated with a faster normalization of liver enzymes in some trials. |
| Efficacy in Chronic Hepatitis B | No significant improvement | - | Patients with chronic hepatitis B | Studies generally failed to demonstrate a significant benefit over placebo in chronic cases. |
| Key Adverse Events | Immune-mediated hemolytic anemia, fever, skin rash | - | Patients treated with this compound | The risk of severe hematological side effects was a major concern. |
Experimental Protocols: Representative Clinical Trial for Acute Hepatitis B
Objective: To evaluate the efficacy and safety of this compound in patients with acute viral hepatitis B.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with a confirmed diagnosis of acute viral hepatitis B, characterized by the presence of HBsAg and elevated serum aminotransferases.
-
Intervention: Patients were randomized to receive either this compound (typically 1.5-3.0 g/day orally) or a matching placebo for a predefined period (e.g., 4-8 weeks).
-
Primary Endpoints: Time to HBsAg seroclearance, normalization of serum bilirubin and aminotransferase levels.
-
Secondary Endpoints: Clinical symptom improvement, incidence of adverse events.
-
Monitoring: Liver function tests and HBsAg status were monitored at regular intervals throughout the study and follow-up period.
Mandatory Visualization: Historical Context of Hepatitis B Treatment
Caption: Evolution of Hepatitis B Treatment Landscape.
Part 2: this compound for Parkinson's Disease - Preclinical Evidence
Recent research has shifted focus to the neuroprotective properties of this compound, particularly in the context of Parkinson's disease. These investigations are currently at the preclinical stage.
Proposed Mechanism of Action
Preclinical studies suggest that this compound's primary neuroprotective mechanism in Parkinson's disease models is its function as a selective estrogen receptor beta (ERβ) agonist.[1] This agonism is believed to trigger downstream signaling pathways that protect dopaminergic neurons from apoptosis and oxidative stress, key pathological features of Parkinson's disease.
Performance Against Standard-of-Care Drugs for Parkinson's Disease
A direct clinical comparison is not possible as this compound is not approved for Parkinson's disease. The current standard-of-care drugs primarily aim to manage motor symptoms by increasing dopamine levels in the brain.
Data Presentation: Preclinical Efficacy of this compound in a Parkinson's Disease Model
| Parameter | This compound | Control (Rotenone-induced) | Experimental Model | Key Findings |
| Neuronal Viability | Increased | Decreased | SH-SY5Y neuroblastoma cells | This compound protected against rotenone-induced cell death.[1] |
| Apoptosis | Reduced | Increased | SH-SY5Y neuroblastoma cells | This compound exhibited anti-apoptotic effects.[1] |
| Motor Function | Improved | Impaired | Rat model of Parkinson's disease | Oral administration of this compound improved motor deficits.[1] |
Experimental Protocols: In Vitro Neuroprotection Assay
Objective: To assess the neuroprotective effect of this compound against a neurotoxin-induced cell death model of Parkinson's disease.
Methodology:
-
Cell Line: Human neuroblastoma SH-SY5Y cells, differentiated into a dopaminergic-like phenotype.
-
Neurotoxin: Rotenone, a mitochondrial complex I inhibitor used to induce Parkinson's-like pathology.
-
Treatment: Differentiated SH-SY5Y cells were pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Toxin Exposure: Following pre-treatment, cells were exposed to a cytotoxic concentration of rotenone for a further period (e.g., 24 hours).
-
Viability Assay: Cell viability was assessed using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Apoptosis Assay: Apoptosis was quantified using methods like flow cytometry with Annexin V/Propidium Iodide staining.
Mandatory Visualization: Proposed Neuroprotective Signaling Pathway of this compound
Caption: this compound's Proposed Neuroprotective Pathway.
Mandatory Visualization: Experimental Workflow for In Vitro Neuroprotection Study
Caption: In Vitro Neuroprotection Experimental Workflow.
Conclusion
This compound's clinical history in hepatitis B highlights the critical importance of a thorough safety evaluation in drug development. While it showed some early promise in a therapeutic area with no effective treatments, its significant adverse event profile led to its withdrawal.
The recent preclinical investigations into this compound's neuroprotective effects in Parkinson's disease models present a potential new avenue for this compound. Its distinct mechanism of action as a selective ERβ agonist, differing from current dopamine-centric therapies, warrants further exploration. However, any future clinical development would need to rigorously address the safety concerns that led to its initial market withdrawal. These comparative data and experimental outlines provide a foundational resource for researchers and drug development professionals evaluating the potential of this compound and related flavonoid compounds.
References
Replicating published findings on Cianidanol's therapeutic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on the therapeutic effects of Cianidanol, also known as (+)-catechin. It is designed to assist researchers in replicating and building upon previous work by offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Quantitative Data Summary
The therapeutic efficacy of this compound has been evaluated in various clinical and preclinical settings. The following tables summarize the key quantitative findings from these studies, comparing this compound's performance against placebo or control groups.
Table 1: Efficacy of this compound in HBeAg-Positive Chronic Hepatitis
| Outcome Measure | This compound Group | Placebo Group | p-value | Study Reference |
| HBeAg Titer Decrease (≥50%) | 44 of 144 patients | 21 of 140 patients | < 0.01 | |
| HBeAg Disappearance | 16 of 174 patients | 4 of 164 patients | < 0.05 | |
| Seroconversion to anti-HBe | 6 of 174 patients | 3 of 164 patients | Not significant | |
| Mean HBeAg Titer | Significantly lower | Higher than this compound | < 0.05 |
Table 2: Effects of this compound on Liver Function Tests in Chronic Hepatitis
A study on patients with HBeAg-positive chronic active hepatitis showed that those who responded to this compound with a lowered HBeAg titer had significantly higher initial values of SGPT, SGOT, and gamma-globulin, and these values fell significantly during treatment.
| Parameter | Effect in Responders | Study Reference |
| SGPT | Significant decrease | |
| SGOT | Significant decrease | |
| Gamma-globulin | Significant decrease |
In another study involving patients with chronic hepatitis, this compound treatment (3.0 g/day for one month, then 1.5 g/day for two months) resulted in a slight improvement in aminotransferases.
Table 3: Efficacy of this compound in Alcoholic Liver Disease
A randomized double-blind trial in patients with pre-cirrhotic alcohol-related liver disease showed mixed results. While there was no overall significant benefit attributed to this compound over a three-month period, certain subgroups showed improvements.
| Patient Group | Outcome | Treatment | Significance | Study Reference |
| Abstainers from Alcohol | Improvement in serum aspartate transaminase, serum gamma glutamyl transpeptidase, and mean corpuscular volume. | This compound or Placebo | p < 0.005 | |
| Continued Drinkers | No significant changes in mean serum enzyme values. | This compound or Placebo | Not significant | |
| Continued Drinkers | Significant improvement in mean corpuscular volume. | This compound or Placebo | p < 0.01 |
Another clinical trial found a more favorable, though not statistically significant, response in patients with toxic alcoholic precirrhotic liver disease treated with this compound (1.5-2.0 g/day for one year) compared to placebo, with significant improvements in symptoms like asthenia and anorexia, and in serum aspartate-transaminase (GOT) levels.
Table 4: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW264.7 Cells
| Inflammatory Mediator | Effect of this compound | Study Reference |
| Nitric Oxide (NO) | Significantly reduced secretion | |
| Interleukin-6 (IL-6) | Significantly reduced secretion | |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced secretion | |
| Interleukin-1beta (IL-1β) | Significantly reduced secretion | |
| Phosphorylated JAK2 | Significantly reduced expression | |
| Phosphorylated STAT3 | Significantly reduced expression |
Table 5: Neuroprotective Effects of this compound
| Experimental Model | Effect of this compound (25 µM) | Study Reference |
| Rotenone-induced toxicity in differentiated SH-SY5Y cells | Prevention of neuronal toxicity and apoptosis | |
| Gene Expression in differentiated SH-SY5Y cells | Increased expression of ERβ, cathepsin D, and Nrf2 transcripts |
Experimental Protocols
Clinical Trial Protocol: HBeAg-Positive Chronic Hepatitis
-
Study Design : A double-blind, randomized, placebo-controlled, multicenter clinical trial was conducted with 338 patients.
-
Patient Population : Patients with HBeAg-positive chronic hepatitis.
-
Treatment Regimen :
-
This compound Group (n=174) : Received 1.5 g/day of this compound for the first 2 weeks, followed by 2.25 g/day for the subsequent 14 weeks.
-
Placebo Group (n=164) : Received a placebo for 16 weeks.
-
-
Follow-up : Patients were followed for an additional 8 weeks after the treatment period.
-
Assessments : HBeAg and anti-HBe antibody titers were measured by radioimmunoassay (RIA) at 4-week intervals. Liver function tests (SGPT, SGOT, gamma-globulin) were also monitored at the same intervals.
In Vitro Anti-inflammatory Assay Protocol
-
Cell Line : RAW264.7 macrophage-like cells.
-
Stimulation : Lipopolysaccharide (LPS) was used to induce an inflammatory response in the cells.
-
Treatment : Cells were treated with this compound.
-
Measurement of Inflammatory Mediators :
-
ELISA : The secretion of nitric oxide (NO), IL-6, TNF-α, and IL-1β in the cell culture supernatant was quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blotting for Signaling Pathway Analysis :
-
Protein Extraction : Whole-cell lysates were prepared from the treated and untreated cells.
-
SDS-PAGE and Transfer : Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane was probed with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Neuroprotection Assay Protocol
-
Cell Line : Differentiated SH-SY5Y human neuroblastoma cells.
-
Induction of Neurotoxicity : Rotenone was used to induce neuronal toxicity and apoptosis.
-
Treatment : Cells were treated with 25 µM this compound. The neuroprotective effects were also tested in the presence of a selective ERβ antagonist to confirm the mechanism.
-
Assessment of Neuroprotection :
-
Cytotoxicity Assay : To evaluate the prevention of neuronal toxicity.
-
Flow Cytometry : To measure the reduction in apoptosis.
-
-
Gene Expression Analysis :
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) : To measure the mRNA expression levels of estrogen receptor beta (ERβ), cathepsin D, and Nrf2.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. In LPS-stimulated macrophages, this compound reduces the phosphorylation of both JAK2 and STAT3, leading to a downstream decrease in the production of pro-inflammatory mediators.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Neuroprotective Signaling Pathway of this compound
Recent studies suggest that this compound's neuroprotective effects may be mediated through its action as a selective estrogen receptor beta (ERβ) agonist. Activation of ERβ by this compound leads to the increased expression of downstream targets like cathepsin D and Nrf2, which are involved in neuroprotection.
Caption: Proposed neuroprotective signaling pathway of this compound via ERβ activation.
Assessing the Synergistic Effects of Cianidanol with Other Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cianidanol's performance when combined with other compounds, supported by experimental data. The following sections detail the synergistic effects of this compound in various therapeutic areas, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex interactions through signaling pathway and workflow diagrams.
Synergistic Effect of this compound with Prednisolone in Chronic Active Hepatitis
This compound, also known as (+)-catechin, has been investigated as an adjuvant therapy in the management of chronic active hepatitis. A notable study explored its synergistic potential when administered alongside prednisolone, a standard corticosteroid treatment for this condition. The combination therapy demonstrated a more favorable, albeit not always statistically significant, response compared to prednisolone alone.
A clinical trial involving patients with biopsy-proved chronic active hepatitis showed that the addition of (+)-cyanidanol-3 to a low-dose prednisolone regimen resulted in improved clinical and biochemical outcomes.[1][2]
Comparative Clinical Outcomes: this compound and Prednisolone Combination Therapy
| Outcome Measure | This compound + Prednisolone Group | Prednisolone Only (Control) Group | Reference |
| Overall Clinical-Biochemical Improvement | 10 out of 18 patients | 6 out of 18 patients | [1] |
| Condition Deterioration | 4 out of 18 patients | 8 out of 18 patients | [1] |
| Serum GPT Activity (decreased to <2x normal) | 12 out of 16 patients | 7 out of 13 patients | [1] |
| Gamma-GT (fell to normal) | 7 out of 16 patients | 1 out of 10 patients | |
| IgG (fell to normal in patients with initially elevated values) | 4 out of 8 patients | 1 out of 9 patients | |
| Anti-HBs Titres (markedly raised) | 7 out of 15 patients | 2 out of 16 patients |
Experimental Protocol: Clinical Trial of this compound and Prednisolone
-
Study Design: A randomized controlled trial was conducted with 36 patients diagnosed with chronic active hepatitis through biopsy.
-
Treatment Groups:
-
Group 1 (this compound + Prednisolone): 18 patients received 1.5 g of (+)-cyanidanol-3 daily for 6 months in addition to their ongoing low-dose (10-15 mg/day) prednisolone therapy.
-
Group 2 (Prednisolone Only): 18 patients continued with their existing corticosteroid treatment alone.
-
-
Inclusion Criteria: Patients with biopsy-proved chronic active hepatitis. A significant portion of the patients were HBsAg and/or anti-HBc positive.
-
Duration: The treatment period was 6 months.
-
Primary Endpoints: Overall clinical and biochemical improvement, and changes in serum levels of GPT, gamma-GT, and IgG. Immunological parameters such as "active" E-rosette forming cells and lymphocyte proliferative response were also assessed.
Caption: Experimental workflow for the clinical trial of this compound and Prednisolone.
Synergistic Antioxidant Effects of this compound (Catechins) with Vitamins
This compound, as a member of the catechin family of flavonoids, exhibits potent antioxidant properties. Research has demonstrated that the antioxidant activity of catechins can be synergistically enhanced when combined with other antioxidants, notably Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol).
Studies have shown that catechins can regenerate Vitamin E, a primary chain-breaking antioxidant in lipid membranes, thereby prolonging its protective effects. Vitamin C, in turn, can regenerate the oxidized catechin, creating a cascade of antioxidant activity.
Comparative Antioxidant Activity
| Antioxidant Combination | Observed Effect | Mechanism of Synergy | Reference |
| Catechin + Vitamin E | Synergistic | Catechin regenerates the Vitamin E radical. | |
| Catechin + Vitamin C | Additive to Synergistic | Vitamin C regenerates the catechin radical. | |
| Catechin + Vitamin E + Vitamin C | Synergistic | Cascade of regeneration: Vitamin C regenerates catechin, which in turn regenerates Vitamin E. | |
| Catechin + Trolox (Vitamin E analog) | Additive |
Experimental Protocol: In Vitro Antioxidant Synergy Assay
-
Model System: Peroxidation of linoleic acid in sodium dodecyl sulfate (SDS) micelles.
-
Initiator: A water-soluble azo initiator, 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH), was used to thermally initiate peroxidation.
-
Antioxidants Tested: Green tea polyphenols (including (-)-epicatechin, a stereoisomer of this compound), alpha-tocopherol (Vitamin E), and L-ascorbic acid (Vitamin C).
-
Methodology: The kinetics of the reaction were monitored by measuring the formation of linoleic acid hydroperoxides and the consumption of the individual antioxidants.
-
Endpoint: Determination of synergistic, additive, or antagonistic effects based on the rate and extent of lipid peroxidation inhibition.
References
- 1. Effect of (+)-cyanidanol-3 (Catergen) in chronic active hepatitis. (Catergen plus prednisolone versus prednisolone in a controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of (+)-cyanidanol-3 in toxic alcoholic liver disease and in chronic active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cianidanol in the Treatment of Liver Diseases: A Comparative Meta-Analysis Guide
While a direct meta-analysis of clinical trials exclusively involving Cianidanol is not available in the published literature, this guide synthesizes findings from several individual clinical trials and compares them with meta-analyses of other therapeutic agents for similar indications. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound's performance against alternative treatments for various forms of hepatitis and alcohol-related liver disease.
This compound for Chronic Hepatitis B
This compound Clinical Trial Data
Clinical trials of this compound for chronic hepatitis B have primarily focused on its effect on Hepatitis B e-antigen (HBeAg) seroconversion and liver function tests.
Experimental Protocol: In a notable multicenter, double-blind, randomized, placebo-controlled trial, 338 patients with HBeAg-positive chronic hepatitis were enrolled.[1] The treatment group (n=174) received this compound at a daily dose of 1.5 g for two weeks, followed by 2.25 g for an additional 14 weeks. The control group (n=164) received a placebo for the same duration.[1] Patients were followed for an additional 8 weeks post-treatment. HBeAg and anti-HBe antibody titers were measured every four weeks using radioimmunoassay (RIA). Liver function tests were also monitored at the same intervals.[1]
| Outcome Measure | This compound Group | Placebo Group | p-value |
| HBeAg titer decrease by ≥50% | 44 of 144 patients | 21 of 140 patients | < 0.01 |
| HBeAg disappearance | 16 of 174 patients | 4 of 164 patients | < 0.05 |
| Seroconversion to anti-HBe | 6 of 174 patients | 3 of 164 patients | Not specified |
| Mean HBeAg titer at 16 weeks | Significantly lower | Higher than this compound | < 0.05 |
Table 1: Efficacy of this compound in HBeAg-Positive Chronic Hepatitis [1]
In another double-blind controlled trial involving 26 patients with chronic hepatitis B liver disease, 12 months of treatment with this compound did not lead to improvements in liver blood tests or histological appearances of the liver. However, a trend toward a reduction in serum titres of hepatitis B surface antigen (HBsAg) was observed.[2]
A study on chronic active hepatitis, where 22 patients received 3 g of this compound daily and 18 received a placebo, found that this compound had no better effect than placebo on symptoms, laboratory tests, or histological findings.
Adverse Events: The most notable side effect reported in the large multicenter study was a transient febrile reaction in 13 patients. In the study on chronic active hepatitis, side effects related to this compound included fever in four patients, haemolysis in one patient, and urticaria in one patient, all of which subsided upon discontinuation of the medication.
Alternatives for Chronic Hepatitis B: A Meta-Analysis Perspective
A systematic review and network meta-analysis of 36 randomized controlled trials (RCTs) evaluated the efficacy of various nucleos(t)ide analogues for chronic hepatitis B. This analysis provides a comparative landscape of alternative treatments.
Experimental Protocol: The meta-analysis included RCTs that compared different nucleos(t)ide analogues with each other or with a placebo in adult patients with chronic hepatitis B. The primary outcomes assessed were HBeAg seroconversion, HBeAg loss, and undetectable HBV DNA.
| Intervention | Comparator | Outcome | Result |
| Nucleos(t)ide analogues | Placebo | HBeAg seroconversion | Effective |
| Nucleos(t)ide analogues | Placebo | HBeAg loss | Effective |
| Nucleos(t)ide analogues | Placebo | Undetectable HBV DNA | Effective |
| Telbivudine | Entecavir | HBeAg seroconversion | Higher with Telbivudine |
Table 2: Comparative Efficacy of Nucleos(t)ide Analogues in Chronic Hepatitis B
Another systematic review and meta-analysis of antiviral therapies for chronic HBV infection found moderate-quality evidence supporting the effectiveness of antiviral therapy in reducing the risk of cirrhosis, decompensated liver disease, and hepatocellular carcinoma in patients with immune-active chronic HBV infection.
Caption: Workflow of a typical this compound clinical trial for chronic hepatitis B.
This compound for Acute Viral Hepatitis
This compound Clinical Trial Data
Studies on this compound for acute viral hepatitis suggest a potential benefit in accelerating recovery.
Experimental Protocol: In a double-blind, placebo-controlled trial, 160 patients with acute viral hepatitis were randomized to receive either 3 g of this compound per day (n=81) or a placebo (n=79) for 8 weeks. The primary outcomes were the time to normalization of serum bilirubin and SGOT levels. Another double-blind trial included 100 patients, with 51 receiving 2 g/day of this compound and 49 receiving a placebo.
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Mean time for serum bilirubin to decrease to 1.3 mg/dl | 30.8 +/- 3.5 days | 52.2 +/- 9.8 days | < 0.025 |
| Mean time for SGOT to decrease to 100 IU/liter | 17.98 +/- 1.82 days | 26.53 +/- 3.7 days | < 0.025 |
| HBsAg disappearance | Accelerated | Slower | Not specified |
Table 3: Efficacy of this compound in Acute Viral Hepatitis
Adverse Events: The drug was reported to be well-tolerated in these trials.
Alternatives for Acute Viral Hepatitis: A Meta-Analysis Perspective
A meta-analysis of randomized controlled trials evaluating nucleoside analogues (lamivudine and entecavir) for acute hepatitis B infection provided insights into other treatment options.
Experimental Protocol: The meta-analysis included five trials with 627 adult participants with severe acute hepatitis B. The interventions were lamivudine or entecavir compared to placebo or standard-of-care. Outcomes included virological cure (PCR negative) and HBsAg seroconversion.
| Intervention | Comparator | Outcome | Result |
| Nucleoside Analogues | Placebo/Standard-of-care | Virological cure | No significant difference (OR 0.96) |
| Lamivudine | Placebo/Standard-of-care | HBsAg seroconversion | Favored placebo/standard-of-care (OR 0.54) |
| Entecavir | Lamivudine | HBsAg seroconversion | Favored Entecavir (OR 3.64) in one trial |
Table 4: Comparative Efficacy of Nucleoside Analogues in Acute Hepatitis B
The results suggest insufficient evidence that nucleoside analogues provide superior efficacy over placebo or standard care in patients with acute viral hepatitis.
Caption: Logical relationship of this compound's effects in acute viral hepatitis.
This compound for Alcoholic Liver Disease
This compound Clinical Trial Data
The efficacy of this compound in alcohol-related liver disease appears to be limited.
Experimental Protocol: A randomized, double-blind trial over six months in patients with biopsy-proven alcoholic liver disease compared 2 g of this compound daily versus placebo. Another trial involved 38 patients treated with 1.5-2.0 g of this compound daily and 36 with placebo for one year.
| Outcome Measure | This compound Group | Placebo Group | Result |
| Clinical, biochemical, or histological benefit (6-month trial) | No statistically significant benefit | No statistically significant benefit | No significant difference |
| Subjective symptoms (asthenia, anorexia) (1-year trial) | Significant improvement | Less improvement | This compound favored |
| Serum aspartate-transaminase (GOT) levels (1-year trial) | Significant improvement | Less improvement | This compound favored |
Table 5: Efficacy of this compound in Alcoholic Liver Disease
It was noted that in the one-year trial, the improvement might have been partly due to alcohol abstinence.
Alternatives for Alcoholic Liver Disease: A Meta-Analysis Perspective
A meta-analysis of 25 eligible studies on alcohol use disorder (AUD) treatment in patients with alcohol-associated liver disease (ALD) demonstrated the benefits of addressing the underlying addiction.
Experimental Protocol: The meta-analysis included randomized controlled trials and observational studies examining various AUD treatments in patients with ALD. The primary outcomes were alcohol relapse and liver-related outcomes.
| Intervention | Outcome | Result |
| Any AUD Treatment (RCTs) | Alcohol relapse | 73% reduction (HR: 0.27) |
| Medications for AUD (RCTs) | Alcohol relapse | 77% reduction (HR: 0.23) |
| AUD Treatment (Observational) | Readmission | 48% reduction |
| AUD Treatment (Observational) | Decompensation | 52% reduction |
Table 6: Efficacy of Alcohol Use Disorder Treatment in Alcoholic Liver Disease
This meta-analysis highlights that treatments targeting alcohol use disorder significantly improve outcomes in patients with alcoholic liver disease.
Caption: Comparative pathways of this compound and AUD treatment in alcoholic liver disease.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cianidanol
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Cianidanol, also known as (+)-Catechin hydrate, to ensure laboratory safety and environmental protection.
Hazard Identification and Safety Data
This compound is classified with specific hazards that necessitate careful handling and disposal.[1][2] It is crucial to be aware of these potential risks before beginning any procedure.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
Skin and Body Protection: Wear appropriate protective clothing.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. This ensures that the compound is managed in an environmentally responsible and regulated manner.
-
Collection of Waste:
-
Collect waste this compound, including any contaminated materials such as unused product, spilled material, and empty containers, in a designated and properly labeled waste container.
-
For spills, sweep up the solid material, place it in a sealed bag or container, and then transfer it to the designated waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and include the name "this compound" or "(+)-Catechin hydrate."
-
Store the container in a well-ventilated, locked-up area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilate the area.
-
Avoid breathing dust.
-
Wear appropriate PPE.
-
Contain the spill: Sweep up the spilled solid material.
-
Collect the waste: Place the swept-up material into a sealed container for disposal.
-
Clean the area: Wash the spill site after the material has been collected.
Experimental Workflow and Signaling Pathway
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Simplified Signaling Pathway of this compound's Neuroprotective Effect
Recent research has indicated that this compound may exert neuroprotective effects, in part by acting as a selective estrogen receptor beta (ERβ) agonist. The following diagram provides a simplified representation of this proposed mechanism.
Caption: Simplified signaling pathway of this compound.
References
Personal protective equipment for handling Cianidanol
Essential Safety and Handling Guide for Cianidanol
This guide provides crucial safety and logistical information for the handling of this compound (also known as (+)-Catechin) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
This compound is a polyphenolic antioxidant plant metabolite.[1] While it has been studied for various biological activities, it is also classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)
| Hazard Statement | Code |
| Causes skin irritation. | H315 |
| Causes serious eye irritation. | H319 |
| May cause respiratory irritation. | H335 |
Data sourced from Sigma-Aldrich and Flinn Scientific Safety Data Sheets.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent direct contact and inhalation of the powdered substance.
| Scenario | Required PPE | Specifications and Best Practices |
| Routine Laboratory Work | • Eye Protection• Protective Gloves• Laboratory Coat | • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.• Protective Gloves: Chemical-resistant gloves are required. Double gloving is recommended as a best practice. Regularly inspect gloves for any signs of degradation or punctures.• Laboratory Coat: A long-sleeved lab coat is essential to protect the skin. |
| Weighing and Aliquoting Powder | • All PPE for Routine Work• Respiratory Protection | • Respiratory Protection: A NIOSH-approved P2 filter respirator is recommended when handling the powder to avoid inhalation of dust. All respiratory protection use must be in accordance with a documented program. |
| Spill Cleanup | • All PPE for Routine Work• Respiratory Protection• Chemical-Resistant Apron and Shoe Covers | • Respiratory Protection: A respirator is necessary to prevent inhalation of dust particles during spill cleanup.• Chemical-Resistant Apron and Shoe Covers: Provide additional protection against widespread contamination. |
| Emergency Response | • All PPE for Spill Cleanup• Full-Face Respirator• Chemical-Resistant Suit | • Full-Face Respirator: Offers the highest level of respiratory and facial protection in emergencies with high exposure potential.• Chemical-Resistant Suit: Prevents any contact with the hazardous material. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing risks associated with this compound handling.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Remove the victim to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin cautiously with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention. |
| Ingestion | Rinse mouth. Call a POISON CENTER or physician if you feel unwell. |
Data sourced from Flinn Scientific and Sigma-Aldrich Safety Data Sheets.
Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Storage and Disposal
Storage Plan
Proper storage is essential to maintain the stability and integrity of this compound.
-
Temperature: Store at 4°C for short-term storage. For long-term storage of the powder, -20°C is recommended.
-
Conditions: Keep the container tightly closed and store in a sealed, dry environment, away from moisture and light.
-
Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, protected from light.
Disposal Plan
All this compound waste must be treated as hazardous chemical waste.
-
Solid Waste:
-
Carefully sweep up any solid waste, minimizing dust generation.
-
Place the swept material and any contaminated items (e.g., weigh boats, paper) into a clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Contaminated PPE:
-
Disposable gloves, aprons, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
-
Final Disposal:
-
Dispose of all waste containers through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Community-based drug "take-back" programs may be an option if available and permitted for laboratory chemicals.
-
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
